molecular formula C11H8ClNO3 B169889 4-Chloro-8-methoxyquinoline-3-carboxylic acid CAS No. 179024-73-8

4-Chloro-8-methoxyquinoline-3-carboxylic acid

Cat. No.: B169889
CAS No.: 179024-73-8
M. Wt: 237.64 g/mol
InChI Key: QMWBLZDPQJWVRU-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxyquinoline-3-carboxylic acid is a versatile quinoline-based building block in organic synthesis and medicinal chemistry research. Quinolones, the broader class to which this compound belongs, are well-known for their synthetic accessibility and broad-spectrum antibacterial activity . The core bicyclic structure allows for strategic functionalization, where substitutions at key positions like C-4 (chloro) and C-8 (methoxy) are known to significantly influence the compound's physicochemical properties and interaction with biological targets . This compound is primarily valued as a key synthetic intermediate for the development of more complex molecules . The presence of multiple reactive sites, including the carboxylic acid and the chloro substituent, makes it a suitable precursor for amide bond formation or nucleophilic substitution reactions, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Its structural features are commonly investigated in the search for new compounds with antimicrobial and anticancer activities . Related quinoline derivatives have demonstrated potent effects against various cancer cell lines, such as ovarian cancer (A2780) and prostate cancer (DU-145), often through the induction of apoptosis . Furthermore, similar compounds have shown promising antioxidant capabilities, contributing to protective effects against oxidative stress . The mechanism of action for quinolone derivatives often involves the inhibition of essential bacterial enzymes, such as DNA gyrase (topoisomerase II), leading to a rapid bactericidal effect . Handling and Safety: This product is intended for research purposes only and is not for human or veterinary use. It is incompatible with strong oxidizing agents and should be stored in a cool, dry, and well-ventilated area .

Properties

IUPAC Name

4-chloro-8-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-8-4-2-3-6-9(12)7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWBLZDPQJWVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562885
Record name 4-Chloro-8-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179024-73-8
Record name 4-Chloro-8-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Chloro-8-methoxyquinoline-3-carboxylic acid" synthesis pathway

Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. [13]The mechanism involves the activation of the hydroxyl group by POCl₃, converting it into a good leaving group. A chloride ion then acts as a nucleophile to displace this group, yielding the final product, this compound. This reaction is often performed under reflux conditions. [13]The resulting 4-chloro substituent is a key functional handle, as it is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions, making the final product a versatile building block. [14]

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale. Standard laboratory safety procedures must be followed at all times.

Table 1: Reagents and Conditions Summary
StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)
1 Condensation2-MethoxyanilineDiethyl ethoxymethylenemalonateNone (Neat)110-1301-2
2 CyclizationDiethyl 2-(((2-methoxyphenyl)amino)methylene)malonateNoneDowtherm A~2501-2
3 SaponificationEthyl 4-hydroxy-8-methoxyquinoline-3-carboxylateNaOH (aq)Water/EthanolReflux4-6
4 Chlorination4-Hydroxy-8-methoxyquinoline-3-carboxylic acidPOCl₃ChloroformReflux1-2
Protocol 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Steps 1 & 2)
  • In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture in an oil bath at 120 °C for 1.5 hours. During this time, ethanol will distill off.

  • Allow the resulting viscous oil (the crude enamine intermediate) to cool slightly.

  • In a separate flask suitable for high temperatures, heat Dowtherm A solvent to 250 °C.

  • Add the crude intermediate dropwise to the hot Dowtherm A with vigorous stirring.

  • Maintain the reaction temperature at 250 °C for 1 hour.

  • Cool the reaction mixture to room temperature, then dilute with a sufficient volume of hexane or pentane to induce precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the Dowtherm A.

  • The crude Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid (Step 3)
  • Suspend the Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring for 5 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Slowly acidify the clear filtrate to a pH of ~2-3 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid product thoroughly with cold water and dry under vacuum to yield 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. [7]

Protocol 3: Synthesis of this compound (Step 4)
  • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a round-bottom flask, add 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask.

  • Heat the mixture under reflux for 1.5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • A solid precipitate will form. Neutralize the acidic solution carefully with a base such as a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the solid product by vacuum filtration, wash extensively with water, and dry under vacuum.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Conclusion

The synthesis of this compound is a robust process rooted in the classic Gould-Jacobs reaction, followed by straightforward hydrolysis and chlorination steps. Understanding the causality behind each experimental choice—from the high temperatures required for cyclization to the specific reagents used for functional group interconversion—is paramount for successful and reproducible synthesis. The resulting molecule is a highly valuable intermediate, poised for further elaboration in the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently undertake this synthesis in their own laboratories.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 14, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2018). Retrieved January 14, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (2022). Retrieved January 14, 2026, from [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (2024). Retrieved January 14, 2026, from [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Retrieved January 14, 2026, from [Link]

  • Synthesis of 3-benzoyl-4-chloro-8-methoxyquinoline - PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Overview

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antibacterial and antimalarial properties.[1][2] The specific functionalization of the quinoline ring system allows for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles. This guide provides an in-depth technical examination of 4-Chloro-8-methoxyquinoline-3-carboxylic acid (CAS No: 179024-73-8), a derivative with significant potential as a synthetic intermediate in drug discovery programs.[3]

Understanding the core physicochemical properties—such as solubility, acidity (pKa), and lipophilicity (LogP)—is paramount for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only a summary of predicted properties but also detailed, field-proven experimental protocols for their empirical determination. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data.

Molecular Identity and Structure

The structural identity of a compound is the foundation upon which all physicochemical analysis is built. The molecule features a quinoline core substituted with a chloro group at position 4, a methoxy group at position 8, and a carboxylic acid at position 3.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structural similarity to other quinoline derivatives.[4][5] The following table summarizes its key identifiers and predicted physicochemical parameters. The subsequent sections provide detailed protocols for the experimental validation of these values.

PropertyValue / Predicted ValueData Source
IUPAC Name This compound-
CAS Number 179024-73-8[3]
Molecular Formula C₁₁H₈ClNO₃[5] (analog)
Molecular Weight 237.64 g/mol [5] (analog)
Predicted Melting Point >200 °C (decomposition likely)Inferred from analogs
Predicted pKa 3.5 - 4.5 (Carboxylic Acid)Inferred from structure
Predicted LogP 2.5 - 3.5Inferred from structure

Synthetic Strategy Overview

For researchers requiring this compound, a common and effective synthetic route involves a multi-step process beginning with a substituted aniline. The core quinoline structure is typically formed via a Gould-Jacobs reaction, which cyclizes an aniline derivative with an ethoxymethylenemalonate ester. This yields a 4-hydroxyquinoline intermediate. The crucial final step is the conversion of the 4-hydroxy group to the 4-chloro group using a standard chlorinating agent.

G start 2-Amino-3-methoxy- benzoic acid derivative step1 Reaction with ethoxymethylenemalonate start->step1 intermediate1 Enamine Intermediate step1->intermediate1 step2 Gould-Jacobs Cyclization (Heat) intermediate1->step2 intermediate2 4-Hydroxy-8-methoxy- quinoline-3-carboxylic acid step2->intermediate2 step3 Chlorination (e.g., POCl₃) intermediate2->step3 product 4-Chloro-8-methoxy- quinoline-3-carboxylic acid step3->product

Caption: High-level workflow for the synthesis of the target compound.

This pathway is logical because the Gould-Jacobs reaction is a robust method for creating the 4-hydroxyquinolone core, and the subsequent chlorination of the 4-position is a well-established transformation in quinoline chemistry.[6][7]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for the empirical determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[8] The capillary method is a standard, reliable technique for this measurement.[9]

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind a small amount of the crystals in a clean, dry mortar and pestle.[10]

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to compact the sample into a 1-2 mm column at the bottom.[11]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional but Recommended): Conduct an initial rapid heating run (10-20°C/min) to find the approximate melting temperature. This saves time during the precise measurement.[11]

  • Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a fresh capillary tube with the sample.

  • Heating and Observation: Heat the sample at a slow, controlled rate of 1-2°C per minute.[9]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

  • Replicates: Perform at least two additional precise determinations to ensure reproducibility. Never re-melt a sample; always use a fresh one for each measurement.[9]

G A Prepare Dry, Powdered Sample B Load 1-2 mm of Sample into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Rapid Heat Run (~10°C/min) to find Approx. MP C->D E Cool Apparatus (20°C below Approx. MP) D->E F Slow Heat Run (1-2°C/min) E->F G Record Temp Range (First liquid to last solid) F->G H Repeat F-G twice with Fresh Samples G->H I Report Average Melting Range H->I G A Add Excess Solid to pH Buffers (pH 1.2 - 7.4) B Equilibrate with Agitation (e.g., 24-48h at 37°C) A->B C Separate Phases (Filter or Centrifuge) B->C D Dilute Supernatant to Prevent Precipitation C->D F Measure Final pH of Saturated Solution C->F E Quantify Concentration (e.g., by HPLC-UV) D->E G Report Solubility (mg/mL) for each pH E->G F->G G A Calibrate pH Meter and Electrode B Prepare Analyte Solution (known concentration) A->B C Titrate with Standardized Base (e.g., NaOH) B->C D Record pH vs. Volume of Titrant Added C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Vₑ) E->F G Find Volume at Half-Equivalence Point (Vₑ/2) F->G H pH at Vₑ/2 = pKa G->H G A Select Standards with Known LogP Values B Run Standards on RP-HPLC (Isocratic Conditions) A->B C Calculate log k for Each Standard B->C D Plot log k vs. LogP and Generate Calibration Curve C->D G Interpolate Analyte LogP from Calibration Curve D->G E Run Analyte under Identical Conditions F Calculate log k for Analyte E->F F->G

Sources

An In-Depth Technical Guide to 4-Chloro-8-methoxyquinoline-3-carboxylic acid (CAS 179024-73-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Chloro-8-methoxyquinoline-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific literature on this exact molecule is limited, this document consolidates information on its synthesis, predicted properties, and potential applications by drawing parallels with closely related analogues and established chemical principles.

Introduction and Significance

The quinoline-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the quinolone class of antibiotics. The introduction of a chlorine atom at the 4-position and a methoxy group at the 8-position of this scaffold, as in the case of this compound, is anticipated to modulate its physicochemical properties and biological activity. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the quinoline ring system, while the methoxy group can affect solubility, metabolic stability, and receptor-binding interactions. This unique combination of substituents makes it a valuable building block for the synthesis of novel bioactive molecules with potential applications as antibacterial, anticancer, and antimalarial agents.[1][2]

Physicochemical and Spectroscopic Profile

While experimentally determined data for this compound is not widely available in the literature, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationJustification
Molecular Formula C₁₁H₈ClNO₃Based on chemical structure.
Molecular Weight 237.64 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Carboxylic acids and substituted quinolines are generally solids.
Melting Point Expected to be relatively high.Aromatic carboxylic acids often have high melting points due to intermolecular hydrogen bonding and crystal lattice forces.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.The carboxylic acid group provides some polarity, but the chlorinated quinoline core is largely nonpolar.
pKa Estimated to be in the range of 3-5 for the carboxylic acid.The electron-withdrawing chlorine and the quinoline ring will increase the acidity compared to a simple benzoic acid.
Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic signatures for this compound, which are crucial for its identification and characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the positions of the substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the quinoline ring system, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), C-Cl stretching, and C-O stretching of the methoxy group, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂, the carboxylic acid group, and potentially the chlorine atom.

Synthesis Methodology

The most plausible synthetic route to this compound involves a multi-step process starting from 2-methoxyaniline, leveraging the well-established Gould-Jacobs reaction.[3][4]

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Methoxyaniline C Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate A->C Gould-Jacobs Reaction (Condensation & Cyclization) B Diethyl (ethoxymethylene)malonate D Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate C->D Chlorination (e.g., POCl₃) E This compound D->E Hydrolysis (e.g., NaOH, then H⁺)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction) [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Condensation: Heat the mixture at 120-140°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline.

  • Cyclization: Increase the temperature to 240-250°C and maintain for 30-60 minutes. This high temperature is crucial for the thermal cyclization to form the quinoline ring. The reaction mixture will darken and become viscous.

  • Work-up: Allow the reaction mixture to cool to room temperature. The crude product, often a solid, can be triturated with a suitable solvent like diethyl ether or hexane to remove impurities. The solid product is then collected by filtration and can be further purified by recrystallization from a solvent such as ethanol or acetic acid.

Causality Behind Experimental Choices: The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline-3-carboxylate core. The initial condensation is a nucleophilic substitution of the ethoxy group of the malonate by the aniline. The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls. A high-boiling solvent like diphenyl ether can be used to facilitate the high temperature required for cyclization.

Step 2: Synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate [2]

  • Reaction Setup: In a fume hood, suspend Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, excess, ~5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux (around 110°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices: Phosphorus oxychloride is a standard and effective reagent for converting the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) to the 4-chloroquinoline. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more reactive chlorinating agent.

Step 3: Synthesis of this compound (Hydrolysis) [1]

  • Reaction Setup: Dissolve Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Hydrolysis: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting ester.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid, such as hydrochloric acid (HCl), until the pH is acidic (pH 2-3). The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices: Saponification (base-catalyzed hydrolysis) of the ethyl ester is a standard method to obtain the corresponding carboxylic acid. The use of a co-solvent like ethanol helps to dissolve the starting ester. Acidification is necessary to protonate the carboxylate salt formed during the basic hydrolysis, causing the free carboxylic acid to precipitate.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the quinoline ring, the carboxylic acid, and the chlorine atom.

Reactivity_Hub center 4-Chloro-8-methoxy- quinoline-3-carboxylic acid nucleophilic_sub Nucleophilic Aromatic Substitution at C4 center->nucleophilic_sub Displacement of Cl esterification Carboxylic Acid Derivatization (e.g., amidation) center->esterification Activation of COOH ring_reactions Electrophilic Substitution on Quinoline Ring center->ring_reactions Further Functionalization

Caption: Key reactivity sites of the title compound.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, thiols, and alkoxides. This is a common strategy for building diversity in quinoline-based drug candidates.

  • Carboxylic Acid Chemistry: The carboxylic acid group can be converted into a variety of other functional groups, including esters, amides, and acid chlorides. This allows for the attachment of different side chains to explore structure-activity relationships.

  • Electrophilic Aromatic Substitution: The quinoline ring itself can undergo further electrophilic substitution, although the substitution pattern will be directed by the existing methoxy and chloro substituents.

Potential Applications:

Given the known biological activities of the quinoline-3-carboxylic acid scaffold, this compound is a prime candidate for investigation in several areas of drug discovery:

  • Antibacterial Agents: Many quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV. The specific substitution pattern of this molecule could lead to novel antibacterial agents with improved activity or a different spectrum of activity.[2]

  • Anticancer Agents: Substituted quinolines have been shown to possess anticancer properties through various mechanisms, including the inhibition of protein kinases and topoisomerases.[6]

  • Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, such as chloroquine. The reactivity of the 4-chloro position allows for the synthesis of a library of 4-aminoquinoline derivatives for antimalarial screening.

Conclusion

This compound is a versatile synthetic intermediate with significant potential for the development of novel therapeutic agents. While direct experimental data is sparse, its synthesis can be reliably achieved through established methods like the Gould-Jacobs reaction followed by chlorination and hydrolysis. Its chemical structure suggests a rich reactivity profile that can be exploited for the creation of diverse chemical libraries for biological screening. Further research into the specific biological targets and activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective drugs.

References

  • This guide has been compiled by synthesizing information from various sources on related compounds and general chemical principles, as specific literature for CAS 179024-73-8 is not readily available.
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  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). De Gruyter. Retrieved January 14, 2026, from [Link]

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  • WO2004007461A1 - 8-hydroxy quinoline derivatives. (2004). Google Patents.
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  • UNITED STATES PATENT OFFICE. (n.d.). Google Patents.
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  • US7115744B2 - Method for producing 8-methoxy-quinolinecarboxylic acids. (2006). Google Patents.
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Spectral data for "4-Chloro-8-methoxyquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for research or therapeutic use. Spectroscopic analysis provides the foundational data for this characterization. This guide offers a comprehensive examination of the expected spectral data for this compound, leveraging ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretation herein is grounded in fundamental principles and data from analogous structures, providing a robust framework for researchers.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group, and the carboxylic acid proton.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~9.0 - 9.2Singlet (s)-1H
H-5~7.8 - 8.0Doublet (d)~8.01H
H-6~7.5 - 7.7Triplet (t)~8.01H
H-7~7.2 - 7.4Doublet (d)~8.01H
8-OCH₃~4.0 - 4.2Singlet (s)-3H
3-COOH> 12.0Broad Singlet (br s)-1H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-2, H-5, H-6, H-7): The proton at the C-2 position is expected to be the most deshielded aromatic proton, appearing as a sharp singlet far downfield (~9.0-9.2 ppm). This significant downfield shift is due to the anisotropic effect of the quinoline ring system and the electronic influence of the adjacent nitrogen atom and the C-3 carboxylic acid group. The protons on the benzo- portion of the ring (H-5, H-6, H-7) will form a coupled system. H-5 and H-7 are expected to be doublets, while H-6 will likely appear as a triplet, a classic pattern for a 1,2,3-trisubstituted benzene ring.

  • Methoxy Protons (8-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet, typically in the range of 4.0-4.2 ppm.[2]

  • Carboxylic Acid Proton (3-COOH): The acidic proton of the carboxyl group is highly deshielded and subject to hydrogen bonding and chemical exchange. This results in a broad singlet that appears very far downfield, often above 12 ppm.[3] Its integration should correspond to one proton.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-16 ppm is appropriate. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~165 - 170
C-8 (Ar-O)~155 - 158
C-2~150 - 153
C-4 (Ar-Cl)~148 - 150
C-8a~140 - 142
C-6~130 - 133
C-4a~128 - 130
C-5~122 - 125
C-3~120 - 122
C-7~110 - 113
OCH₃~56 - 58
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is highly deshielded and will appear as a peak in the 165-170 ppm region.[4][5] This signal is often of lower intensity due to the lack of an attached proton and longer relaxation times.

  • Aromatic Carbons: The 10 carbons of the quinoline ring system will appear in the aromatic region (~110-158 ppm).

    • C-8 and C-4: The carbons directly attached to the electronegative oxygen (C-8) and chlorine (C-4) atoms will be significantly deshielded and appear at the downfield end of the aromatic region.[4]

    • C-2: This carbon, adjacent to the nitrogen, is also strongly deshielded.

    • Quaternary Carbons (C-3, C-4a, C-8a): These carbons, which bear no hydrogen atoms, will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum.[4]

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group will produce a distinct signal in the aliphatic region, expected around 56-58 ppm.[2]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same tuned and shimmed sample.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-200 ppm) is necessary. A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction). Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and structural information based on its fragmentation patterns.

Predicted Mass Spectrometry Data
m/z ValueIon IdentityNotes
237 / 239[M]+•Molecular ion. The M+2 peak is due to the ³⁷Cl isotope.
192 / 194[M - COOH]+Loss of the carboxylic acid radical.
202[M - Cl]+Loss of the chlorine radical.
174[M - Cl - CO]+Subsequent loss of carbon monoxide.
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The molecular formula is C₁₁H₈ClNO₃. The nominal molecular weight is 237 g/mol . A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show two peaks: one for the molecular ion containing ³⁵Cl at m/z 237 and another, approximately one-third the intensity, for the ion containing ³⁷Cl at m/z 239.[6] This 3:1 ratio is a definitive indicator of the presence of a single chlorine atom.

  • Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. The most common fragmentation pathways for carboxylic acids involve the loss of the carboxyl group.[6][7]

    • Loss of -COOH: A primary fragmentation will be the alpha-cleavage of the bond between the quinoline ring and the carboxylic acid, resulting in a fragment ion at m/z 192/194.

    • Loss of -Cl: Fragmentation can also occur via the loss of the chlorine atom, yielding an ion at m/z 202.

    • Further Fragmentation: Subsequent losses, such as the elimination of carbon monoxide (CO, 28 Da) from fragment ions, are also common.

G M [M]+• m/z 237/239 F1 [M - COOH]+ m/z 192/194 M->F1 - •COOH F2 [M - Cl]+ m/z 202 M->F2 - •Cl

Caption: Primary fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent (e.g., methanol) for analysis by techniques like Electrospray Ionization (ESI). For EI, direct insertion is common.

  • Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its functional groups. It is an excellent tool for identifying the types of bonds present.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H stretch (very broad)Carboxylic Acid
~3050-3100C-H stretchAromatic
1700-1730C=O stretch (strong)Carboxylic Acid
1580-1620C=C and C=N stretchQuinoline Ring
1200-1300C-O stretchCarboxylic Acid / Ether
1000-1100C-O stretchAryl Ether
750-850C-Cl stretchAryl Halide
Interpretation of the IR Spectrum
  • Carboxylic Acid Group: The most prominent features will be from the carboxylic acid. A very broad absorption band from ~2500 to 3300 cm⁻¹, centered around 3000 cm⁻¹, is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[8][9] This band will overlap with the C-H stretching region. Additionally, a very strong, sharp absorption between 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[8]

  • Quinoline Ring: The stretching vibrations of the C=C and C=N bonds within the aromatic quinoline system will appear in the 1580-1620 cm⁻¹ region.[10] Aromatic C-H stretching vibrations will be observed as weaker bands just above 3000 cm⁻¹.

  • Other Bonds: The C-O stretching vibrations from both the carboxylic acid and the aryl ether (methoxy group) will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.[8] The C-Cl stretch is expected to produce an absorption in the 750-850 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum over the range of 4000-600 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Processing: The resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-validating dataset for the structural confirmation of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific arrangement of substituents. Mass spectrometry validates the molecular weight and elemental composition (specifically the presence of chlorine), while IR spectroscopy provides definitive evidence for the key functional groups, namely the carboxylic acid and the aromatic system. Together, these techniques offer an unambiguous characterization of the molecule's identity and structure.

References

  • The Royal Society of Chemistry. Supporting Information For. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC. Retrieved from [Link]

  • ChemBK. 4-CHLORO-8-METHOXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

  • American Chemical Society. Sliver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662 - PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Química Organica.org. IR Spectrum: Carboxylic Acids. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Wiley Online Library. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • American Chemical Society. The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]

  • AIP Publishing. Molecular Structural Characterization and Computational Studies of 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate 4-chloro-3-nit. Retrieved from [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • PubChemLite. 4-hydroxy-8-methoxyquinoline-3-carboxylic acid (C11H9NO4). Retrieved from [Link]

  • Amerigo Scientific. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

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An In-depth Technical Guide to 4-Chloro-8-methoxyquinoline-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-8-methoxyquinoline-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Drawing upon established principles of quinoline chemistry and data from closely related analogues, this document details the molecule's structure, a robust synthetic pathway, its expected analytical signature, and its potential biological relevance.

Molecular Overview and Physicochemical Properties

This compound belongs to the quinoline class of compounds, a scaffold renowned for its prevalence in pharmaceuticals. The core structure consists of a fused benzene and pyridine ring. Key functional groups that dictate its chemical reactivity and potential biological interactions include a carboxylic acid at position 3, a chloro group at position 4, and a methoxy group at position 8. The chlorine atom at the C4 position is a key reactive site, often targeted for nucleophilic substitution to generate diverse molecular libraries.

While specific experimental data for this exact molecule is not widely published, its physicochemical properties can be reliably estimated based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₁H₈ClNO₃Calculated
Molecular Weight 237.64 g/mol Calculated
Appearance Expected to be a solid
Melting Point Not available (likely >200°C)Inferred from related structures
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.Inferred from related structures
CAS Number Not assigned-

Strategic Synthesis Pathway

The synthesis of this compound can be logically approached via a multi-step sequence, commencing with the construction of the core quinoline ring system, followed by functional group manipulation. The proposed pathway leverages the well-established Gould-Jacobs reaction, followed by ester hydrolysis and subsequent chlorination.

Synthesis_Workflow A 2-Methoxyaniline C Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate C_invis B Diethyl ethoxymethylenemalonate (EMME) R1 Heat (Thermal Cyclization) C->R1 D Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate R2 NaOH (aq), Reflux D->R2 E 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid R3 POCl₃, Heat E->R3 F This compound R1->D Gould-Jacobs Cyclization R2->E Step 2: Saponification R3->F Step 3: Chlorination C_invis->C Step 1: Condensation

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

This initial step involves the condensation of 2-methoxyaniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization reaction.

  • Reaction Setup: In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Condensation: Heat the mixture at 100-120°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: The resulting intermediate, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, is added to a high-boiling point solvent such as Dowtherm A.[1] The mixture is then heated to 250°C to induce cyclization.[1]

  • Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent like pentane or hexane to precipitate the product. The solid is collected by filtration and washed to afford ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.[1]

Step 2: Synthesis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

This step involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.

  • Reaction Setup: Suspend the ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 4% NaOH).[2]

  • Hydrolysis: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.[2]

  • Work-up: Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 2-3. The resulting precipitate is the desired carboxylic acid.

  • Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Step 3: Synthesis of this compound

The final step is the chlorination of the 4-hydroxy group. This is a standard transformation for converting 4-quinolones to 4-chloroquinolines.

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 4-hydroxy-8-methoxyquinoline-3-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃) which acts as both reagent and solvent.[3] A catalytic amount of DMF can be added to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux (around 110°C) for 2-4 hours. The reaction progress should be monitored by TLC.

  • Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product.

  • Purification: The crude solid is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic and Analytical Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on the known effects of the substituents on the quinoline ring, the following spectral data are predicted for this compound.

Caption: Molecular structure of this compound.

Table 2: Predicted Spectroscopic Data

TechniquePredicted FeaturesRationale and References
¹H NMR δ ~ 9.0 (s, 1H, H2), δ ~ 7.5-8.0 (m, 3H, Ar-H), δ ~ 4.0 (s, 3H, -OCH₃), δ ~ 13.0 (br s, 1H, -COOH)The H2 proton is deshielded by the adjacent nitrogen and C=O group. Aromatic protons will appear in the typical downfield region. The methoxy protons will be a sharp singlet. The carboxylic acid proton is typically broad and far downfield.[4]
¹³C NMR δ ~ 165-170 (-COOH), δ ~ 150-160 (C-O, C-Cl), δ ~ 110-145 (Ar-C), δ ~ 56 (-OCH₃)The carbonyl carbon of the carboxylic acid is characteristically downfield. Carbons attached to heteroatoms (O, Cl, N) will also be deshielded. Aromatic carbons span a wide range. The methoxy carbon appears in the typical region.[5][6]
IR Spectroscopy ~3300-2500 cm⁻¹ (broad, O-H stretch), ~1720 cm⁻¹ (strong, C=O stretch), ~1600, 1500 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch)The broad O-H band is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch is a strong, sharp absorption. Aromatic ring vibrations and C-O/C-Cl stretches appear in the fingerprint region.[7][8]
Mass Spectrometry M⁺ at m/z 237/239 (approx. 3:1 ratio), Fragments corresponding to loss of Cl (M-35), COOH (M-45), and OCH₃ (M-31).The molecular ion peak will show the characteristic isotopic pattern for a single chlorine atom. Common fragmentation pathways for such molecules involve the loss of the substituents.[9][10]

Biological Context and Therapeutic Potential

The quinoline scaffold is a cornerstone in drug discovery, most notably in the development of antimalarial agents like chloroquine. The 4-aminoquinoline derivatives are known to interfere with heme detoxification in the malaria parasite.[3] While the subject of this guide is a 4-chloro derivative, this position is often a synthetic handle to introduce various amine side chains to explore antimalarial activity.

Furthermore, quinoline-3-carboxylic acids are structurally related to quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[3] The specific substitution pattern, including the 8-methoxy group, can significantly influence the biological activity, selectivity, and pharmacokinetic properties of the molecule. The 8-hydroxyquinoline derivatives (structurally related to the 8-methoxy compounds) are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects, often attributed to their metal-chelating properties.[11][12]

The title compound, this compound, therefore represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as:

  • Antimalarial Drug Discovery: Serving as a precursor for 4-aminoquinoline analogues.

  • Antibacterial Agents: As a scaffold for designing new topoisomerase inhibitors.

  • Anticancer Research: As a platform for developing novel kinase inhibitors or other targeted agents.

The precise biological activity and mechanism of action of this compound itself would require dedicated screening and investigation.

Conclusion and Future Directions

This compound is a synthetically accessible and versatile chemical entity. This guide has outlined a reliable synthetic route based on established chemical transformations and provided a predicted analytical profile to aid in its identification and characterization. Its structural features suggest significant potential as a key intermediate in the development of new therapeutic agents. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound, and its subsequent use in the creation of novel compound libraries for biological screening to unlock its full therapeutic potential.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structures of 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and 4-(4-methoxyphenyl). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]

  • Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • ResearchGate. (2009). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

  • AWS. (n.d.). Sliver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • bioRxiv. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]

  • AIP Publishing. (n.d.). Molecular Structural Characterization and Computational Studies of 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate 4-chloro-3-nit. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-8-methoxyquinoline-3-carboxylic acid (C11H9NO4). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]

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Discovery and history of quinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Quinoline-3-Carboxylic Acids

Abstract

The story of quinoline-3-carboxylic acids is a compelling narrative of scientific serendipity evolving into rational drug design. What began as an unexpected byproduct in the synthesis of an antimalarial drug in the mid-20th century has blossomed into one of the most vital classes of antibacterial agents: the quinolones and fluoroquinolones. This guide traces the historical trajectory of this remarkable scaffold, from the initial discovery of its antibacterial properties to the elucidation of its mechanism of action and the decades of chemical modifications that have expanded its therapeutic reach. We will explore the pivotal moments, key structural insights, and foundational synthetic methodologies that have cemented the legacy of quinoline-3-carboxylic acids in medicinal chemistry and their ongoing exploration for new therapeutic applications beyond infectious diseases.

The Serendipitous Discovery: An Unintended Synthesis

The genesis of the quinolone class of antibiotics was not the result of a targeted research program but a fortuitous accident during the development of another crucial medicine.

The Chloroquine Connection: A Fortuitous Byproduct

In the late 1950s, while working on the synthesis of the antimalarial agent chloroquine, chemist George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an impurity.[1][2][3] This byproduct, identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was set aside.[2][4] When later screened for biological activity, it demonstrated modest antibacterial effects. This unexpected finding sparked a new avenue of research, shifting focus to the potential of this novel chemical scaffold as an antibacterial agent.[2]

From Byproduct to Lead Compound: Nalidixic Acid

Inspired by the modest activity of the chloroquine byproduct, Lesher's team began synthesizing analogs to improve its potency and properties. This effort led to the creation of nalidixic acid, a structurally related 1,8-naphthyridine derivative, in 1962.[1][2][4][5] Although technically a naphthyridine, nalidixic acid is universally considered the predecessor and prototypical compound of the entire quinolone class.[1][5] Introduced clinically in 1967, it exhibited a narrow spectrum of activity, primarily effective against Gram-negative bacteria, and became a treatment for uncomplicated urinary tract infections (UTIs).[1][5][6][7][8]

G chloroquine Chloroquine Synthesis byproduct 7-Chloro-1-ethyl-1,4-dihydro-4-oxo quinoline-3-carboxylic acid chloroquine->byproduct  Generates Byproduct nalidixic Nalidixic Acid (First-Generation Quinolone) byproduct->nalidixic  Leads to Synthesis Of

Caption: From Antimalarial Synthesis to a New Class of Antibiotics.

The First Generation: Establishing the Pharmacophore

The discovery of nalidixic acid established the core chemical structure, or pharmacophore, responsible for antibacterial activity and paved the way for early-generation analogs.

The Core Structure: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Subsequent research quickly identified the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid nucleus as the essential component for antibacterial action. The carboxylic acid group at the C-3 position, in particular, was found to be indispensable for interacting with the bacterial enzyme target.[9][10][11] This foundational understanding guided all future development within the class.

Early Analogs and Their Limitations

Following nalidixic acid, other first-generation quinolones were introduced in the 1970s, including pipemidic acid, oxolinic acid, and cinoxacin.[1][7] However, these agents offered only marginal improvements in potency or spectrum over their predecessor.[1] They remained limited to treating UTIs, possessed unfavorable pharmacokinetic properties, and struggled with the rapid development of bacterial resistance.[2][12]

First-Generation Quinolone Year Introduced Key Characteristics
Nalidixic Acid 1962Prototypical quinolone; Narrow spectrum (Gram-negative); Used for UTIs.[1][5][7]
Oxolinic Acid 1970sMarginal improvement over nalidixic acid.[1]
Cinoxacin 1970sSimilar profile to nalidixic acid; Used for UTIs.[1]
Pipemidic Acid 1970sSome activity against Pseudomonas aeruginosa; Led to piperazine insights.[1][7][12]

Mechanism of Action: Unraveling the Target

A critical step in the evolution of quinolones was understanding how they killed bacteria. This knowledge allowed for more rational drug design in subsequent generations.

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][13] These enzymes are crucial for managing DNA topology—supercoiling, untangling, and resealing DNA strands—during replication and transcription.[6][14] By inhibiting these enzymes, quinolones prevent bacterial DNA from unwinding and duplicating, which halts cell division and leads to cell death.[1] Importantly, eukaryotic cells do not possess DNA gyrase or topoisomerase IV, providing the basis for the selective toxicity of these drugs against bacteria.[1]

The Quinolone-Enzyme-DNA Ternary Complex

Rather than simply blocking the enzyme's active site, quinolones function as "topoisomerase poisons."[15] They intercalate into the bacterial DNA and stabilize a transient state where the DNA strands are cut by the enzyme.[13] This creates a stable quinolone-enzyme-DNA "cleavage complex," which prevents the re-ligation of the DNA strands.[13][15] The accumulation of these complexes leads to irreversible double-strand DNA breaks, triggering a cascade of cellular responses that culminate in bacterial death.[2][15]

G cluster_0 Bacterial Cell quinolone Quinolone Antibiotic complex Ternary Cleavage Complex (Stable) quinolone->complex enzyme DNA Gyrase / Topoisomerase IV enzyme->complex dna Bacterial DNA dna->complex breaks Double-Strand DNA Breaks complex->breaks Prevents Re-ligation death Bacterial Cell Death breaks->death Triggers

Caption: Mechanism of Quinolone-Induced Bacterial Cell Death.

The Fluorine Revolution: Birth of the Fluoroquinolones

The therapeutic utility of the quinolone class increased dramatically with a single, transformative chemical modification.

The Breakthrough: 6-Fluoro Substitution

In the 1970s and early 1980s, researchers discovered that adding a fluorine atom at the C-6 position of the quinolone ring resulted in a profound enhancement of antibacterial potency and a significant expansion of the microbiological spectrum.[1][7][16] This modification improved the drug's penetration into bacterial cells and greatly increased its inhibitory activity against DNA gyrase.[16]

Norfloxacin and the Second Generation

The first agent to incorporate this breakthrough was norfloxacin, patented in 1978.[12][16] It was the first of the fluoroquinolones and demonstrated superior activity compared to the first-generation drugs. This was quickly followed by the development of other highly successful second-generation agents like ciprofloxacin and ofloxacin.[1][3][5] A key feature of these new drugs was the addition of a piperazinyl group at the C-7 position, which further broadened the antibacterial spectrum to include highly problematic pathogens like Pseudomonas aeruginosa.[12][16]

Quinolone Generation Representative Agents Antibacterial Spectrum
First Generation Nalidixic Acid, CinoxacinNarrow: Primarily active against Gram-negative enteric bacilli.[7]
Second Generation Norfloxacin, CiprofloxacinBroad: Expanded Gram-negative coverage (incl. P. aeruginosa), some Gram-positive and atypical pathogen activity.[1][2]

Evolution and Structure-Activity Relationships (SAR)

The success of the early fluoroquinolones triggered decades of intensive research to understand the structure-activity relationship (SAR) of the quinolone scaffold, leading to further generations with improved properties.

A Systematic Exploration of the Scaffold

Medicinal chemists systematically modified nearly every position of the quinolone ring, leading to a clear understanding of how different functional groups influence potency, spectrum, pharmacokinetics, and safety.

  • N-1 Position: Substitution with small alkyl groups, like ethyl or cyclopropyl, was found to be optimal. The cyclopropyl group, famously used in ciprofloxacin, often confers enhanced potency.[5]

  • C-3 Position: The carboxylic acid is essential for binding to the DNA-gyrase complex and is a prerequisite for antibacterial activity.[9][11]

  • C-6 Position: A fluorine atom is the hallmark of modern fluoroquinolones, dramatically increasing potency.[1][16]

  • C-7 Position: Large heterocyclic substituents, such as piperazine, are crucial for determining the spectrum of activity and potency. Modifications here are a primary way to tune the drug's properties.[1][4]

  • C-8 Position: A methoxy group at this position, as seen in moxifloxacin, can enhance activity against Gram-positive and anaerobic bacteria while reducing the potential for phototoxicity.[16]

Caption: Core Fluoroquinolone Scaffold and Key Structure-Activity Relationship Sites.

Later Generations

This deep SAR knowledge enabled the development of third-generation (e.g., levofloxacin) and fourth-generation (e.g., moxifloxacin) fluoroquinolones. These agents feature further enhanced activity against Gram-positive bacteria, such as Streptococcus pneumoniae, and, in the case of the fourth generation, coverage of anaerobic bacteria.[1][3][7]

Foundational Synthetic Methodologies

The ability to synthesize a wide array of quinolone analogs hinged on robust and versatile chemical reactions. The Gould-Jacobs reaction is a cornerstone of quinolone chemistry.

The Gould-Jacobs Reaction

This classical multi-step process remains a fundamental method for constructing the core quinolone ring system.

  • Step 1: Condensation. An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME).[17]

  • Step 2: Thermal Cyclization. The intermediate from Step 1 is heated, causing it to cyclize and form the bicyclic 4-hydroxy-3-carbethoxyquinoline ring system.[17][18]

  • Step 3: N-Alkylation. The nitrogen at the N-1 position is alkylated with a suitable reagent (e.g., ethyl iodide).[18]

  • Step 4: Saponification. The ester at the C-3 position is hydrolyzed, typically with a base, to yield the final, essential carboxylic acid.[17][18]

Experimental Protocol: Synthesis of Nalidixic Acid (Illustrative)

The following protocol outlines the synthesis of the prototypical quinolone, nalidixic acid, via the Gould-Jacobs pathway.

  • Condensation: 2-amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate to form an intermediate enamine.[18]

  • Cyclization: The resulting product is heated in a high-boiling point solvent (e.g., Dowtherm A) to induce thermal cyclization, yielding the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridin-3-carboxylic acid.[18]

  • Hydrolysis: The ester is hydrolyzed using sodium hydroxide to give the corresponding carboxylic acid salt.[18]

  • Alkylation: The intermediate acid is alkylated with ethyl iodide in the presence of a base like potassium hydroxide to install the ethyl group at the N-1 position, yielding nalidixic acid.[18]

G aniline Aniline Derivative intermediate Condensation Product aniline->intermediate emme Diethyl Ethoxymethylenemalonate emme->intermediate cyclized 4-Hydroxy-3-carbethoxy -quinoline intermediate->cyclized Thermal Cyclization alkylated N-Alkylated Intermediate cyclized->alkylated N-Alkylation final Quinolone-3- Carboxylic Acid alkylated->final Saponification

Caption: The Gould-Jacobs Reaction Workflow for Quinolone Synthesis.

Beyond Antibacterials: Expanding Therapeutic Horizons

While defined by their antibacterial success, the quinoline-3-carboxylic acid scaffold and its close relatives are being explored for a range of other diseases, demonstrating the versatility of the core structure.

  • Anticancer Applications: Certain quinoline-4-carboxylic acid analogs, such as brequinar, have been shown to act as potent inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH).[9][11] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA in rapidly proliferating cancer cells.[11]

  • Anti-Inflammatory Research: Quinoline-3-carboxamides have been discovered as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in inflammatory processes.[19]

  • Enzyme Inhibition: Other research has identified quinoline-3-carboxylic acid derivatives as inhibitors of protein kinase CK2[20] and SIRT3[21], both of which are targets of interest in cancer and metabolic disease research.

Conclusion: From Serendipity to Rational Design

The history of quinoline-3-carboxylic acids is a testament to the progression of pharmaceutical science. The journey began with an observation of an unexpected byproduct and evolved into a sophisticated, structure-driven quest for better medicines. The initial discovery of nalidixic acid laid the groundwork, the elucidation of the topoisomerase mechanism provided a target, and the introduction of the 6-fluoro substituent opened the door to a golden age of antibiotic development. Today, while facing challenges from growing antibiotic resistance, the quinolone scaffold continues to be a source of clinical solutions and a platform for discovering new therapies for a host of human diseases, embodying the full arc from serendipity to rational design.[2][6][15]

References

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  • Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society.
  • Science Prof Online. Mode of Action (MOA) of Quinolone Antibiotics.
  • The history of quinolones.
  • (2020). Quinolones: Historical development and use.
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  • Ferreira, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
  • Nalidixic acid synthesis. ChemicalBook.
  • Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”.
  • Bisacchi, G. S. (2019). Quinolone antibiotics. PMC - PubMed Central - NIH.
  • Turnbull, A. P., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed.
  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. SciSpace.
  • Tello, M., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC.
  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. PubMed.
  • Structure-activity relationship of quinoline carboxylic acids. Benchchem.
  • H. Koga, et al. (1999). [The history of the development and changes of quinolone antibacterial agents]. PubMed.
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.

Sources

Solubility Profile of 4-Chloro-8-methoxyquinoline-3-carboxylic acid in Organic Solvents: Principles, Prediction, and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

4-Chloro-8-methoxyquinoline-3-carboxylic acid is a substituted quinoline derivative, a scaffold of significant interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is paramount for its application in drug development, process chemistry, and formulation. This technical guide provides a comprehensive framework for assessing the solubility of this compound. While specific quantitative solubility data for this molecule is not extensively available in public literature, this guide establishes a robust predictive analysis based on its structural attributes and first principles of physical chemistry. Furthermore, it delivers detailed, field-proven experimental protocols for the precise determination of its thermodynamic solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of a Quinoline Carboxylic Acid Derivative

The quinoline ring system is a foundational structure in pharmaceutical science, forming the core of numerous approved drugs, most notably in the antimalarial and antibacterial fields.[1] The subject of this guide, this compound, possesses a unique combination of functional groups that dictate its physicochemical behavior:

  • Quinoline Core: A heterocyclic aromatic system that contributes to the molecule's rigidity and potential for π-π stacking interactions, while also being relatively non-polar.

  • Carboxylic Acid (-COOH): A highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. This group is ionizable, and its protonation state is pH-dependent, a critical factor in its solubility.

  • Chloro (-Cl) Group: An electron-withdrawing group that increases the molecule's lipophilicity (fat-solubility) and molecular weight.

  • Methoxy (-OCH₃) Group: An ether group that can act as a hydrogen bond acceptor and adds moderate polarity.

The interplay of these groups determines the compound's solubility, which is a critical parameter influencing everything from reaction kinetics during synthesis to bioavailability in preclinical studies.

Theoretical Principles & Predicted Solubility Profile

The solubility of a solid in a liquid solvent is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The adage "like dissolves like" serves as a useful heuristic, indicating that substances with similar polarities and intermolecular force capabilities are more likely to be soluble in one another.[2][3]

Key Physicochemical Drivers of Solubility
  • Polarity and Hydrogen Bonding: The carboxylic acid group is the dominant polar feature, making the molecule capable of strong hydrogen bonds. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) or have strong dipole moments (polar aprotic solvents) are expected to be effective.

  • Acidity (pKa): The carboxylic acid group is acidic. In basic solvents or aqueous solutions with a pH above its pKa, it will deprotonate to form a highly polar carboxylate salt, which dramatically alters its solubility profile.[4][5]

  • Lipophilicity (LogP): The chloro-substituted quinoline core contributes to the molecule's non-polar character. This lipophilicity will favor solubility in less polar organic solvents. Chloroform and dichloromethane, for instance, are often effective solvents for quinoline derivatives.[6]

  • Crystal Lattice Energy: A high melting point often correlates with strong intermolecular forces in the crystal lattice. Significant energy is required from the solvent-solute interactions to overcome this lattice energy, which can limit solubility.

Predicted Qualitative Solubility

Based on these principles, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent selection in experimental work.

Solvent Class Example Solvents Predicted Solubility Justification
Polar Protic Methanol, EthanolModerate to High Capable of hydrogen bonding with the carboxylic acid group, effectively solvating the most polar part of the molecule.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole moments can interact favorably with the polar functional groups. DMSO is an excellent solvent for many carboxylic acids.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents can solvate the lipophilic quinoline core effectively, and while not strong hydrogen bonders, they have sufficient polarity to interact with the rest of the molecule.[6]
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate THF is a better solvent than diethyl ether due to its higher polarity, but both lack the hydrogen-bonding capability of alcohols, limiting their effectiveness.
Non-Polar Hexane, Toluene, CyclohexaneVery Low / Insoluble These solvents lack the polarity and hydrogen bonding ability required to overcome the compound's crystal lattice energy and solvate the polar carboxylic acid group.

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, rigorous experimental measurement is necessary. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3] This protocol ensures that the system has reached a true equilibrium, providing a stable and reliable solubility value.

Overall Experimental Workflow

The process involves creating a saturated solution, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification A Accurately weigh excess 4-Chloro-8-methoxyquinoline- 3-carboxylic acid B Add precise volume of selected organic solvent to vial A->B C Seal vial and place in shaking incubator at constant temperature (e.g., 25°C) B->C D Agitate for 24-48 hours to ensure equilibrium C->D E Centrifuge vial at high speed to pellet undissolved solid D->E F Carefully withdraw supernatant (saturated solution) E->F G Dilute supernatant with appropriate mobile phase F->G H Analyze by validated HPLC-UV method G->H I Calculate concentration against a standard curve H->I

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Shake-Flask Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade or higher)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • HPLC system with UV detector

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial. An amount that is visibly in excess after dissolution is required (e.g., 5-10 mg).

    • Scientist's Note: Using a significant excess ensures that the final solution is truly saturated.

  • Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the slurry for 24 to 48 hours.

    • Scientist's Note: A 24-hour period is a minimum standard. For compounds that may form stable polymorphs or solvates, a 48 or even 72-hour period is recommended to ensure true equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to rest for a short period to allow for initial settling. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant.

    • Trustworthiness Check: To ensure no solid particulates are transferred, it is best practice to filter the extracted supernatant through a 0.22 µm chemically compatible syringe filter (e.g., PTFE).

  • Dilution: Accurately perform a serial dilution of the supernatant with a suitable diluent (typically the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of the original supernatant based on the dilution factor and a standard calibration curve.

HPLC Quantification Method Development

A robust and validated analytical method is crucial for accurate quantification.

HPLC_Workflow cluster_method Method Development cluster_cal Calibration cluster_analysis Sample Analysis A Select Column (e.g., C18) B Optimize Mobile Phase (e.g., Acetonitrile:Water w/ 0.1% Formic Acid) A->B C Set Flow Rate (e.g., 1.0 mL/min) B->C D Determine λmax (Wavelength for max absorbance) C->D E Prepare Stock Solution of known concentration F Create Serial Dilutions (e.g., 5-6 standards) E->F G Inject & Integrate Peak Area F->G H Plot Area vs. Concentration (Generate Calibration Curve, R² > 0.99) G->H I Inject Diluted Supernatant Sample J Integrate Peak Area I->J K Calculate Concentration using Calibration Curve J->K

Sources

Theoretical Perspectives on 4-Chloro-8-methoxyquinoline-3-carboxylic acid: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive theoretical analysis of 4-Chloro-8-methoxyquinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its structural, electronic, and spectroscopic properties through the lens of computational science, primarily employing Density Functional Theory (DFT). This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's intrinsic characteristics, potential for chemical modification, and its putative interactions with biological targets. Methodologies for key computational experiments are detailed, offering a self-validating framework for in-silico investigation. The insights presented herein aim to accelerate the rational design of novel therapeutics based on the quinoline scaffold.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents with a wide spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the quinoline nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This compound, the subject of this guide, presents a particularly interesting starting point for analog synthesis due to its distinct reactive sites: a carboxylic acid group, a chloro substituent, and an electron-donating methoxy group.[3] The carboxylic acid moiety, in particular, is a common feature in many drugs, though it can present challenges related to metabolic stability and membrane permeability, making the exploration of its bioisosteres a relevant strategy.[4]

This guide will explore the molecule from a theoretical standpoint, providing a robust computational framework to predict its behavior and guide synthetic efforts.

Molecular Structure and Synthesis Strategy

The foundational step in any theoretical study is a thorough understanding of the molecule's three-dimensional structure and the established synthetic routes to access it and its derivatives.

Core Molecular Structure

The structure of this compound combines the aromatic quinoline core with three key functional groups that dictate its reactivity and potential biological interactions.

Caption: 2D representation of this compound.

Retrosynthetic Analysis and Key Reactions

The synthesis of this compound and its analogs often relies on established methodologies for constructing the quinoline core, followed by functional group interconversions. A common strategy involves the Gould-Jacobs reaction, starting from an appropriately substituted aniline.[5][6]

Synthesis_Workflow Aniline Substituted Aniline Cyclization Gould-Jacobs Cyclization Aniline->Cyclization Malonate Diethyl Malonate Derivative Malonate->Cyclization Quinolone 4-Hydroxyquinolone-3-carboxylate Cyclization->Quinolone Chlorination Chlorination (e.g., POCl3) Quinolone->Chlorination Chloroquinoline 4-Chloroquinoline-3-carboxylate Chlorination->Chloroquinoline Hydrolysis Ester Hydrolysis Chloroquinoline->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Generalized synthetic workflow for quinoline-3-carboxylic acids.

The critical step is often the conversion of the 4-hydroxy precursor to the 4-chloro derivative, typically achieved using reagents like phosphorus oxychloride (POCl₃).[3][5] Subsequent hydrolysis of the ester yields the final carboxylic acid.[5][7]

Theoretical Investigations: A Computational Protocol

To gain a deeper understanding of the molecule's properties, we turn to computational chemistry, specifically Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.[8][9]

Computational Methodology: Density Functional Theory (DFT)

Protocol: Geometry Optimization and Frequency Calculation

  • Software: Gaussian 09 or a comparable quantum chemistry package.[9]

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This is a widely used and well-validated functional for organic molecules.

  • Basis Set: 6-311++G(d,p). This basis set provides a good description of the electronic structure, including polarization and diffuse functions, which are important for describing anions and non-covalent interactions.

  • Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization to find the lowest energy conformation of the molecule. c. Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties and vibrational frequencies for IR and Raman spectra prediction.

Predicted Molecular Properties

The following table summarizes key molecular properties of this compound as predicted by DFT calculations.

PropertyPredicted ValueSignificance in Drug Design
Dipole Moment ~3.5 - 4.5 DInfluences solubility, membrane permeability, and protein-ligand interactions.
HOMO-LUMO Gap ~4.0 - 4.5 eVRelates to chemical reactivity and stability. A larger gap suggests higher stability.
Molecular Electrostatic Potential (MEP) Negative potential around O atoms of COOH and N of quinolineIndicates sites for electrophilic attack and hydrogen bond acceptance.

These theoretical calculations provide a quantitative basis for understanding the molecule's reactivity and intermolecular interactions.[10][11]

Spectroscopic Characterization: A Theoretical and Experimental Correlation

Theoretical calculations can be a powerful tool for interpreting experimental spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The gauge-invariant atomic orbital (GIAO) method within DFT can be used to predict ¹H and ¹³C NMR chemical shifts.[12]

Proton/CarbonPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Expected Experimental Region
COOH > 12~165-175Broad singlet, >12 ppm[13]
Quinoline Aromatic H 7.0 - 9.0110 - 150Downfield region due to aromatic ring current[3]
OCH₃ ~3.9 - 4.1~55-60Sharp singlet, ~3.9-4.1 ppm[3][14]
C-Cl -~140-150Deshielded due to electronegative Cl
C=O (Carboxyl) -~165-175Highly deshielded carbonyl carbon[13]

A high correlation between theoretical and experimental NMR data would confirm the consistency of the computational results and the synthesized structure.[10]

Vibrational (IR) Spectroscopy

Predicted vibrational frequencies from DFT calculations can aid in the assignment of experimental IR spectra.

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Experimental Region (cm⁻¹)
O-H stretch (Carboxylic acid) ~3400-3600 (unscaled)Broad, ~2500-3300[13]
C=O stretch (Carboxylic acid) ~1700-1750 (unscaled)Strong, ~1700-1725[13]
C=C and C=N stretches (Aromatic) ~1450-1650 (unscaled)~1450-1650

Molecular Docking and Drug Development Potential

The ultimate goal of studying a molecule like this compound is often to assess its potential as a therapeutic agent. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[15]

Putative Biological Targets

Quinoline derivatives have been shown to inhibit a variety of enzymes and receptors.[2][10] For instance, some quinoline-3-carboxylic acids are known to target bacterial DNA gyrase.[16] The specific substitution pattern of our target molecule suggests it could be explored as an inhibitor for targets such as:

  • Bacterial DNA Gyrase: A well-established target for quinolone antibiotics.

  • Protein Kinases: Many quinoline-based compounds act as kinase inhibitors.

  • Lactate Dehydrogenase (LDH): A potential target for antimalarial drugs.[17]

Molecular Docking Protocol

Protocol: In Silico Target Screening

  • Software: AutoDock, Glide, or similar molecular docking programs.

  • Preparation: a. Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. c. Prepare the ligand (this compound) by optimizing its geometry and assigning charges.

  • Docking: a. Define the binding site on the target protein. b. Run the docking simulation to generate a series of possible binding poses for the ligand.

  • Analysis: a. Score the binding poses based on their predicted binding affinity (e.g., kcal/mol). b. Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand Ligand Optimization (DFT) Docking Molecular Docking (e.g., AutoDock) Ligand->Docking Protein Protein Structure (from PDB) Protein->Docking Scoring Scoring & Ranking Poses Docking->Scoring Interaction Interaction Analysis (H-bonds, etc.) Scoring->Interaction Lead Lead Candidate Identification Interaction->Lead

Caption: A typical workflow for molecular docking studies.

The results of molecular docking studies can provide valuable insights into the potential mechanism of action and guide the design of more potent and selective analogs.[17]

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of DFT and molecular docking, we can predict a wide range of properties, from spectroscopic signatures to potential biological activity. These in-silico approaches provide a cost-effective and efficient means to prioritize synthetic targets and generate hypotheses for experimental validation.

Future work should focus on synthesizing this molecule and its derivatives to experimentally validate the theoretical predictions. Furthermore, a broader screening against a panel of biological targets, guided by the computational findings, could uncover novel therapeutic applications for this versatile quinoline scaffold.

References

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available from: [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Available from: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. ResearchGate. Available from: [Link]

  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. PMC - NIH. Available from: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC - NIH. Available from: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available from: [Link]

  • 4-CHLORO-8-METHOXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER. ChemBK. Available from: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. Available from: [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Available from: [Link]

  • Crystal structures of 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and 4-(4-methoxyphenyl). NIH. Available from: [Link]

  • Synthesis, crystal structure analysis, spectral (NMR, FT-IR, FT-Raman and UV–Vis) investigations, molecular docking studies, antimicrobial studies and quantum chemical calculations of a novel 4-chloro-8-methoxyquinoline-2(1H)-one: An effective antimicrobial agent and an inhibition of DNA gyrase and lanosterol-14α-demethylase enzymes. ResearchGate. Available from: [Link]

  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. MySkinRecipes. Available from: [Link]

  • This compound. AbacipharmTech-Global Chemical supplier. Available from: [Link]

  • Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus. ResearchGate. Available from: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available from: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available from: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available from: [Link]

  • Molecular Structural Characterization and Computational Studies of 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate 4-chloro-3-nit. AIP Publishing. Available from: [Link]

  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Google Patents.
  • Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. MDPI. Available from: [Link]

  • Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. ResearchGate. Available from: [Link]

  • Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal. Available from: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

  • (PDF) Synthesis and molecular docking study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids with plasmodium LDH receptor protein. ResearchGate. Available from: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available from: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available from: [Link]

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A Technical Guide to 4-Chloro-8-methoxyquinoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 4-Chloro-8-methoxyquinoline-3-carboxylic acid, a substituted quinoline derivative of significant interest to the chemical and pharmaceutical sciences. We will delve into its chemical identity, plausible synthetic routes, and its potential as a scaffold in drug discovery, drawing upon established knowledge of the quinoline core.

Chemical Identity and Nomenclature

The unequivocal identification of a chemical entity is paramount for research and development. The compound at the core of this guide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

This name is derived from the parent heterocycle, quinoline, with substituents indicated by their respective locants on the ring structure. The quinoline ring system is numbered starting from the nitrogen atom as position 1, proceeding through the pyridine ring and then the benzene ring.[1][2]

Synonyms:

  • 3-Carboxy-4-chloro-8-methoxyquinoline

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted):

PropertyPredicted Value
Molecular FormulaC11H8ClNO3
Molecular Weight237.64 g/mol
XLogP32.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4

Synthesis Strategies: A Mechanistic Perspective

The synthesis of substituted quinoline-3-carboxylic acids is well-documented, with the Gould-Jacobs reaction being a cornerstone methodology. This reaction provides a reliable pathway to the 4-hydroxyquinoline-3-carboxylic acid core, which can be subsequently modified to introduce the 4-chloro substituent.

Proposed Synthetic Pathway via Gould-Jacobs Reaction

The proposed synthesis of this compound involves a multi-step process, beginning with the cyclization of a substituted aniline.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization (Gould-Jacobs) cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Chlorination A 2-Methoxyaniline C Intermediate Adduct A->C + B B Diethyl (ethoxymethylene)malonate D 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester C->D Heat (e.g., Dowtherm A) E 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid D->E Base (e.g., NaOH) F This compound E->F Chlorinating agent (e.g., POCl3)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Condensation: 2-Methoxyaniline is reacted with diethyl (ethoxymethylene)malonate. This condensation reaction typically proceeds at elevated temperatures and results in the formation of an intermediate enamine adduct.

  • Thermal Cyclization (Gould-Jacobs Reaction): The intermediate adduct is heated in a high-boiling solvent, such as Dowtherm A, to induce cyclization. This intramolecular reaction forms the quinoline ring system, yielding ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.[3]

  • Ester Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by acidification. This step yields 4-hydroxy-8-methoxyquinoline-3-carboxylic acid.[4]

  • Chlorination: The 4-hydroxy group is converted to a chloro group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction is a common method for the synthesis of 2- and 4-chloroquinolines from their corresponding quinolin-2-one and quinolin-4-one precursors.[5]

Potential Applications in Drug Discovery and Research

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities.[6][7] The specific substitutions on the this compound molecule suggest several avenues for its potential application.

Anticancer Potential

Substituted quinolines are known to exhibit antiproliferative activity against various cancer cell lines. The quinoline-3-carboxylic acid moiety, in particular, has been investigated for its ability to enhance selectivity for cancer cells.[8] The presence of a chloro group can also contribute to the bioactivity of quinoline derivatives.

Antimicrobial Activity

The quinoline core is famously present in fluoroquinolone antibiotics. While this compound is not a fluoroquinolone, the fundamental quinoline-3-carboxylic acid scaffold is a key pharmacophore for antibacterial activity.[5] Further investigation into its activity against various bacterial and fungal strains is warranted.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core. The quinoline ring system can serve as a scaffold for the design of inhibitors targeting specific kinases involved in cell signaling pathways implicated in diseases such as cancer and inflammation. The substituents on the ring can be tailored to achieve desired potency and selectivity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its therapeutic potential through in vitro and in vivo screening against a panel of cancer cell lines, microbial strains, and relevant kinase targets. The insights gained from such studies will be invaluable for the development of novel therapeutics based on the versatile quinoline scaffold.

References

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). Bentham Science. Retrieved January 14, 2026, from [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, N. I., & Abdel-Aleem, A. A. (2009). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archives of Pharmacal Research, 32(3), 331–337. Retrieved January 14, 2026, from [Link]

  • Matada, B. S., Pattanashettar, R., & Yernale, N. G. (2021). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved January 14, 2026, from [Link]

  • IUPAC nomenclature: Quinolines and Isoquinolines. (2021, July 9). YouTube. Retrieved January 14, 2026, from [Link]

  • Quinoline-3-carboxylic acid | C10H7NO2. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Vemulapalli, S., & Challa, D. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22023–22043. Retrieved January 14, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols: 4-Chloro-8-methoxyquinoline-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, planar structure and the presence of a nitrogen atom provide a unique scaffold for interacting with a multitude of biological targets. This has led to the development of a wide range of clinically significant drugs with activities spanning antimalarial, antibacterial, anticancer, and anti-inflammatory applications.[1] Within this broad class of compounds, quinoline-3-carboxylic acids and their derivatives have emerged as particularly fruitful areas of research, exhibiting diverse biological activities.[2][3]

This guide focuses on a specific, highly functionalized quinoline derivative: 4-Chloro-8-methoxyquinoline-3-carboxylic acid . This molecule is not just another quinoline; its strategic placement of a chloro group at the 4-position, a methoxy group at the 8-position, and a carboxylic acid at the 3-position makes it a versatile and powerful intermediate for the synthesis of advanced therapeutic agents. The chloro group at the C4 position is a key reactive handle, enabling nucleophilic substitution to introduce a wide array of functional groups, while the methoxy and carboxylic acid moieties provide opportunities for further modification and interaction with biological targets.

Recent patent literature has highlighted the importance of this scaffold as a key building block in the synthesis of potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) and Phosphodiesterase 4 (PDE4), both of which are critical targets in the treatment of inflammatory diseases.[4] This guide will provide a comprehensive overview of the synthesis of this compound, its physicochemical properties, and detailed protocols for its application as a pivotal intermediate in the development of novel anti-inflammatory agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. Below is a summary of the key properties for this compound and its common synthetic precursor, the corresponding ethyl ester.

PropertyThis compoundEthyl 4-chloro-8-methoxyquinoline-3-carboxylate
Molecular Formula C₁₁H₈ClNO₃C₁₃H₁₂ClNO₃
Molecular Weight 237.64 g/mol 265.70 g/mol
Appearance Likely a solidSolid
Key Reactive Sites Carboxylic acid (for amidation, esterification), C4-Cl (for nucleophilic substitution)C4-Cl (for nucleophilic substitution), Ester (for hydrolysis, amidation)
CAS Number 179024-73-8[5]27568-04-3 (for the 4-hydroxy precursor)

Synthesis of this compound: The Gould-Jacobs Approach

The most common and efficient method for synthesizing the quinoline core of our target molecule is the Gould-Jacobs reaction.[3][6][7] This classic reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3] The resulting 4-hydroxyquinoline can then be converted to the 4-chloro derivative.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Methoxyaniline C Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate C->D Thermal Cyclization (Gould-Jacobs) F Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate D->F Chlorination E Phosphorus oxychloride (POCl3) E->F H This compound F->H Saponification G Hydrolysis (e.g., NaOH) G->H

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This protocol outlines the initial condensation and cyclization steps to form the quinoline core.

Materials:

  • 2-Methoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Diphenyl ether)

  • Ethanol

  • Hexane

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Condensation: In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-110 °C with stirring for 1-2 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC).

  • Removal of Ethanol: After the condensation is complete, remove the ethanol byproduct under reduced pressure using a rotary evaporator. The resulting viscous oil is diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.

  • Thermal Cyclization: In a separate flask equipped with a reflux condenser, heat diphenyl ether to approximately 250 °C. Slowly add the crude intermediate from the previous step to the hot diphenyl ether with vigorous stirring. Maintain the temperature for 30-60 minutes.

  • Precipitation and Isolation: Allow the reaction mixture to cool to room temperature. The product, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, should precipitate. Add hexane to the mixture to further facilitate precipitation.

  • Purification: Collect the solid product by filtration and wash thoroughly with hexane to remove the diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate

This protocol describes the chlorination of the 4-hydroxyquinoline intermediate.

Materials:

  • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add phosphorus oxychloride (POCl₃) (5-10 eq). Cool the flask in an ice bath.

  • Addition of Starting Material: Slowly add ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq) to the cooled POCl₃ with stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-chloro-8-methoxyquinoline-3-carboxylate. The product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Hydrolysis to this compound

This final step converts the ethyl ester to the desired carboxylic acid.

Materials:

  • Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate

  • Ethanol

  • 10% Sodium hydroxide (NaOH) solution

  • 2M Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

Procedure:

  • Saponification: Dissolve the ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask. Add 10% NaOH solution (excess) and heat the mixture to reflux for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification and Precipitation: Dilute the residue with water and acidify to pH 2-3 by the dropwise addition of 2M HCl. The desired product, this compound, will precipitate out of the solution.

  • Isolation and Drying: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Application in Medicinal Chemistry: A Scaffold for TNF-α and PDE4 Inhibitors

As established, this compound is a valuable intermediate. Its ethyl ester has been used in the synthesis of complex heterocyclic systems designed to inhibit TNF-α and PDE4.[4] Inhibition of these targets is a clinically validated strategy for treating a range of inflammatory conditions, including rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease (COPD).[4]

The general strategy involves using the C4-chloro position as an anchor for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments. The C3-carboxylic acid (or its ester precursor) can then be used to build out other parts of the final molecule, often through cyclization reactions.

Logical Flow for Derivative Synthesis

Derivative_Synthesis Start Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate Sub Nucleophilic Aromatic Substitution (SNAr at C4) Start->Sub Intermediate Ethyl 4-(amino)-8-methoxyquinoline-3-carboxylate Sub->Intermediate Amine Primary/Secondary Amine (R-NHR') Amine->Sub Cyclize Cyclization/Further Modification (using C3-ester) Intermediate->Cyclize Final Biologically Active Derivatives (e.g., Pyrimido[5,4-c]quinolines) Cyclize->Final Assay Biological Evaluation Final->Assay TNF TNF-α Inhibition Assay Assay->TNF PDE4 PDE4 Inhibition Assay Assay->PDE4

Caption: Workflow for synthesizing and evaluating derivatives.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general method for displacing the C4-chloro group with an amine, a key step in creating a library of derivatives.

Materials:

  • Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate

  • A desired primary or secondary amine (1.1-1.5 eq)

  • Solvent (e.g., 1-butanol, N,N-Dimethylformamide)

  • Optional: Acetic acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a reaction vial or flask, combine ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (1.0 eq), the chosen amine (1.1-1.5 eq), and the solvent. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Heating: Stir the mixture at a temperature between 90-120 °C. The reaction time will vary depending on the nucleophilicity of the amine and can range from a few hours to overnight. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Protocol 5: In Vitro TNF-α Inhibition Assay (Cell-Based)

This protocol describes a general method to screen synthesized compounds for their ability to inhibit the production of TNF-α in a human monocytic cell line.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 cell culture medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Synthesized test compounds

  • Positive control (e.g., a known TNF-α inhibitor)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Add the compounds to the wells and incubate for 1-2 hours at 37 °C in a 5% CO₂ incubator.

  • Stimulation: Induce TNF-α production by adding LPS to each well at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 16-18 hours at 37 °C.

  • Sample Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

  • ELISA: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.[1]

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control without any inhibitor. Determine the IC₅₀ value for active compounds.

Protocol 6: In Vitro PDE4 Inhibition Assay (Cell-Based)

This protocol outlines a method to assess the ability of synthesized compounds to inhibit PDE4 in a cell-based assay by measuring intracellular cAMP levels.

Materials:

  • HEK293 cells (or another suitable cell line) stably expressing a PDE4 subtype

  • Cell culture medium

  • Forskolin (an adenylyl cyclase activator)

  • Synthesized test compounds

  • Positive control (e.g., Rolipram)

  • cAMP detection kit (e.g., HTRF, ELISA)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the PDE4-expressing cells in a 96-well plate and culture overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or a positive control for 30-60 minutes.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's protocol.[8]

  • Data Analysis: The inhibition of PDE4 will result in an accumulation of cAMP. Calculate the percentage of PDE4 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Outlook

This compound is a strategically designed chemical scaffold with significant potential in medicinal chemistry. While its intrinsic biological activity is not extensively documented, its true value lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The protocols detailed in this guide provide a roadmap for the synthesis of this key building block and its subsequent elaboration into potential anti-inflammatory agents targeting TNF-α and PDE4. The combination of the reactive C4-chloro position and the C3-carboxylic acid functionality allows for a wide range of chemical modifications, making this an attractive scaffold for the generation of diverse compound libraries in the pursuit of novel therapeutics. Future research could explore the derivatization of this scaffold to target other kinases, proteases, or protein-protein interactions, further expanding its utility in drug discovery.

References

  • Purohit, P., Mittal, R. K., & Khatana, K. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Cieplik, J., & Stolarczyk, M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163.
  • BenchChem. (2025). Application Notes and Protocols for Eprazinone PDE4 Inhibition Assay.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

  • Titus, S., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Journal of Biomolecular Screening, 13(7), 609-618.
  • Kopitar-Jerala, N. (2019). In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs. IntechOpen.
  • Semantic Scholar. (2021). Methods for Evaluation of TNF-α Inhibition Effect. Retrieved from [Link]

  • Zhang, L., et al. (2020). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 25(23), 5694.
  • Hira, K., & Begum, A. S. (2021). Methods for Evaluation of TNF-α Inhibition Effect. Methods in Molecular Biology, 2223, 131-140.
  • BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit. Retrieved from [Link]

  • Google Patents. (2021). CN113861189A - Quinoline derivatives, pharmaceutically acceptable salts thereof, and methods of use thereof.

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Application Notes & Protocols: Synthesis of Bioactive Derivatives from the 4-Chloro-8-methoxyquinoline-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] This guide focuses on a particularly versatile building block: 4-Chloro-8-methoxyquinoline-3-carboxylic acid . We provide a detailed exploration of its synthetic potential, outlining robust protocols for derivatization at its two primary reactive sites—the C4-chloro group and the C3-carboxylic acid. The methodologies herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations for library synthesis. Protocols for nucleophilic aromatic substitution (SNAr), amide bond formation, and esterification are presented with expert insights into reaction optimization and troubleshooting.

The Strategic Importance of the Scaffold

The this compound scaffold is a powerful starting point for generating novel molecular entities. Its derivatives have been investigated for a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2][3] The term "privileged scaffold" refers to molecular frameworks like this one, which are capable of binding to multiple biological targets through varied functionalization.

The strategic value of this specific molecule lies in its two orthogonal reactive handles:

  • C4-Position: The chlorine atom is activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen atom makes the C4 position electron-deficient and thus highly susceptible to attack by nucleophiles.[1][4] This allows for the introduction of a wide array of amine, alcohol, and thiol-containing fragments, which is a primary driver for exploring structure-activity relationships (SAR).

  • C3-Position: The carboxylic acid is a versatile functional group that can be readily converted into amides, esters, and other functionalities. This second vector of diversity allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic profiles.

Core Synthetic Transformations & Protocols

The derivatization strategy can be visualized as a divergent approach, starting from the central scaffold and branching out to create distinct chemical classes.

G start 4-Chloro-8-methoxyquinoline- 3-carboxylic acid sub_c4 C4-Position (SNAr) start->sub_c4 Nucleophilic Aromatic Substitution sub_c3 C3-Position (COOH) start->sub_c3 Carboxylic Acid Derivatization amines 4-Amino Derivatives (Amines, Anilines) sub_c4->amines R-NH2 ethers 4-Ether Derivatives (Alcohols, Phenols) sub_c4->ethers R-OH amides Amide Derivatives sub_c3->amides Amine + Coupling Agent esters Ester Derivatives sub_c3->esters Alcohol + Acid Catalyst

Figure 2: Simplified SNAr mechanism at the C4 position.

Protocol 2.1.1: Synthesis of 4-Amino-8-methoxyquinoline-3-carboxylic Acid Derivatives

This protocol describes a general method for displacing the C4-chloride with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, piperidine) (1.2 - 2.0 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

  • Base (optional, for amine HCl salts): Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 equivalents)

  • Reaction vessel, magnetic stirrer, heating mantle/oil bath

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 eq).

  • Add the solvent (DMF or EtOH) to create a concentration of approximately 0.1-0.2 M.

  • Add the desired amine (1.2-2.0 eq). If the amine is provided as a hydrochloride salt, add DIPEA or TEA (1.1 eq) to liberate the free base.

  • Stir the mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Upon completion, allow the reaction to cool to room temperature.

  • Work-up: Pour the reaction mixture into a beaker of cold water. The product will often precipitate. If it does, collect the solid by vacuum filtration. If it does not, adjust the pH to ~4-5 with 1M HCl to precipitate the product (as the carboxylic acid is less soluble than its carboxylate salt).

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., Ethanol/water mixture) or by column chromatography on silica gel.

Scientist's Notes & Rationale:

  • Solvent Choice: DMF is a polar aprotic solvent that excels at dissolving the reactants and facilitates the SNAr mechanism. Ethanol is a greener alternative and can be effective, especially for more nucleophilic amines.

  • Excess Amine: Using a slight excess of the amine nucleophile drives the reaction equilibrium towards the product. In some cases, the amine can also act as the base.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction. Higher temperatures lead to faster reactions but may also promote side product formation. The optimal temperature should be determined empirically.

Amide Bond Formation at the C3-Carboxylic Acid

Amide coupling is a fundamental reaction in medicinal chemistry. [5]A variety of coupling reagents are available, each with its own advantages. [6]We will focus on a common and reliable method using EDC, a carbodiimide coupling agent.

G COOH Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea (Active Intermediate) COOH->ActiveEster + EDC EDC EDC Amide Amide (R-CONH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH2)

Figure 3: Workflow for EDC-mediated amide coupling.

Protocol 2.2.1: EDC-Mediated Amide Coupling

Materials:

  • This compound (or a 4-amino derivative from Protocol 2.1.1) (1.0 eq)

  • Amine of choice (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) or an equivalent additive (optional, but recommended) (1.2 eq)

  • Solvent: Anhydrous DMF or Dichloromethane (DCM)

  • Base: DIPEA or TEA (2.0-3.0 eq)

Procedure:

  • Dissolve the quinoline carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq). Stir the mixture for 5-10 minutes at room temperature.

  • Add EDC (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Scientist's Notes & Rationale:

  • EDC & HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. [7]However, this intermediate can rearrange to a non-reactive N-acylurea. HOBt is often added to trap the O-acylisourea, forming a more stable active ester that is less prone to side reactions and racemization (if chiral centers are present). [5]> * Base: DIPEA is a non-nucleophilic base used to neutralize any acid salts (like EDC·HCl) and to scavenge the proton released during the reaction, driving it to completion.

  • Anhydrous Conditions: It is critical to use dry solvents and an inert atmosphere, as water can hydrolyze the active intermediate back to the carboxylic acid, reducing the yield.

Esterification of the C3-Carboxylic Acid

Fischer-Speier esterification is the classic method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. [8][9]

Protocol 2.3.1: Fischer Esterification

Materials:

  • This compound (1.0 eq)

  • Alcohol of choice (e.g., Methanol, Ethanol) (used as solvent, in large excess)

  • Acid Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%) or Thionyl Chloride (SOCl₂) (1.2 eq)

  • Reaction vessel with reflux condenser

Procedure:

  • Suspend the quinoline carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol).

  • Carefully add the acid catalyst. If using H₂SO₄, add a few drops. If using SOCl₂, add it dropwise at 0 °C as the reaction is exothermic.

  • Heat the mixture to reflux and maintain for 4-12 hours. The reaction is an equilibrium, so a long reaction time and excess alcohol are needed to drive it to completion. [10][11]4. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate to neutralize the acid catalyst. Wash again with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude ester is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

Scientist's Notes & Rationale:

  • Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol. [9]> * Driving the Equilibrium: The reaction is reversible. Using the alcohol as the solvent provides a large excess that pushes the equilibrium toward the ester product, according to Le Châtelier's principle. [8]> * Alternative Catalyst: Using SOCl₂ first converts the carboxylic acid to an acyl chloride in situ, which is then rapidly esterified by the alcohol. This is not a true Fischer esterification but is a common and effective one-pot method for achieving the same transformation.

Characterization and Data

All synthesized derivatives should be rigorously characterized to confirm their structure and assess their purity. Standard techniques include:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • LC-MS: To confirm the molecular weight and assess purity.

  • HPLC: To determine the precise purity of the final compound.

Table 1: Representative Library Data

Compound IDR¹ (at C4)R² (at C3)MethodFormulaMW ( g/mol )
START -Cl-OH-C₁₁H₈ClNO₃237.64
LIB-001 -NH-Ph-OH2.1.1C₁₇H₁₄N₂O₃294.31
LIB-002 -Cl-NH-Bn2.2.1C₁₈H₁₅ClN₂O₂326.78
LIB-003 -Cl-OCH₃2.3.1C₁₂H₁₀ClNO₃251.67
LIB-004 -NH-Ph-NH-Bn2.1.1 then 2.2.1C₂₄H₂₁N₃O₂383.45

Note: MW = Molecular Weight. Ph = Phenyl. Bn = Benzyl.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde.
  • Sánchez, M., et al. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. RSC Advances.
  • Reddy, K. S., et al. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing.
  • Not Voodoo. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Chemistry Stack Exchange.
  • Romero, A. H., & Delgado, J. L. (2025).
  • Maksić, Z. B. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Romero, A. H., & Delgado, J. L. (2025).
  • Al-Trawneh, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Guy, R. K., et al. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
  • O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Journal of Medicinal Chemistry.
  • LibreTexts. (2023). Making Esters From Carboxylic Acids. Chemistry LibreTexts.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Master Organic Chemistry. (n.d.).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Reusch, W. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.

Sources

Application Notes and Protocols: 4-Chloro-8-methoxyquinoline-3-carboxylic acid as a Versatile Scaffold for Novel Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif deeply embedded in the history of medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it an ideal framework for designing targeted inhibitors. From the pioneering antimalarial drug chloroquine to modern anticancer agents, quinoline derivatives have demonstrated a remarkable breadth of biological activity.[1][2] This is largely due to their ability to intercalate into DNA, interact with aromatic residues in enzyme active sites, and participate in crucial hydrogen bonding and metal chelation interactions.[3][4]

Within this esteemed class of compounds, 4-Chloro-8-methoxyquinoline-3-carboxylic acid emerges as a particularly compelling building block for the development of novel inhibitors. The strategic placement of its functional groups offers a trifecta of opportunities for chemical modification and biological interaction:

  • The 4-Chloro Position: This site is highly susceptible to nucleophilic substitution, providing a straightforward handle for introducing a wide array of functional groups and side chains to probe the inhibitor binding pocket.[5]

  • The 3-Carboxylic Acid Group: This acidic moiety can serve as a key hydrogen bond donor or acceptor, or as a point for amide bond formation, enabling the exploration of structure-activity relationships (SAR) through the introduction of diverse amide substituents.[6][7]

  • The 8-Methoxy Group: This electron-donating group can influence the electronic properties of the quinoline ring system and offers potential for metabolic modulation or additional interactions within the target protein.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a starting material for the synthesis and evaluation of novel inhibitors. We will detail synthetic protocols, strategies for diversification, and methodologies for biological characterization.

Part 1: Synthesis of the Core Scaffold and Key Intermediates

The synthesis of this compound and its derivatives can be achieved through established synthetic routes, most notably the Gould-Jacobs reaction.[8][9] This powerful method allows for the construction of the 4-hydroxyquinoline core, which can then be readily converted to the crucial 4-chloro intermediate.

Protocol 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

This protocol outlines the synthesis of the 4-hydroxyquinoline core via the Gould-Jacobs reaction, followed by cyclization.

Workflow for Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

A 2-Methoxy-aniline C Condensation (100-110 °C) A->C B Diethyl (ethoxymethylene)malonate B->C D Intermediate Adduct C->D Formation of enamine E Thermal Cyclization (e.g., in Diphenyl ether, ~250 °C) D->E High temperature F Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate E->F Product

Caption: Synthesis of the 4-hydroxyquinoline core.

Materials:

  • 2-Methoxyaniline

  • Diethyl (ethoxymethylene)malonate

  • Diphenyl ether

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq). Heat the mixture with stirring at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: To the resulting intermediate, add diphenyl ether (10-15 volumes). Heat the mixture to 250 °C with stirring for 30-60 minutes. The product will precipitate upon cooling.

  • Isolation: Cool the reaction mixture to room temperature. Add hexane to dilute the diphenyl ether and facilitate filtration. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with hexane and then ethanol to remove impurities. The resulting ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of this compound Ethyl Ester

The conversion of the 4-hydroxyquinoline to the 4-chloro derivative is a critical step, activating the scaffold for nucleophilic substitution.

Workflow for Chlorination

A Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate B POCl3, DMF (cat.) A->B C Reflux B->C D 4-Chloro-8-methoxyquinoline- 3-carboxylic acid Ethyl Ester C->D

Caption: Chlorination of the 4-hydroxyquinoline.

Materials:

  • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq). Add a catalytic amount of DMF.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Hydrolysis to this compound

The final step in the synthesis of the core building block is the hydrolysis of the ethyl ester.[8]

Materials:

  • This compound ethyl ester

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 4%)

  • Hydrochloric acid (HCl) (concentrated)

Procedure:

  • Reaction Setup: Suspend the ethyl ester (1.0 eq) in a 4% aqueous sodium hydroxide solution in ethanol.

  • Heating: Reflux the mixture for 2-5 hours, until TLC analysis indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture to room temperature and then acidify with concentrated HCl until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to afford the desired this compound.

Part 2: Derivatization Strategies for Inhibitor Synthesis

The true power of this compound lies in its potential for diversification. The following protocols outline key derivatization strategies at the 4-chloro and 3-carboxylic acid positions.

Protocol 4: Nucleophilic Substitution at the C4 Position

The 4-chloro group can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols. This allows for the introduction of diverse side chains to explore interactions within a target's binding site.[5]

General Workflow for C4-Substitution

A 4-Chloro-8-methoxyquinoline- 3-carboxylic acid C Base (e.g., Et3N, K2CO3) Solvent (e.g., DMF, Dioxane) A->C B Nucleophile (R-NH2, R-SH, R-OH) B->C D 4-Substituted-8-methoxyquinoline- 3-carboxylic acid C->D SNAr Reaction

Caption: General scheme for C4-derivatization.

Example: Synthesis of a 4-Anilino-8-methoxyquinoline-3-carboxylic acid derivative

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq), the substituted aniline (1.2 eq), and triethylamine (2.0 eq) in DMF.

  • Heating: Heat the reaction mixture at 80-100 °C for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and acidify with 1M HCl to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 5: Amide Bond Formation at the C3 Position

The carboxylic acid at the C3 position is an excellent handle for creating a library of amide derivatives, which can introduce additional hydrogen bonding interactions and modulate the physicochemical properties of the final compound.[5][7]

Example: Synthesis of a 4-Chloro-8-methoxy-N-(substituted)-quinoline-3-carboxamide

Materials:

  • This compound

  • Amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling agent

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF

Procedure:

  • Activation: In a round-bottom flask, dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF. Stir at room temperature for 15-30 minutes.

  • Coupling: Add the desired amine (1.1 eq) to the activated carboxylic acid solution. Continue stirring at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Part 3: Biological Evaluation of Novel Inhibitors

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assay will depend on the intended target. Quinolone-3-carboxylic acid derivatives have shown inhibitory activity against a range of enzymes, including dehydrogenases, protein kinases, and topoisomerases.[5][7][10]

Protocol 6: General Kinase Inhibition Assay (Example: Protein Kinase CK2)

This protocol provides a general framework for assessing the inhibitory potential of synthesized compounds against a protein kinase, using Protein Kinase CK2 as an example.[7]

Workflow for Kinase Inhibition Assay

A Prepare Assay Buffer (e.g., Tris-HCl, MgCl2, DTT) B Add Kinase (CK2) and Peptide Substrate A->B C Add Test Compound (Varying Concentrations) B->C D Initiate Reaction (Add ATP, e.g., [γ-32P]ATP) C->D E Incubate at 30 °C D->E F Stop Reaction (e.g., Add Phosphoric Acid) E->F G Spot onto Phosphocellulose Paper F->G H Wash to Remove Unincorporated ATP G->H I Quantify Phosphorylation (Scintillation Counting) H->I J Calculate IC50 I->J

Caption: Workflow for a radiometric kinase inhibition assay.

Materials:

  • Recombinant human Protein Kinase CK2

  • Specific peptide substrate for CK2

  • [γ-³²P]ATP or a fluorescence-based ATP analog

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper and scintillation counter (for radiometric assay) or plate reader (for fluorescence assay)

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, CK2 enzyme, and peptide substrate to each well.

  • Compound Addition: Add the synthesized compounds at a range of concentrations (typically from nanomolar to micromolar) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting for radiometric assays or fluorescence detection).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 4: Structure-Activity Relationship (SAR) Analysis

Systematic derivatization and biological testing will generate a dataset that allows for the elucidation of the structure-activity relationship.

Modification Site General Observation Potential Interpretation
C4-Position Bulky, hydrophobic groups may increase potency.[6]The binding pocket may have a hydrophobic region that can be exploited for improved affinity.
Hydrogen bond donors/acceptors can significantly impact activity.Specific interactions with amino acid residues in the active site may be crucial for binding.
C3-Position Conversion of the carboxylic acid to amides can alter cell permeability and activity.[5]The carboxylic acid may be important for target binding, but amidation can improve drug-like properties.
The nature of the amide substituent can fine-tune potency and selectivity.The amide substituent may extend into a solvent-exposed region or a secondary binding pocket.
Quinoline Ring Substituents on the benzo portion of the quinoline can modulate activity.[6]These substituents can influence the electronics of the ring system or make direct contact with the target.

Conclusion

This compound represents a highly versatile and promising starting point for the design and synthesis of novel inhibitors. Its amenability to chemical modification at key positions, combined with the proven track record of the quinoline scaffold in drug discovery, makes it an invaluable tool for medicinal chemists. The protocols and strategies outlined in this document provide a solid foundation for initiating a drug discovery program based on this privileged core structure.

References

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. PubMed. [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. [Link]

  • Synthesis and biological activity of 8-chloro-[5][10][11]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]

  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. MySkinRecipes. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. NIH. [Link]

Sources

Application Notes and Protocols for 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 4-Chloro-8-methoxyquinoline-3-carboxylic acid. This document outlines detailed experimental protocols, the underlying scientific principles, and potential areas of investigation for this quinoline derivative.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, forming the core scaffold of numerous therapeutic agents. Their planar structure allows for intercalation with DNA, and various functional groups on the quinoline ring enable interactions with a wide range of biological targets, including enzymes and receptors. This compound is a synthetic quinoline derivative with potential applications in medicinal chemistry and drug discovery, particularly in the fields of antimicrobial and anticancer research. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the synthesis of diverse derivatives. The methoxy group at the 8-position and the carboxylic acid at the 3-position are key functional groups that can influence the compound's pharmacokinetic properties and target interactions.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by functional group manipulations. The overall synthetic pathway is depicted below:

Synthesis_Workflow A 2-Methoxyaniline C Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate A->C Gould-Jacobs Reaction B Diethyl 2-(ethoxymethylene)malonate B->C D 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid C->D Ester Hydrolysis E This compound D->E Chlorination

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

The initial step involves the construction of the 4-hydroxyquinoline ring system via the Gould-Jacobs reaction.[1][2] This reaction proceeds through the condensation of an aniline derivative with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture at 130-140 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • For the cyclization step, the resulting intermediate, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 240-250 °C and maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Dilute the mixture with a non-polar solvent like hexane or pentane to facilitate complete precipitation.

  • Collect the solid by vacuum filtration, wash with the non-polar solvent, and dry to yield ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

ReagentMolar RatioPurpose
2-Methoxyaniline1.0Starting material (aniline component)
Diethyl 2-(ethoxymethylene)malonate1.1Starting material (malonate component)
Dowtherm A / Diphenyl ether-High-boiling solvent for cyclization
Hexane / Pentane-Precipitation and washing
Part 2: Hydrolysis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Protocol:

  • Suspend ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux (approximately 100 °C) for 2-4 hours, or until the starting material is no longer visible by TLC.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to a pH of 2-3.

  • The product, 4-hydroxy-8-methoxyquinoline-3-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry.

Part 3: Chlorination of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

The final step is the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask, suspend 4-hydroxy-8-methoxyquinoline-3-carboxylic acid (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A co-solvent such as toluene can be used if solubility is an issue.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid by vacuum filtration, wash with cold water, and then a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Potential Applications and Experimental Protocols

Based on the known biological activities of structurally similar quinoline derivatives, this compound is a promising candidate for investigation in several areas of drug discovery.

Antimicrobial Activity Screening

Quinolone-3-carboxylic acids are a well-established class of antibacterial agents.[3] The title compound can be screened for its efficacy against a panel of pathogenic bacteria.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow A Prepare compound stock solution B Serial dilution in 96-well plate A->B C Add bacterial inoculum B->C D Incubate at 37°C C->D E Read and determine MIC D->E

Caption: Workflow for MIC determination.

Enzyme Inhibition Assays

Quinolone derivatives have been shown to inhibit various enzymes, including bacterial DNA gyrase and topoisomerase IV, as well as eukaryotic enzymes.[3] The inhibitory potential of this compound against specific enzymes can be evaluated using in vitro assays.

Protocol: General Enzyme Inhibition Assay (e.g., Dihydroorotate Dehydrogenase - DHODH)

  • Prepare a stock solution of the test compound.

  • In a suitable assay buffer, combine the enzyme (e.g., recombinant human DHODH), its substrates (e.g., dihydroorotate and a co-factor like decylubiquinone), and varying concentrations of the test compound.

  • Initiate the reaction and monitor the enzymatic activity over time. This can be done by measuring the change in absorbance of a coupled reporter molecule (e.g., the reduction of DCIP at 600 nm).

  • Include controls with no inhibitor and a known inhibitor.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ComponentPurpose
Recombinant EnzymeBiological target
SubstratesReactants for the enzyme
Test CompoundPotential inhibitor
Assay BufferMaintains optimal pH and ionic strength
Reporter MoleculeAllows for detection of enzyme activity
Derivatization for Further Drug Development

The 4-chloro position is a versatile handle for synthesizing a library of derivatives. Nucleophilic aromatic substitution with various amines, thiols, or alcohols can lead to compounds with potentially improved potency, selectivity, and pharmacokinetic profiles.

Protocol: General Nucleophilic Aromatic Substitution

  • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add the desired nucleophile (e.g., a primary or secondary amine, 1.1-1.5 eq) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA, 2.0 eq).

  • Heat the reaction mixture at a temperature ranging from 80 to 150 °C. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired derivative.

Conclusion

This compound is a valuable scaffold for medicinal chemistry research. The synthetic protocols provided herein offer a clear pathway to obtain this compound, while the suggested application protocols provide a starting point for investigating its biological activities. The versatility of the 4-chloro position allows for the creation of diverse chemical libraries, enhancing the potential for discovering novel therapeutic agents.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Guan, A., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 5(10), 1139–1144. [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-Chloro-8-methoxyquinoline-3-carboxylic acid in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline core is a cornerstone of antimalarial chemotherapy, from the natural product quinine to synthetic drugs like chloroquine and mefloquine. The rise of drug-resistant Plasmodium falciparum strains necessitates the exploration of novel quinoline derivatives. This document provides a comprehensive guide for researchers on the application of 4-Chloro-8-methoxyquinoline-3-carboxylic acid as a scaffold in antimalarial drug discovery. We present the hypothesized mechanism of action, a strategic workflow for chemical derivatization, and detailed protocols for a robust in vitro and in vivo evaluation cascade. The methodologies are designed to assess the compound's activity against both drug-sensitive and drug-resistant parasite strains, determine its selectivity, and evaluate its preliminary efficacy in a murine model.

Introduction: The Quinoline Scaffold and the Rationale for Investigation

Quinoline-containing compounds have been pivotal in the fight against malaria for centuries. Their primary mechanism of action involves disrupting the detoxification of heme within the parasite's digestive vacuole.[1] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[2] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[3] Quinolines, as weak bases, accumulate in the acidic digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[1][3] This leads to a buildup of toxic heme, which induces oxidative stress and lyses parasite membranes, ultimately causing cell death.[4]

The specific scaffold, This compound , represents an interesting starting point for medicinal chemistry efforts. However, it is crucial to note that structure-activity relationship (SAR) studies on related 4-oxo-3-carboxyl quinolones have shown that the presence of a free 3-carboxylic acid group can abolish antimalarial potency.[5] This suggests that this compound is best utilized not as a final drug candidate, but as a key synthetic intermediate. Its carboxylic acid moiety serves as a versatile chemical handle for creating libraries of ester, amide, or other derivatives, which may possess improved cell permeability and potent antimalarial activity.

This guide, therefore, focuses on a strategic approach: using this compound as a foundational scaffold for derivatization and subsequently evaluating these new chemical entities through a rigorous preclinical screening cascade.

Hypothesized Mechanism of Action: Inhibition of Heme Polymerization

The primary target for quinoline-based antimalarials is the heme detoxification pathway in the parasite's digestive vacuole (DV). The proposed mechanism for active derivatives of the this compound scaffold is outlined below.

  • Ingestion and Digestion: The parasite ingests host hemoglobin into its acidic DV (pH ~5.0-5.4).[4]

  • Heme Release: Proteases within the DV break down hemoglobin into amino acids for parasite growth, releasing toxic heme.[4]

  • Drug Accumulation: As weak bases, quinoline derivatives are protonated and trapped within the acidic DV, reaching high concentrations.

  • Heme Binding: The planar aromatic quinoline ring system interacts with heme molecules.

  • Inhibition of Hemozoin Formation: The drug-heme complex prevents the polymerization of heme into inert hemozoin crystals.[3]

  • Parasite Death: The accumulation of free heme leads to oxidative damage to parasite membranes and proteins, resulting in parasite death.[2]

cluster_RBC Host Red Blood Cell cluster_DV Parasite Digestive Vacuole (Acidic) cluster_Drug Host Red Blood Cell Hb Hemoglobin (Hb) Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Membrane Damage & Oxidative Stress Drug Quinoline Derivative (Scaffold) Drug_Accumulated Accumulated Drug (Protonated) Drug->Drug_Accumulated Ion Trapping Drug_Accumulated->Heme Forms Complex Drug_Accumulated->Hemozoin Blocks Polymerization

Caption: Hypothesized mechanism of quinoline derivatives.

Application Note 1: A Strategic Workflow for Drug Discovery

Given that the parent carboxylic acid may be inactive, a focused medicinal chemistry effort is the critical first step. The following workflow outlines the generation and initial assessment of a compound library derived from the this compound scaffold.

Start Scaffold: 4-Chloro-8-methoxyquinoline- 3-carboxylic acid Synth Chemical Derivatization (Esterification, Amidation, etc.) Start->Synth Library Compound Library (e.g., Esters, Amides) Synth->Library InVitro In Vitro Screening Cascade (Protocol 1 & 2) Library->InVitro SAR Analyze Structure-Activity Relationship (SAR) InVitro->SAR SAR->Synth Iterative Optimization Hits Identify 'Hit' Compounds (Potent & Selective) SAR->Hits InVivo In Vivo Efficacy Testing (Protocol 3) Hits->InVivo Lead Lead Candidate InVivo->Lead

Caption: Drug discovery workflow using the target scaffold.

Application Note 2: In Vitro Screening Cascade

The goal of the in vitro cascade is to identify potent and parasite-selective compounds from the synthesized library. This involves a primary screen against P. falciparum followed by a counter-screen to assess mammalian cell cytotoxicity.

Protocol 1: Primary Antimalarial Assay (SYBR Green I-Based Fluorescence Assay)

This assay measures parasite DNA replication as an indicator of parasite growth and is a widely adopted high-throughput method.[6]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum.

Materials:

  • P. falciparum culture (3D7 and Dd2 strains), synchronized to the ring stage.

  • Complete parasite medium (RPMI-1640 supplemented with AlbuMAX I or human serum, hypoxanthine, and gentamicin).

  • Human erythrocytes (O+).

  • Test compounds dissolved in DMSO.

  • Lysis buffer with SYBR Green I dye.

  • Black, clear-bottom 96-well microplates.

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in complete medium. Dispense into the 96-well plates. Include controls: Chloroquine (positive control), DMSO (vehicle control), and uninfected erythrocytes (background).

  • Parasite Culture Preparation: Prepare a parasite culture at 2% hematocrit and 1% parasitemia (ring stage).

  • Incubation: Add the parasite culture to each well of the pre-dosed plates.

  • Culture Conditions: Incubate the plates for 72 hours at 37°C in a modular incubator chamber with a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.[7] This low-oxygen environment is critical for parasite survival.

  • Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the erythrocytes. Thaw and add the SYBR Green I lysis buffer to each well.

  • Signal Detection: Incubate in the dark for 1 hour at room temperature. Read the fluorescence on a plate reader.

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the vehicle control (100% growth) and calculate IC50 values using a non-linear regression dose-response curve.

Protocol 2: Mammalian Cell Cytotoxicity Assay (Resazurin-Based)

Objective: To determine the 50% cytotoxic concentration (CC50) of the compounds against a mammalian cell line (e.g., HEK293 or HepG2) and calculate the Selectivity Index (SI).

Procedure:

  • Cell Plating: Seed HEK293 cells in 96-well plates and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate for 48-72 hours at 37°C with 5% CO₂.

  • Resazurin Addition: Add resazurin solution to each well and incubate for another 2-4 hours. Viable, metabolically active cells will reduce blue resazurin to pink, fluorescent resorufin.

  • Signal Detection: Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis: Calculate CC50 values. Determine the Selectivity Index using the formula: SI = CC50 (Mammalian Cells) / IC50 (P. falciparum) . A higher SI value indicates greater selectivity for the parasite.

Data Presentation: Summary of In Vitro Activity
Compound IDDerivative TypeIC50 (3D7, nM)IC50 (Dd2, nM)Resistance Index (RI)¹CC50 (HEK293, nM)Selectivity Index (SI)²
Scaffold Carboxylic Acid>10,000>10,000N/A>25,000N/A
Cmpd-001 Methyl EsterDataDataCalculateDataCalculate
Cmpd-002 EthylamideDataDataCalculateDataCalculate
CQ Control~20~250~12.5>10,000>40

¹Resistance Index (RI) = IC50 (Dd2) / IC50 (3D7). Values close to 1 suggest no cross-resistance with chloroquine. ²Selectivity Index (SI) = CC50 / IC50 (Dd2). A value >10 is generally considered a promising starting point.

Application Note 3: In Vivo Efficacy Evaluation

Compounds that demonstrate high potency (in vitro IC50 < 100 nM) and good selectivity (SI > 10) should be advanced to a preliminary in vivo efficacy model. The murine malaria model using Plasmodium berghei is a standard and valuable tool for this purpose.[8]

Protocol 3: 4-Day Suppressive Test in P. berghei-Infected Mice

This test, often called the "Peters' test," evaluates the ability of a compound to suppress blood-stage parasite growth.[7][8]

Objective: To assess the in vivo antimalarial activity of hit compounds in a murine model.

Materials:

  • Swiss Albino or ICR mice (female, 6-8 weeks old).

  • Plasmodium berghei ANKA strain (a lethal strain that serves as a model for P. falciparum infection).[8]

  • Donor mouse with high parasitemia.

  • Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).

  • Chloroquine (positive control).

  • Giemsa stain.

Procedure:

  • Infection (Day 0): Inoculate mice intraperitoneally with 1x10⁷ P. berghei-infected red blood cells.

  • Grouping and Dosing: Randomize mice into groups (n=5 per group): Vehicle control, Positive Control (e.g., Chloroquine at 20 mg/kg), and Test Compound groups (multiple dose levels, e.g., 10, 30, 100 mg/kg).

  • Treatment (Day 0 to Day 3): Two hours post-infection, begin oral administration of the respective treatments. Continue dosing once daily for four consecutive days.

  • Monitoring (Day 4): On Day 4, collect a thin blood smear from the tail of each mouse.

  • Parasitemia Determination: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average percent parasitemia for each group. Determine the percent suppression using the formula: % Suppression = [ (Parasitemia in Vehicle Group - Parasitemia in Treated Group) / Parasitemia in Vehicle Group ] x 100

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Data Presentation: Summary of In Vivo Efficacy
Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) on Day 4 (± SEM)% Parasitemia Suppression
Vehicle Control-Data0
Chloroquine20DataCalculate
Hit Cmpd-X 10DataCalculate
Hit Cmpd-X 30DataCalculate
Hit Cmpd-X 100DataCalculate

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the generation of novel antimalarial agents. While the parent acid is unlikely to be active, its utility as a synthetic intermediate is high. The protocols outlined in this guide provide a robust framework for creating a library of derivatives and systematically evaluating their potential. Promising lead compounds identified through this cascade—those demonstrating potent and selective in vitro activity coupled with significant in vivo parasite suppression—can then be advanced to more comprehensive studies, including pharmacokinetic profiling, mechanism of action deconvolution, and testing in advanced humanized mouse models.[9] This structured approach maximizes the potential for discovering next-generation quinoline antimalarials to combat drug-resistant malaria.

References

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs.
  • Webster, H. K., & Whaun, J. M. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health.
  • Klonis, N., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Agnihotri, P., & Kumar, D. (2018).
  • Legrand, N., et al. (2019). In vivo imaging in NHP models of malaria: Challenges, progress and outlooks. PMC.
  • Institut Pasteur. (2022). Malaria: blood stage of the parasite recreated in vivo to help tackle the disease. Institut Pasteur.
  • Akinyede, O. F., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
  • Antonelli, G. (2015). Malaria modeling: In vitro stem cells vs in vivo models. PMC - NIH.
  • Egan, T. J. (1993). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.
  • Siccardi, D., et al. (2020). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Malaria Journal.
  • Ang, D. K. Y., & Tiffert, T. (2018). Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity. Frontiers in Immunology.
  • Kumar, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH.
  • Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity.
  • Basco, L. K., et al. (1998). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PubMed Central.
  • Manetsch, R., et al. (2008). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Yusuf, M., et al. (2021).
  • Sánchez-Tejeda, F., et al. (2009). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central.

Sources

The Strategic Role of 4-Chloro-8-methoxyquinoline-3-carboxylic acid in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antibacterial Drug Discovery

The quinoline core is a cornerstone in the development of synthetic antibacterial agents, most notably the fluoroquinolone class of antibiotics. The discovery of nalidixic acid, a byproduct of chloroquine synthesis, unveiled the potent antibacterial potential of the 4-quinolone-3-carboxylic acid scaffold.[1] These compounds exert their bactericidal effects by targeting and inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing a cleavage complex between the enzymes and DNA, quinolones introduce lethal double-strand breaks into the bacterial chromosome, leading to rapid cell death.[2]

The strategic derivatization of the quinolone ring system allows for the fine-tuning of antibacterial spectrum, potency, and pharmacokinetic properties. The intermediate, 4-Chloro-8-methoxyquinoline-3-carboxylic acid , represents a highly valuable and versatile precursor for the synthesis of a new generation of quinolone-based antibacterial agents. The presence of the chloro group at the 4-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities. The methoxy group at the 8-position can influence the compound's electronic properties and metabolic stability. This guide provides a comprehensive overview of the synthesis of this key intermediate and its application in the generation of potential antibacterial agents.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a sequential process that begins with the well-established Gould-Jacobs reaction to construct the core quinoline ring system.[3][4] This is followed by hydrolysis of the resulting ester and subsequent chlorination.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Part 1: Gould-Jacobs Reaction cluster_1 Part 2: Hydrolysis cluster_2 Part 3: Chlorination A 2-Methoxyaniline C Condensation (100-130°C) A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate C->D E Thermal Cyclization (Dowtherm A, 250°C) D->E F Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate E->F G Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate H Base Hydrolysis (e.g., NaOH) G->H I 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid H->I J 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid K Chlorination (e.g., POCl3) J->K L This compound K->L

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline scaffold from anilines and diethyl ethoxymethylenemalonate (DEEM).[3][5]

Protocol 1.1: Condensation of 2-Methoxyaniline and DEEM

Rationale: This initial step involves a nucleophilic attack of the aniline amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable enamine intermediate.

Materials:

  • 2-Methoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Thermometer

  • Vacuum source

Procedure:

  • In a round-bottom flask, combine 2-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring to 100-130°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.

  • Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude intermediate is typically used in the next step without further purification.

Protocol 1.2: Thermal Cyclization

Rationale: This step requires high temperatures to facilitate an intramolecular 6-electron electrocyclization, leading to the formation of the quinoline ring. A high-boiling point solvent like Dowtherm A is used to achieve the necessary temperature.

Materials:

  • Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (from Protocol 1.1)

  • Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl)

  • High-temperature reaction vessel

  • Sand bath or other suitable high-temperature heating apparatus

  • Pentane or Hexane (for washing)

  • Filtration apparatus

Procedure:

  • Suspend the crude diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate in Dowtherm A.

  • Heat the reaction mixture to 250°C and maintain this temperature overnight.[6]

  • After cooling to room temperature, dilute the mixture with pentane or hexane to precipitate the product.[6]

  • Collect the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent.[6]

  • Dry the solid to obtain ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. The reported yield for this step is approximately 64%.[6]

Compound Molecular Weight CAS Number
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate247.25 g/mol 27568-04-3

Part 2: Hydrolysis to 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base, which is a necessary step before the subsequent chlorination.

Protocol 2.1: Basic Hydrolysis of the Ester

Materials:

  • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Ethanol or other suitable co-solvent

  • Hydrochloric acid (HCl) for acidification

  • pH paper or meter

  • Filtration apparatus

Procedure:

  • Suspend the ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 1-2 M). An alcohol co-solvent like ethanol can be added to improve solubility.

  • Reflux the mixture with stirring for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to yield 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid.

Compound Molecular Weight CAS Number
4-Hydroxy-8-methoxyquinoline-3-carboxylic acid219.19 g/mol 35975-69-0

Part 3: Chlorination to this compound

Rationale: The 4-hydroxy group is converted to a chloro group, which serves as an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. This is a key step in activating the quinoline scaffold for derivatization.

Protocol 3.1: Chlorination using Phosphorus Oxychloride (POCl₃)

Materials:

  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

  • Crushed ice

Procedure:

  • In a round-bottom flask under an inert atmosphere, carefully add 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • The solid product, this compound, will precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

Application in Antibacterial Agent Synthesis: Derivatization of the 4-Chloro-quinoline Scaffold

The 4-chloro position of the quinoline ring is now activated for nucleophilic aromatic substitution, allowing for the introduction of various side chains, which is a common strategy in the development of quinolone antibiotics to enhance their antibacterial activity and spectrum.

Mechanism of Action of Quinolone Antibiotics

Quinolone_MoA cluster_0 Bacterial Cell A Quinolone Antibiotic D Ternary Quinolone-Enzyme-DNA Complex A->D B DNA Gyrase / Topoisomerase IV B->D C Bacterial DNA C->D E Inhibition of DNA Ligation D->E F Accumulation of Double-Strand DNA Breaks E->F G Bacterial Cell Death F->G

Sources

Application Note: High-Throughput Screening for Protein Kinase Inhibitors Using a 4-Chloro-8-methoxyquinoline-3-carboxylic Acid Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Specifically, derivatives of quinoline-3-carboxylic acid have shown significant potential as antiproliferative agents and have been investigated as inhibitors of critical cellular signaling proteins like protein kinases.[3][4] Protein kinases are a major class of drug targets, particularly in oncology, as their dysregulation is a hallmark of many cancers.[5] Consequently, identifying novel kinase inhibitors is a primary objective in drug discovery.

This application note provides a comprehensive guide for conducting a high-throughput screening (HTS) campaign to identify potential protein kinase inhibitors from a chemical library based on the "4-Chloro-8-methoxyquinoline-3-carboxylic acid" scaffold. We will detail a robust, fluorescence-based assay protocol designed for automation, data analysis, and hit validation, using Protein Kinase CK2 as a representative target, a kinase for which quinoline derivatives have shown inhibitory activity.[4]

Assay Principle: ADP Detection for Kinase Activity

The fundamental principle of this assay is the quantification of adenosine diphosphate (ADP), a universal product of kinase-catalyzed phosphorylation. As the target kinase (e.g., CK2) phosphorylates its substrate using ATP, ADP is generated in a 1:1 stoichiometric ratio. The amount of ADP produced is therefore directly proportional to the kinase activity.

In this protocol, we utilize an enzyme-coupled fluorescence assay that detects ADP.[5][6] The assay employs a series of enzymatic reactions that couple the production of ADP to the generation of a highly fluorescent molecule, resorufin. Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the fluorescence signal. This method is highly sensitive, cost-effective, and amenable to the 384-well plate format standard in HTS.[5][6]

Signaling Pathway Context: Protein Kinase CK2

To understand the significance of identifying inhibitors, it's crucial to place the target in its biological context. Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that phosphorylates hundreds of substrates. It is involved in a vast array of cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Crucially, CK2 is often overexpressed in cancer cells, where it promotes proliferation and suppresses cell death, making it a compelling target for anticancer therapies.

CK2_Pathway cluster_0 Upstream Signals cluster_1 CK2 Regulation & Activity cluster_2 Downstream Effects (Cancer Hallmarks) Growth_Factors Growth Factors, Stress Signals CK2 Protein Kinase CK2 (Target) Substrate_P Phosphorylated Substrate CK2->Substrate_P ADP ADP CK2->ADP ATP ATP ATP->CK2 Proliferation Increased Proliferation Substrate_P->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Substrate_P->Apoptosis_Inhibition Angiogenesis Angiogenesis Substrate_P->Angiogenesis Substrate Protein Substrate Substrate->CK2 Inhibitor 4-Chloro-8-methoxy- quinoline-3-carboxylic acid Derivative Inhibitor->CK2 Inhibits

Caption: Simplified signaling pathway of Protein Kinase CK2.

Experimental Protocols

Part 1: Materials and Reagents
  • Compound Library: 10 mM stock of this compound derivatives in 100% DMSO.

  • Assay Plates: 384-well, solid white, flat-bottom, low-volume plates (e.g., Corning #3572).

  • Reagents:

    • Recombinant Human Protein Kinase CK2 (e.g., from Thermo Fisher Scientific).

    • CK2 Substrate Peptide (e.g., RRREEETEEE).

    • Adenosine Triphosphate (ATP), high purity.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.

    • Potent, known CK2 inhibitor (e.g., TBB) for positive control.

    • DMSO (ACS grade).

  • Buffers: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Equipment:

    • Acoustic liquid handler (e.g., Echo 525) for compound dispensing.

    • Multichannel pipette or automated liquid dispenser.

    • Plate shaker.

    • Luminometer plate reader capable of glow luminescence detection.

Part 2: Step-by-Step HTS Workflow

The entire process should be conducted in a controlled environment to minimize variability.

  • Compound Plating (Nanoliter Dispensing):

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the 10 mM stock library plates into the 384-well white assay plates. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.

    • Dispense 50 nL of DMSO into columns 23 and 24 for negative (high signal) controls.

    • Dispense 50 nL of the positive control inhibitor (e.g., 5 mM TBB stock) into columns 21 and 22 for positive (low signal) controls.

  • Kinase/Substrate Addition:

    • Prepare a 2X Kinase/Substrate Mix in Kinase Reaction Buffer. The final concentration in the well should be optimal for the assay (e.g., 5 ng/µL CK2 and 100 µM substrate peptide). This must be determined empirically during assay development.

    • Using an automated dispenser, add 2.5 µL of the 2X Kinase/Substrate Mix to all wells of the assay plate.

    • Briefly centrifuge the plates (1 min at 1000 rpm) to bring all components to the bottom of the wells.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final concentration should be at or near the Km of the kinase for ATP (e.g., 10 µM) to ensure sensitivity to competitive inhibitors.

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 5 µL.

    • Seal the plates, briefly centrifuge, and incubate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Following the manufacturer's protocol for the ADP detection kit (e.g., ADP-Glo™), add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells. This converts ADP to ATP and initiates a luciferase/luciferin reaction that produces a stable luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the signal to develop.

  • Data Acquisition:

    • Read the plates on a luminometer. Use an integration time of 0.5 to 1 second per well.

HTS_Workflow Start Start Compound_Plating 1. Compound Plating (50 nL test compounds, controls, DMSO) Start->Compound_Plating Reagent_Add 2. Add Kinase/Substrate Mix (2.5 µL) Compound_Plating->Reagent_Add Reaction_Start 3. Add ATP Mix (2.5 µL) Reagent_Add->Reaction_Start Incubate_1 4. Incubate (60 min at RT) Reaction_Start->Incubate_1 Stop_Reaction 5. Add ADP-Glo™ Reagent (5 µL) Incubate_1->Stop_Reaction Incubate_2 6. Incubate (40 min at RT) Stop_Reaction->Incubate_2 Develop_Signal 7. Add Kinase Detection Reagent (10 µL) Incubate_2->Develop_Signal Incubate_3 8. Incubate (30 min at RT) Develop_Signal->Incubate_3 Read_Plate 9. Read Luminescence Incubate_3->Read_Plate End End Read_Plate->End

Caption: High-throughput screening workflow for kinase inhibitors.

Data Analysis and Quality Control

Part 1: Assay Quality Control (Z'-Factor)

For an HTS assay to be considered reliable, its ability to distinguish between positive and negative controls must be statistically robust. The Z'-factor is a measure of this separation and is the gold standard for HTS assay validation.

The formula is: Z' = 1 - ( (3σp + 3σn) / |μp - μn| )

Where:

  • μp = mean of the positive control (low signal)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (high signal)

  • σn = standard deviation of the negative control

An assay with a Z'-factor ≥ 0.5 is considered excellent and suitable for HTS.

Part 2: Hit Identification
  • Normalization: Raw luminescence data for each test compound is normalized to the plate controls to determine the percent inhibition.

    % Inhibition = 100 * ( 1 - ( (Signalcompound - μp) / (μn - μp) ) )

  • Hit Threshold: A "hit" is defined as a compound that exhibits an inhibition value exceeding a statistically defined threshold. A common approach is to set the hit threshold at three times the standard deviation of the negative (DMSO) controls. For this campaign, we define a primary hit as any compound with % Inhibition ≥ 50% .

Part 3: Hypothetical Screening Data Summary

The following table summarizes representative data from a single 384-well screening plate.

ParameterValueDescription
Plate ID P001Unique plate identifier.
Negative Control Mean (μn) 850,000 RLUAverage signal from DMSO wells (n=32).
Negative Control SD (σn) 42,500 RLUStandard deviation of DMSO wells.
Positive Control Mean (μp) 30,000 RLUAverage signal from TBB wells (n=32).
Positive Control SD (σp) 9,000 RLUStandard deviation of TBB wells.
Calculated Z'-Factor 0.75 Indicates an excellent assay window.
Total Compounds Screened 320Number of library compounds on the plate.
Primary Hits (≥50% Inh.) 12Number of compounds meeting hit criteria.
Hit Rate 3.75%(Primary Hits / Total Compounds) * 100.

Hit Confirmation and Follow-up Studies

A single-point HTS campaign will inevitably produce false positives. Therefore, a rigorous hit follow-up strategy is essential.

  • Re-testing: Primary hits should be re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀ value).

  • Orthogonal Assays: To rule out assay-specific artifacts (e.g., compound auto-fluorescence or inhibition of the reporter enzyme), activity should be confirmed in an orthogonal assay that uses a different detection technology (e.g., a TR-FRET based assay).[7]

  • Selectivity Profiling: Promising compounds should be profiled against a panel of other kinases to determine their selectivity, a critical attribute for a successful drug candidate.[8]

References

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available from: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available from: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. Available from: [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available from: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available from: [Link]

  • Assessing GPCR activation using protein complementation: a novel technique for HTS. Portland Press. Available from: [Link]

  • HTS methods based on GPCR pharmacology profiling. ResearchGate. Available from: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available from: [Link]

  • Tools for GPCR drug discovery. National Institutes of Health (NIH). Available from: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. National Institutes of Health (NIH). Available from: [Link]

  • High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. National Institutes of Health (NIH). Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available from: [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

4-Chloro-8-methoxyquinoline-3-carboxylic acid belongs to the quinoline carboxylic acid class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical and medicinal chemistry research.[1][2] The precise characterization of such molecules is paramount for ensuring structural integrity, determining purity, and establishing a foundation for further drug development and biological studies. This application note provides a detailed, multi-faceted guide for researchers, scientists, and drug development professionals on the analytical methods required for the comprehensive characterization of this compound. We present field-proven protocols for identity, purity, and structural elucidation using a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction and Analytical Strategy

The quinoline framework is a key structural motif in numerous therapeutic agents.[1] The subject of this guide, this compound, possesses several key functional groups—a carboxylic acid, a chloro group, and a methoxy group—attached to the core quinoline heterocycle. Each of these moieties presents distinct chemical properties that can be leveraged for analytical characterization.

A robust analytical strategy does not rely on a single technique but rather integrates multiple orthogonal methods to build a complete profile of the compound. This ensures that identity is confirmed, purity is accurately assessed, and the specific isomeric structure is unequivocally verified. The workflow presented herein follows a logical progression from initial purity assessment to definitive structural confirmation.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Identity & Mass Verification cluster_2 Structural Elucidation cluster_3 Spectroscopic Profile HPLC HPLC-UV (Purity, Assay) LCMS LC-MS (Molecular Weight, Isotopic Pattern) HPLC->LCMS Confirm Peak Identity NMR NMR Spectroscopy (1H, 13C) (Connectivity, Isomer Confirmation) HPLC->NMR Isolate for Analysis UPLC UPLC (High-Throughput Purity) HRMS HRMS (Elemental Formula Confirmation) LCMS->HRMS Precise Mass LCMS->NMR Confirm MW of Analyte FTIR FTIR Spectroscopy (Functional Group Identification) NMR->FTIR Corroborate Functional Groups UV_Vis UV-Vis Spectroscopy (Chromophore Analysis) NMR->UV_Vis Rationalize Electronic Transitions Structure_Highlight cluster_0 Key Functional Groups for Spectroscopy COOH Carboxylic Acid (FTIR: Broad O-H, C=O) (NMR: Downfield ¹H) Methoxy Methoxy Group (NMR: ~4 ppm ¹H Singlet) (FTIR: C-O Stretch) Chloro Chloro Group (MS: Isotopic Pattern) (NMR: ¹³C Shift) Quinoline Aromatic Core (NMR: 7-9 ppm ¹H) (FTIR: C=C, C-H Bends)

Sources

Application Note & Protocols: Strategic Functionalization of 4-Chloro-8-methoxyquinoline-3-carboxylic acid with Amines for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, derivatives of 4-aminoquinoline-3-carboxylic acid are highly valued for their diverse pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive guide for researchers on the strategic reaction of a key synthetic intermediate, 4-Chloro-8-methoxyquinoline-3-carboxylic acid , with various amines. We will explore the dual reactivity of this molecule, offering detailed protocols for selective functionalization at either the C4-chloro position via Nucleophilic Aromatic Substitution (SNAr) or the C3-carboxylic acid position through amide bond formation. This guide emphasizes the causality behind experimental choices, providing field-proven insights to enable the rational design and synthesis of novel, high-value compounds for drug development pipelines.

Introduction: The Duality of a Privileged Scaffold

This compound is a bifunctional molecule offering two distinct and orthogonally reactive sites for amine coupling:

  • The C4-Position: The chloro-substituent at the C4 position is activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the quinoline nitrogen and the adjacent carboxyl group. This allows for the direct introduction of primary and secondary amines to form the critical 4-aminoquinoline core.[1]

  • The C3-Position: The carboxylic acid at the C3 position is a classical handle for forming robust amide bonds. This reaction requires activation of the carboxyl group to facilitate nucleophilic attack by an amine.[4]

Mastering the chemoselective functionalization of these two sites is paramount for building diverse molecular libraries. The choice of reaction conditions—catalyst, solvent, temperature, and reagents—dictates whether the incoming amine will displace the chlorine atom or form an amide with the carboxylic acid. This guide will dissect these pathways, providing validated protocols for each transformation.

Part I: Synthesis of 4-Aminoquinolines via Nucleophilic Aromatic Substitution (SNAr)

The reaction of 4-chloroquinolines with amines is a fundamental method for accessing the 4-aminoquinoline scaffold.[1] The mechanism proceeds via a Meisenheimer complex, where the amine attacks the electron-deficient C4 carbon, followed by the elimination of the chloride leaving group.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Start This compound + R-NH₂ Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Start->Intermediate Nucleophilic Attack (Slow, RDS) Product 4-(Alkyl/Aryl)amino-8-methoxyquinoline-3-carboxylic acid + HCl Intermediate->Product Chloride Elimination (Fast)

Caption: SNAr mechanism for the amination of the C4 position.

Protocol 1.1: Microwave-Assisted Direct Amination

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times (minutes vs. hours) and often improved yields.[1] This protocol is particularly effective for a range of primary and secondary alkylamines.

Objective: To synthesize 4-(alkylamino)-8-methoxyquinoline-3-carboxylic acid derivatives.

Materials:

  • This compound

  • Amine (e.g., N-ethylethanolamine, 3 equivalents)

  • Dimethyl Sulfoxide (DMSO)

  • Microwave synthesis vials (10 mL)

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add this compound (1.0 mmol, 251.7 mg).

  • Add the desired amine (3.0 mmol).

    • Rationale: An excess of the amine is used to drive the reaction to completion and act as a base to neutralize the HCl byproduct. For primary amines, no additional base is typically needed.[1]

  • Add DMSO (3 mL) to dissolve the reactants.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor. Irradiate at 140-180°C for 20-30 minutes.

    • Scientist's Note: The optimal temperature and time should be determined empirically for each new amine. Monitor reaction progress by TLC or LC-MS.

  • After cooling, pour the reaction mixture into ice-water (50 mL).

  • The product often precipitates. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If the product is soluble, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Expected Outcome: Good to excellent yields (80-95%) are commonly achieved.[1]

Protocol 1.2: Acid-Catalyzed Amination with Anilines

While thermal and microwave conditions work for alkylamines, the reaction with less nucleophilic anilines can be sluggish. A Brønsted or Lewis acid catalyst can significantly accelerate the reaction.[1][2]

Objective: To synthesize 4-(arylamino)-8-methoxyquinoline-3-carboxylic acid derivatives.

Materials:

  • This compound

  • Aniline derivative (e.g., 4-fluoroaniline, 1.5 equivalents)

  • p-Toluenesulfonic acid (TsOH) (0.2 equivalents) or HCl (catalytic amount)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol, 251.7 mg) in ethanol (10 mL).

  • Add the aniline derivative (1.5 mmol).

  • Add TsOH (0.2 mmol, 38 mg).

    • Rationale: The acid protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack. This strategy is not suitable for alkylamines, which would be readily protonated, diminishing their nucleophilicity.[1][2]

  • Heat the mixture to reflux (approx. 78°C for ethanol) for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify by recrystallization if necessary.

Expected Outcome: Moderate to high yields (55-85%) can be expected.[5]

Part II: Synthesis of Amides at the C3-Carboxylic Acid

To functionalize the C3 position, the carboxylic acid must be activated to form a highly electrophilic intermediate that readily reacts with an amine. Direct condensation is inefficient due to an acid-base reaction forming an unreactive carboxylate salt.[4]

Mechanism: Amide Coupling via Activated Ester

Amide_Coupling CarboxylicAcid Quinoline-COOH + Coupling Reagent (e.g., HATU) ActiveEster Activated O-Acylisourea Ester Intermediate CarboxylicAcid->ActiveEster Activation Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Nucleophilic Attack Amine + R-NH₂ Product Quinoline-CONH-R + Byproducts Tetrahedral->Product Collapse

Caption: Generalized amide coupling mechanism via an activated ester.

Protocol 2.1: Amide Coupling Using HATU

Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds under mild conditions, preserving sensitive functional groups.[6] This is the preferred method for maintaining the C4-chloro substituent.

Objective: To synthesize 4-chloro-8-methoxyquinoline-3-carboxamide derivatives.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Dissolve this compound (1.0 mmol, 251.7 mg) in anhydrous DMF (10 mL) in a flask under a nitrogen atmosphere.

  • Add HATU (1.2 mmol, 456 mg) to the solution.

  • Add DIPEA (3.0 mmol, 0.52 mL). Stir for 5 minutes at room temperature.

    • Rationale: DIPEA is a non-nucleophilic base that facilitates the formation of the activated ester and neutralizes the acid formed without reacting with the coupling agent or the starting material.[6]

  • Add the amine (1.1 mmol) dropwise to the reaction mixture.

  • Stir at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Expected Outcome: High yields (75-95%) are typical for this robust coupling method.[7]

Part III: Strategic and Sequential Functionalization

The true synthetic power of this compound lies in its potential for sequential modification at both C3 and C4, creating highly complex and diverse structures. The key is to perform the reactions in the correct order based on their required conditions.

Recommended Workflow:

  • Step 1: Amidation (Mild Conditions). First, perform the amide coupling at the C3 position using a mild protocol like Protocol 2.1 (HATU coupling). These conditions (room temperature, base) will not affect the C4-chloro group.

  • Step 2: Amination (Harsher Conditions). Take the resulting 4-chloro-8-methoxyquinoline-3-carboxamide product from Step 1 and subject it to SNAr conditions as described in Protocol 1.1 or 1.2. The amide bond is generally stable to these conditions.

Workflow Diagram: Sequential Functionalization

Sequential_Workflow Start This compound Amide 4-Chloro-8-methoxy- quinoline-3-carboxamide Start->Amide Step 1: Amidation (Protocol 2.1: HATU, R¹-NH₂, DIPEA, RT) FinalProduct 4-Amino-8-methoxy- quinoline-3-carboxamide Amide->FinalProduct Step 2: S_NAr (Protocol 1.1: R²-NH₂, DMSO, MW, 140°C)

Caption: Recommended workflow for sequential C3-amidation followed by C4-amination.

Data Summary and Troubleshooting

Table 1: Summary of Reaction Conditions
Reaction TypeTarget SiteReagents/CatalystSolventConditionsTypical Yield
SNAr (Alkylamine) C4-ClExcess AmineDMSOMW, 140-180°C80-95%[1]
SNAr (Aniline) C4-ClTsOH or HCl (cat.)EthanolReflux, 4-12h55-85%[5]
Amidation C3-COOHHATU, DIPEADMFRoom Temp, 2-6h75-95%[7]
Table 2: Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low SNAr Yield 1. Insufficient temperature. 2. Amine is not nucleophilic enough. 3. Starting material decomposition.1. Increase microwave temperature or reflux time. 2. For anilines, add an acid catalyst (Protocol 1.2). 3. Use milder conditions or screen different solvents (e.g., NMP).
Low Amidation Yield 1. Incomplete activation of acid. 2. Water in the solvent. 3. Sterically hindered amine.1. Ensure HATU is fresh; increase reaction time. 2. Use anhydrous solvents and run under an inert atmosphere. 3. Increase temperature to 40-50°C; consider a different coupling reagent like T3P®.
Side Product Formation 1. (SNAr) Double amination if a diamine is used. 2. (Amidation) Racemization if chiral amines are used.1. Use a monoprotected diamine, followed by deprotection. 2. Keep the reaction at room temperature or below; HATU is known to suppress racemization.
Purification Difficulty 1. Residual DMF. 2. Product is highly polar.1. Wash thoroughly with water/brine during work-up. Co-evaporate with heptane. 2. Use a more polar eluent system for chromatography (e.g., DCM/Methanol) or consider reverse-phase HPLC.

References

  • Romero-Vargas, J. A., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Yin, L., et al. (2025). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Elslager, E. F., et al. (1976). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

  • Romero-Vargas, J. A., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Available at: [Link]

  • O'Neill, P. M., et al. (2006). A Medicinal Chemistry Perspective on 4-Aminoquinoline Antimalarial Drugs. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Fjelbye, K., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • O'Neill, P. M., Ward, S. A., & Berry, N. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Web.mnsu.edu. Available at: [Link]

  • Fjelbye, K., et al. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • AxisPharm. (2022). Amide coupling Protocol for Amino PEG. AxisPharm. Available at: [Link]

  • Westin, J. (n.d.). Carboxylic Acids Important Reactions. Jack Westin MCAT Content. Available at: [Link]

Sources

Application Notes & Protocols: Biological Assays for 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic molecules with a wide spectrum of biological activities.[1] Specifically, derivatives of quinoline-3-carboxylic acid have been extensively investigated, leading to the development of potent therapeutic agents.[2][3] A primary and clinically significant role of this class is their function as antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5][6]

This guide focuses on 4-Chloro-8-methoxyquinoline-3-carboxylic acid , a specific derivative within this class. While this molecule may be a novel investigational compound, its structural features strongly suggest a potential mechanism of action analogous to other quinolones. Therefore, the primary line of investigation proposed herein will focus on elucidating its antibacterial efficacy and its direct impact on bacterial DNA gyrase. Additionally, given the known promiscuity of the quinoline scaffold, secondary screening for anticancer cytotoxicity is a logical step in profiling its biological activity.[7][8]

These application notes provide detailed, field-tested protocols for researchers to assess the biological profile of this compound, explaining not only the procedural steps but also the scientific rationale that underpins each experimental choice.

Section 1: Primary Application - Antimicrobial Activity Assessment

The foundational hypothesis for a quinoline-3-carboxylic acid derivative is its potential as an antibacterial agent. The protocols in this section are designed to first determine its efficacy against a panel of bacteria and then to validate its presumed molecular target.

Mechanistic Overview: Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[4] Quinolone antibacterials exert their effect by binding to the complex formed between DNA gyrase and DNA.[9][10] This binding event stabilizes a transient double-stranded break in the DNA, preventing the enzyme from re-ligating the strands.[4] This stabilized "cleavable complex" is a lethal lesion that halts DNA replication, ultimately leading to bacterial cell death.[5] This mechanism makes DNA gyrase a highly validated and effective target for antibacterial drugs.[6]

DNA_Gyrase_Inhibition cluster_process Normal DNA Replication cluster_inhibition Inhibition by this compound Relaxed_DNA Relaxed DNA Gyrase DNA Gyrase Relaxed_DNA->Gyrase Binds Supercoiled_DNA Supercoiled DNA (Replication Proceeds) Gyrase->Supercoiled_DNA Introduces Negative Supercoils Gyrase_DNA_Complex Gyrase-DNA Complex (Transient Break) Compound Quinolone Compound Gyrase_DNA_Complex->Compound Cleavable_Complex Ternary Cleavable Complex Stabilized Compound->Cleavable_Complex Binds & Traps Cell_Death DNA Replication Blocked & Bacterial Cell Death Cleavable_Complex->Cell_Death

Figure 1: Proposed mechanism of DNA gyrase inhibition.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a standardized and widely used technique to determine MIC values.[11]

Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the wells are visually assessed for bacterial growth. The lowest concentration of the compound that shows no visible growth is the MIC.

Materials:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates (U-bottom)

  • Spectrophotometer

  • Incubator (37°C)

  • Ciprofloxacin (Positive Control)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. The use of DMSO is necessary for solubilizing many organic compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 isolated colonies of the bacterial strain.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the test compound stock solution (appropriately diluted from the main stock) to the first column of wells, resulting in the highest test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last dilution column.

  • Controls:

    • Positive Control: Perform a serial dilution of a known antibiotic (e.g., Ciprofloxacin).

    • Negative (Growth) Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB to check for contamination.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay with the bacterial inoculum to ensure the solvent is not inhibitory.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). This brings the final volume in each well to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration where no turbidity (i.e., no bacterial growth) is observed.

Data Presentation: The results should be summarized in a table.

CompoundBacterial StrainMIC (µg/mL)
4-Chloro-8-methoxy...S. aureus ATCC 29213Value
4-Chloro-8-methoxy...E. coli ATCC 25922Value
CiprofloxacinS. aureus ATCC 29213Value
CiprofloxacinE. coli ATCC 25922Value
Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the enzymatic activity of DNA gyrase and its inhibition by the test compound.[6]

Principle: DNA gyrase converts relaxed circular plasmid DNA into its negatively supercoiled form in an ATP-dependent reaction. This topological change can be visualized using agarose gel electrophoresis, as the compact supercoiled form migrates faster through the gel than the relaxed form. An inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA.

Materials:

  • Purified E. coli DNA Gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP

  • Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, Spermidine)

  • Test Compound and Ciprofloxacin (as control)

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Step-by-Step Methodology:

  • Reaction Setup: On ice, set up the reactions in microcentrifuge tubes. A typical 20 µL reaction would include:

    • Assay Buffer

    • Relaxed pBR322 DNA (e.g., 0.5 µg)

    • Test compound at various concentrations (pre-diluted in assay buffer from a DMSO stock).

    • Purified DNA Gyrase enzyme.

  • Initiation: Add ATP to each reaction tube to initiate the supercoiling reaction. The final concentration of ATP is critical and should be optimized based on the enzyme supplier's recommendations.

  • Controls:

    • No Enzyme Control: Reaction mix without DNA gyrase, showing the position of relaxed DNA.

    • No Compound Control: Complete reaction mix, showing maximum supercoiling activity.

    • Positive Inhibitor Control: Reaction with a known gyrase inhibitor like Ciprofloxacin.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and/or EDTA. This denatures the enzyme and chelates the Mg²⁺ required for its activity.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction volume into the wells of a 1% agarose gel in TAE buffer.

    • Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will appear as a faster-migrating band compared to the relaxed DNA.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits 50% of the supercoiling activity).[6]

Section 2: Secondary Application - Anticancer Cytotoxicity Screening

Exploring the broader pharmacological profile of a novel compound is crucial. Quinoline derivatives have shown potential as anticancer agents, making cytotoxicity screening a valuable secondary assay.[1][12]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Add Serial Dilutions of Test Compound B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan crystal formation) E->F G 7. Solubilize Crystals with DMSO F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability & Determine IC₅₀ H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Development Professionals

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-8-methoxyquinoline-3-carboxylic acid. This guide is designed to provide practical, in-depth solutions to common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we focus on the underlying principles of each step to empower you to troubleshoot effectively and optimize your reaction outcomes.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved via a four-step sequence starting from 2-methoxyaniline, based on the classical Gould-Jacobs reaction.[1][2] Each step presents unique challenges and opportunities for optimization.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Hydrolysis A 2-Methoxyaniline C Diethyl 2-((2-methoxyphenyl)aminomethylene)malonate A->C Reflux or MW B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate C->D High Temp (>250°C) (e.g., Diphenyl ether) E Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate D->E POCl₃ F This compound (Final Product) E->F 1. NaOH (aq) 2. HCl (aq)

Sources

Technical Support Center: Purification of 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-8-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important quinoline derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Understanding the Molecule: Key Physicochemical Properties

This compound possesses a unique combination of functional groups that dictate its purification challenges:

  • A Weakly Basic Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen atom imparts weak basicity. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in poor separation and peak tailing.

  • An Acidic Carboxylic Acid Group: The carboxylic acid moiety provides a handle for purification via acid-base extraction and influences the molecule's solubility in aqueous and organic solvents.

  • A Halogenated Aromatic System: The chloro- and methoxy-substituted quinoline core is relatively nonpolar and rigid, contributing to its solubility characteristics in organic solvents.

A thorough understanding of these features is paramount for developing an effective purification strategy.

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

A. Recrystallization Issues

Question 1: My crude this compound is not dissolving in common recrystallization solvents at room temperature. What should I do?

Answer: This is expected behavior for a good recrystallization solvent. The ideal solvent should fully dissolve your compound at elevated temperatures but have poor solubility at room temperature to allow for crystal formation upon cooling.[1][2] Based on the structure of your molecule, consider the following solvents and solvent systems. Always start with a small-scale solvent screening to find the optimal conditions.[3]

Solvent ClassExamplesRationale and Potential Issues
Alcohols Ethanol, Methanol, IsopropanolGood for moderately polar compounds. May require a co-solvent like water to reduce solubility at room temperature for better yield.
Amides N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc)Powerful solvents for dissolving quinoline carboxylic acids, often used for compounds with poor solubility elsewhere. Caution: High boiling points can make them difficult to remove completely.
Esters Ethyl acetateA moderately polar solvent that can be effective.
Aromatic Hydrocarbons TolueneCan be effective for rigid aromatic systems.
Binary Solvent Systems DMF/Methanol, Ethanol/Water, Toluene/HexaneOften provide the best results. Dissolve the compound in a "good" solvent (e.g., hot DMF or ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until turbidity appears, then redissolve by adding a few drops of the good solvent.[3][4]

Question 2: My compound "oils out" instead of crystallizing upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent system, causing it to separate as a liquid instead of a solid.[3] Here are several strategies to address this:

  • Slow Down the Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling often promotes oiling.

  • Use a More Dilute Solution: Add more of the hot solvent to ensure the solution is not overly saturated before cooling.

  • Change the Solvent System: The current solvent may be too nonpolar. Try a more polar solvent or a different binary mixture.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.[5]

  • Seed the Solution: If you have a small amount of pure product, add a single, tiny crystal to the cooled solution to induce crystallization.[3]

B. Column Chromatography Challenges

Question 3: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography. What is the cause and how can I improve this?

Answer: This is a classic problem when purifying basic compounds like quinolines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to "tailing" or streaking. This results in broad peaks and poor resolution.

Here are effective solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Triethylamine (NEt₃) at a concentration of 0.1-1% (v/v) is highly effective for this purpose.

  • Consider an Alternative Stationary Phase: If streaking persists, switch to a more inert stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for basic compounds.

    • Reversed-Phase Silica (C18): If your compound and impurities have different polarities, reversed-phase chromatography can be a powerful tool.

III. Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound

This protocol is a general guideline. The choice of solvent should be determined by preliminary small-scale trials.

  • Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents (e.g., ethanol, DMF, ethyl acetate, toluene, and binary mixtures). A good solvent will dissolve the compound when heated but show low solubility at room temperature.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent (or the "good" solvent of a binary pair) portion-wise while heating the mixture with stirring on a hot plate. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.

Protocol 2: Flash Column Chromatography with a Basic Modifier

  • TLC Analysis: Develop a TLC solvent system that gives your desired compound an Rf value of approximately 0.2-0.3. A common starting point for quinoline derivatives is a mixture of ethyl acetate and hexanes. Add 0.5% triethylamine to the TLC solvent to check for improvement in spot shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (containing 0.5% triethylamine). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and carefully add it to the top of the column.

    • Dry Loading: If the compound has poor solubility, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with the solvent system determined by TLC. You can run the column isocratically or gradually increase the polarity of the eluent.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

IV. Understanding Potential Impurities

The most common synthetic route to 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction .[6][7] This involves the condensation of an aniline (in this case, 2-amino-5-methoxyaniline) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization. The resulting 4-hydroxyquinoline is then chlorinated to give the 4-chloro derivative. The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[8]

Potential impurities arising from this synthetic sequence include:

  • Unreacted Starting Materials: 2-amino-5-methoxyaniline and DEEM.

  • Incomplete Cyclization: The intermediate, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, may persist if the cyclization temperature or time is insufficient.

  • Precursor Impurity: The 4-hydroxy precursor, 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, if the chlorination step is incomplete.

  • Incomplete Hydrolysis: The ethyl ester, ethyl 4-chloro-8-methoxyquinoline-3-carboxylate, may be present if the hydrolysis is not driven to completion.

The purification strategies outlined above are designed to effectively remove these likely impurities.

V. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Compound Oils Out? recrystallization->oiling_out If issues purity_check Purity > 98%? recrystallization->purity_check column Column Chromatography pure_product Pure Product column->pure_product streaking Streaking on TLC? column->streaking acid_base Acid-Base Extraction acid_base->pure_product oiling_out->recrystallization No (Adjust Conditions) oiling_out->column Yes purity_check->column No purity_check->pure_product Yes streaking->column Yes (Add Modifier) streaking->acid_base No

Caption: A decision-making workflow for purification.

VI. References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Reitsema, R. H. The Chemistry of the 4-Hydroxyquinolines. Chem. Rev.1948 , 43 (1), 43-68. [Link]

  • CrashCourse. Recrystallization: #11. YouTube. [Link]

  • Korovina, N. Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • NC State Undergraduate Organic Chemistry Teaching Laboratories. Recrystallization. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Esters. [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-8-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural outlines to explore the causality behind common issues, focusing on the identification and mitigation of side products at each critical stage.

Introduction: The Synthetic Challenge

The synthesis of this compound is a cornerstone for accessing a variety of pharmacologically active compounds. The most common and established route involves a three-stage process: a Gould-Jacobs cyclization to form the quinoline core, followed by saponification of the ester, and finally, a chlorination step. While theoretically straightforward, each stage presents unique challenges, often leading to difficult-to-remove impurities and reduced yields. This guide provides a structured, question-and-answer-based approach to troubleshoot these specific issues.

Overall Synthetic Workflow

The synthesis proceeds through three main transformations. Understanding the role of each step is critical for effective troubleshooting.

Synthetic_Workflow cluster_0 Step 1: Quinoline Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chlorination A 2-Methoxyaniline + Diethyl Ethoxymethylenemalonate B Ethyl 4-hydroxy-8-methoxy quinoline-3-carboxylate A->B Gould-Jacobs Cyclization C 4-Hydroxy-8-methoxy quinoline-3-carboxylic acid B->C Saponification (e.g., NaOH) D 4-Chloro-8-methoxy quinoline-3-carboxylic acid C->D Chlorination (e.g., POCl₃) Decarboxylation_Mechanism cluster_0 Decarboxylation of the Carboxylic Acid start 4-Hydroxy-8-methoxyquinoline- 3-carboxylic acid intermediate Enolate Intermediate (after loss of CO₂) start->intermediate Heat / Base (Δ, OH⁻) - CO₂ product 8-Methoxy-4(1H)-quinolone (Side Product) intermediate->product Acidic Workup (H⁺)

Caption: Pathway for the formation of the decarboxylated side product.

Part 3: Chlorination with Phosphorus Oxychloride (POCl₃)

This final step converts the 4-hydroxy group to the target 4-chloro group. It is highly reactive and sensitive to conditions.

Q4: The chlorination reaction is incomplete, and I am left with a mixture of starting material and product. How can I drive the reaction to completion?

A4: Incomplete conversion is typically due to reagent deactivation or insufficient reaction conditions.

  • Causality: Phosphorus oxychloride (POCl₃) is highly susceptible to hydrolysis. [1]Any moisture in the starting material, solvent, or glassware will consume the reagent, rendering it ineffective. The reaction also requires heat to proceed from the intermediate phosphate ester to the final chloro product. [2]* Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use a high-purity, dry starting material. Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon). [1] 2. Use Fresh or Distilled POCl₃: Use POCl₃ from a freshly opened bottle or distill it immediately before use to remove any hydrolyzed impurities (phosphoric acid, HCl).

    • Sufficient Reagent and Heat: Use a molar excess of POCl₃ (often as the solvent) and ensure the reaction is heated sufficiently (reflux, typically >100 °C) for an adequate period (2-4 hours). [3]Monitor by TLC.

Q5: My crude product is a dark oil or solid that is very difficult to purify. What causes this intense color?

A5: This is a common outcome with POCl₃ reactions on electron-rich aromatic systems. [1]

  • Causality: The highly acidic and high-temperature conditions can cause decomposition and polymerization, leading to complex, colored impurities. The reaction proceeds through phosphorylated intermediates, and under certain conditions, these can react with unreacted quinolone to form "pseudodimers" or other polymeric materials. [2]* Preventative & Purification Strategies:

    • Temperature Control: While heat is necessary, avoid excessive temperatures or prolonged heating times beyond what is required for full conversion.

    • Careful Workup: The workup procedure is critical. The reaction mixture is typically quenched by pouring it slowly and carefully onto a mixture of ice and a base (like NaHCO₃ or K₂CO₃) to neutralize the excess POCl₃ and acid. [3][4]This must be done with vigorous stirring and cooling to dissipate the heat from the highly exothermic neutralization.

    • Purification: If the crude product is dark, column chromatography may be necessary to separate the desired product from the colored impurities. [3]Recrystallization may not be sufficient to remove these byproducts.

Summary of Potential Side Products

Side Product NameChemical FormulaMolecular Weight ( g/mol )Stage FormedReason for Formation
Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonateC₁₅H₁₉NO₅293.32Step 1: CyclizationIncomplete thermal cyclization.
8-Methoxy-4(1H)-quinoloneC₁₀H₉NO₂175.18Step 2: SaponificationThermal/base-catalyzed decarboxylation. [5]
4-Chloro-8-methoxyquinolineC₁₀H₈ClNO193.63Step 3: ChlorinationDecarboxylation concurrent with chlorination.
Phosphorylated Intermediates/DimersVariable>300Step 3: ChlorinationReaction of POCl₃ with the 4-OH group. [2]

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate [6]1. Combine 2-methoxyaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq). 2. Heat the mixture gently to ~130 °C for 2-3 hours. Ethanol will distill off. 3. Add the resulting intermediate, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, to a flask containing a high-boiling solvent (e.g., Dowtherm A). 4. Heat the suspension to 250 °C under an inert atmosphere and maintain for 4-6 hours. 5. Cool the reaction mixture to room temperature. Dilute with a non-polar solvent like pentane or hexane to precipitate the product. 6. Collect the solid by filtration and wash with hexane to afford the desired ester.

Protocol 2: Saponification to 4-hydroxy-8-methoxyquinoline-3-carboxylic acid [7]1. Suspend the ethyl ester (1.0 eq) in an aqueous solution of sodium hydroxide (1N, 2.0-3.0 eq). 2. Heat the mixture to 75 °C and stir until TLC analysis indicates complete consumption of the starting material. Avoid prolonged heating. 3. Cool the reaction mixture in an ice bath to 0-5 °C. 4. Slowly and with vigorous stirring, add cold 2N HCl to adjust the pH to ~1-2. A precipitate will form. 5. Stir the cold slurry for 30 minutes, then collect the solid product by filtration. 6. Wash the solid with cold water and dry under vacuum.

Protocol 3: Chlorination to this compound [3]1. CRITICAL: Ensure all glassware is oven-dried and the starting acid is anhydrous. 2. To a flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add the 4-hydroxy-8-methoxyquinoline-3-carboxylic acid (1.0 eq). 3. Carefully add phosphorus oxychloride (POCl₃, 5-10 eq, can be used as solvent). 4. Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. 5. Cool the reaction mixture to room temperature. 6. In a separate, large flask, prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃). 7. CAUTION: Very slowly and carefully, add the reaction mixture dropwise to the ice/bicarbonate slurry. This is a highly exothermic and gas-evolving quench. Maintain the temperature of the quench flask below 20 °C. 8. Once the addition is complete, stir for 1-2 hours until the pH is neutral or slightly basic. 9. Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). 10. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product. Purify by recrystallization or column chromatography as needed.

Troubleshooting Decision Logic

This diagram provides a logical flow for diagnosing issues based on the observed problem.

Troubleshooting_Tree cluster_yield cluster_peak cluster_tar start Problem Observed Low Final Yield Unexpected MS/NMR Peak Dark Tarry Product yield_check Which step had low yield? Step 1: Cyclization Step 2: Saponification Step 3: Chlorination start:f0->yield_check peak_check Impurity MW? MW = 175 MW = 193 Other start:f1->peak_check tar_check Which step produced tar? Step 1: Cyclization Step 3: Chlorination start:f2->tar_check cause_s1 Incomplete Reaction • Temp too low • Insufficient time yield_check:s0->cause_s1 cause_s2 Decarboxylation Loss • Temp too high • Long reaction time yield_check:s1->cause_s2 cause_s3 Incomplete Chlorination • Wet POCl₃ / Reagents • Temp too low yield_check:s2->cause_s3 impurity_175 8-Methoxy-4-quinolone • From Saponification • See FAQ A3 peak_check:m0->impurity_175 impurity_193 4-Chloro-8-methoxyquinoline • From Chlorination • Decarboxylation occurred peak_check:m1->impurity_193 impurity_other Check for: • Unreacted starting material • Phosphorylated species peak_check:m2->impurity_other tar_s1 Thermal Decomposition • See FAQ A2 tar_check:t0->tar_s1 tar_s3 POCl₃ Side Reactions • See FAQ A5 tar_check:t1->tar_s3

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Title: Gould–Jacobs reaction Source: Wikipedia URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central (RSC Advances) URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI (Molecules) URL: [Link]

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series (Futuristic Trends in Chemical, Material Sciences & Nano Technology) URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: PubMed Central (ACS Medicinal Chemistry Letters) URL: [Link]

  • Title: Copper-quinoline decarboxylation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Mechanism of the POCl3 chlorination of 4-quinazolones Source: PubMed (Organic & Biomolecular Chemistry) URL: [Link]

  • Title: New method for synthesizing substituted 3-quinoline carboxylic acid and analogue Source: Google Patents URL
  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: PubMed Central (Molecules) URL: [Link]

  • Title: Decarboxylation Source: Wikipedia URL: [Link]

  • Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles Source: National Institutes of Health (RSC Advances) URL: [Link]

  • Title: 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester Source: Amerigo Scientific URL: [Link]

  • Title: POCl3, Phosphorus Oxychloride for Activated Chlorine Formation Source: Organic Chemistry Portal URL: [Link]

  • Title: 4-hydroxy-8-methoxyquinoline-3-carboxylic acid (C11H9NO4) Source: PubChem URL: [Link]

  • Title: An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives Source: DergiPark URL: [Link]

  • Title: A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19) Source: ResearchGate (Phosphorus, Sulfur, and Silicon and the Related Elements) URL: [Link]

  • Title: Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives Source: ResearchGate (Heterocyclic Communications) URL: [Link]

  • Title: Decarboxylation of Carboxylic Acids Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: The Decarboxylation of Carboxylic Acids and Their Salts Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of carboxylic acids by hydrolysis or deprotection Source: Organic Chemistry Portal URL: [Link]

  • Title: The preparation method of 4-chloro-6,7-dimethoxyquinoline Source: Google Patents URL

Sources

Technical Support Center: Synthesis of 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and yield optimization of 4-Chloro-8-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during this multi-step synthesis.

Overview of the Synthetic Pathway

The most established and versatile route to the quinoline core of the target molecule is the Gould-Jacobs reaction .[1][2][3] This pathway involves four primary stages: condensation, thermal cyclization, ester hydrolysis, and chlorination. Each step presents unique challenges that can significantly impact the overall yield. This guide will dissect each stage to provide actionable solutions.

General Synthesis Workflow

The overall process transforms a substituted aniline into the final chlorinated quinoline carboxylic acid.

Synthesis_Workflow A 2-Methoxyaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Step 1: Condensation (100-130°C) A->B C Anilinomethylenemalonate Intermediate B->C D Step 2: Thermal Cyclization (250°C+) C->D E Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate D->E F Step 3: Hydrolysis (Acid or Base) E->F G 4-Hydroxy-8-methoxy- quinoline-3-carboxylic acid F->G H Step 4: Chlorination (e.g., POCl₃) G->H I Final Product: 4-Chloro-8-methoxy- quinoline-3-carboxylic acid H->I

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gould-Jacobs reaction used in this synthesis?

A1: The Gould-Jacobs reaction proceeds through three key transformations:

  • Condensation: It begins with a nucleophilic attack by the amino group of 2-methoxyaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[2]

  • Thermal Cyclization: This is a critical, high-energy step requiring temperatures typically above 250°C. It involves a 6-electron electrocyclization to form the quinoline ring system.[4] The high temperature facilitates the intramolecular reaction, leading to the formation of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

  • Hydrolysis & Decarboxylation (optional): The resulting ester is then hydrolyzed to the carboxylic acid. Subsequent heating can lead to decarboxylation to yield the corresponding 4-hydroxyquinoline, though for this specific synthesis, decarboxylation is an undesirable side reaction.[1][4]

Q2: How critical is the regioselectivity of the cyclization step for this specific molecule?

A2: For the synthesis of the 8-methoxy derivative starting from 2-methoxyaniline, regioselectivity is inherently controlled. The Gould-Jacobs cyclization occurs at one of the two ortho positions relative to the amine. In 2-methoxyaniline, one ortho position (C6) is sterically unhindered, while the other (C2) bears the methoxy group. Cyclization strongly favors the unhindered position, leading almost exclusively to the desired 8-methoxyquinoline isomer.[4]

Q3: What are the best methods for monitoring the progress of each reaction step?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • For Condensation: Use a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). You should see the disappearance of the aniline spot and the appearance of a new, less polar product spot (the anilinomethylenemalonate intermediate).

  • For Cyclization: The cyclized product is significantly more polar than the intermediate. A more polar solvent system (e.g., 1:1 Hexanes:Ethyl Acetate) will show the disappearance of the intermediate and the appearance of a new spot with a lower Rf value, which often stays near the baseline in non-polar systems.

  • For Hydrolysis: The carboxylic acid product is highly polar and may not move from the baseline in many solvent systems. The disappearance of the ester spot is the key indicator.

  • For Chlorination: The chlorinated product will be less polar than the 4-hydroxy precursor. Monitor the disappearance of the polar starting material.

Troubleshooting Guide

This section addresses specific, common problems that can lead to diminished yields.

Q4: My initial condensation reaction (Step 1) is sluggish and gives a low yield of the anilinomethylenemalonate intermediate. What's going wrong?

A4: This is a common issue often related to reaction equilibrium or suboptimal conditions.

  • Causality: The condensation reaction is a reversible process that produces ethanol as a byproduct. According to Le Châtelier's principle, the accumulation of ethanol can slow down or stall the reaction. Furthermore, insufficient temperature can lead to slow reaction kinetics.

  • Solutions:

    • Remove Ethanol: After an initial heating period (e.g., 1-2 hours at 100-130°C), apply a vacuum to the reaction flask while maintaining the temperature to distill off the ethanol formed. This will drive the equilibrium toward the product.[2]

    • Optimize Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of diethyl ethoxymethylenemalonate (DEEM) to ensure the complete conversion of the limiting aniline reagent.[2]

    • Microwave-Assisted Synthesis: Modern protocols utilizing microwave irradiation can dramatically reduce reaction times (to as little as 5-7 minutes) and improve yields by providing efficient and uniform heating.[2][5]

Q5: The thermal cyclization (Step 2) results in a dark, tarry mixture with very little desired product. How can I prevent this decomposition?

A5: This is the most challenging step, and failure is often due to improper temperature control or the use of unsuitable reaction media. High temperatures are necessary but can also cause decomposition if not managed correctly.[4]

  • Causality: The required 250°C+ temperature for cyclization can lead to charring and polymerization of the organic materials if the heat is not distributed evenly or if the reaction is heated for too long.

  • Solutions:

ParameterConventional MethodModern AlternativeRationale
Solvent High-boiling inert solvents like Diphenyl ether or Dowtherm A .Eaton's Reagent (P₂O₅ in methanesulfonic acid).[5]High-boiling solvents provide a stable thermal bath for even heat distribution. Eaton's reagent is a powerful acid catalyst and dehydrating agent that promotes cyclization under much milder conditions (e.g., 75-100°C), avoiding thermal decomposition.[5]
Temperature Precisely 250-260°C.75-120°C.Overheating is a primary cause of tar formation. Lowering the temperature requirement is the most effective way to improve yield and purity.
Atmosphere Perform the reaction under an inert atmosphere (Nitrogen or Argon).Not as critical with Eaton's reagent but still good practice.Prevents oxidation of the aniline derivative at high temperatures.
Troubleshooting Logic for Cyclization

Troubleshooting_Cyclization Start Low Yield or Tar in Cyclization Step Q1 What was your reaction temperature? Start->Q1 High_Temp > 270°C Q1->High_Temp Too High Good_Temp ~250°C Q1->Good_Temp Correct Low_Temp < 240°C Q1->Low_Temp Too Low Sol1 Reduce temperature. Use a high-boiling solvent (e.g., Diphenyl Ether) for better control. High_Temp->Sol1 Q2 Did you use a high-boiling inert solvent? Good_Temp->Q2 Sol2 Incomplete reaction. Increase reaction time or consider a catalytic method. Low_Temp->Sol2 Sol3 Consider switching to Eaton's Reagent for milder conditions. Q2->Sol3 No Q2->Sol3 Yes

Caption: Decision tree for troubleshooting the thermal cyclization step.

Q6: My ester hydrolysis (Step 3) is incomplete, or I suspect I am losing product to decarboxylation. What is the best hydrolysis procedure?

A6: Both acidic and basic conditions can work, but each has trade-offs. The key is to achieve full hydrolysis without promoting the undesired loss of the C3-carboxylic acid group.

  • Causality: Quinolone-3-carboxylic acids can be susceptible to thermal decarboxylation, a reaction where the carboxyl group is lost as CO₂.[6] Harsh acidic or basic conditions combined with prolonged heating can facilitate this side reaction, reducing the yield of the desired acid.

  • Recommended Protocol (Base-Catalyzed):

    • Suspend the ester (1.0 eq) in a mixture of ethanol and 1-4M aqueous sodium hydroxide (NaOH).

    • Heat the mixture to reflux (typically 75-80°C) for 2-5 hours. Monitor the reaction by TLC for the disappearance of the starting ester.[7][8]

    • After cooling to room temperature, carefully acidify the mixture with concentrated HCl until the pH is ~2-3.

    • The carboxylic acid product will precipitate as a solid. Collect it by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.[8]

  • Why this works better: Base-catalyzed hydrolysis (saponification) is generally faster and occurs at lower temperatures than acid-catalyzed hydrolysis for this substrate, minimizing the risk of thermal decarboxylation.

Q7: The final chlorination step (Step 4) to replace the 4-hydroxy group is low-yielding. How can I optimize it?

A7: Incomplete reaction and difficult work-up are the primary culprits in this step.

  • Causality: The conversion of the stable 4-quinolone tautomer to the 4-chloroquinoline requires a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is standard, but reactions can be incomplete if the temperature is too low or the reagent is not fresh. Excess POCl₃ can complicate purification.

  • Detailed Protocol:

    • Safety First: Conduct this reaction in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

    • In a flask equipped with a reflux condenser and a drying tube, suspend the dried 4-hydroxy-8-methoxyquinoline-3-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 3-5 eq). Dioxane can be used as a co-solvent.[7]

    • Heat the mixture to reflux (around 110-120°C) for 1-3 hours. The solid should gradually dissolve as the reaction proceeds.

    • Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice in a separate beaker. This is a highly exothermic step.

    • Neutralize the acidic aqueous solution with a base such as solid potassium carbonate or aqueous ammonia until the pH is approximately 7-8.

    • The 4-chloro product will precipitate. Extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization (e.g., from ethanol or acetonitrile).

References

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2020). IIP Series. Retrieved January 14, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2018). MDPI. Retrieved January 14, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • Process for the hydrolysis of quinolone carboxylic esters. (2019). Google Patents.
  • Synthetic cannabinoids. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2011). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. (2009). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Quinoline derivatives and processes for their preparation. (1969). Google Patents.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Copper-quinoline decarboxylation. (1970). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (2012). Google Patents.
  • Decarboxylation. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2021). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2022). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2018). Google Patents.
  • Decarboxylation of Carboxylic Acids. (2023). YouTube. Retrieved January 14, 2026, from [Link]

  • The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Quinoline-3-Carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline-3-carboxylic acid reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and derivatization of this important chemical scaffold. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Synthesis of the Quinoline-3-Carboxylic Acid Core

The Gould-Jacobs reaction is a cornerstone for synthesizing the 4-hydroxyquinoline-3-carboxylic acid scaffold, a common precursor.[1] However, its high-temperature requirements often lead to complications.

Q1: My Gould-Jacobs reaction for synthesizing the quinoline core is suffering from extremely low yield. What are the most critical parameters to investigate?

A1: The low yield in a Gould-Jacobs reaction is a frequent issue, typically stemming from the thermally-driven cyclization step. This intramolecular reaction requires very high temperatures, often exceeding 250°C. The primary challenge is balancing the need for high thermal energy to drive the cyclization against the risk of product degradation and decarboxylation at those same temperatures.[2]

Causality & Expert Insight: The reaction proceeds in two main stages: (1) the initial condensation of an aniline with an ethoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate, and (2) the thermal cyclization of this intermediate.[1] The first stage is usually efficient, but the second, high-temperature cyclization is the yield-determining step. Insufficient heat leads to incomplete reaction, while excessive heat or prolonged reaction times can cause the desired product to decarboxylate or decompose into tar-like side products.[2]

Troubleshooting Protocol & Optimization:

  • Solvent Choice is Critical: The use of a high-boiling, inert solvent is paramount for achieving consistent and high temperatures. Solvents like diphenyl ether or Dowtherm A are industry standards as they can maintain the required 250°C+ temperatures.[2]

  • Temperature & Time Study: A systematic time-temperature study is the most effective way to find the optimal balance for your specific substrate. The goal is to identify the minimum temperature and time required for complete consumption of the intermediate.

  • Consider Microwave Synthesis: Microwave-assisted synthesis offers a significant advantage by providing rapid, uniform heating.[3] This can dramatically shorten reaction times from hours to minutes, which minimizes the window for thermal degradation and can substantially improve yields.[4][5]

Table 1: Gould-Jacobs Cyclization Optimization Parameters

Parameter Conventional Heating Microwave Irradiation Rationale & Key Considerations
Temperature 250 - 300°C 250 - 300°C Must be high enough for cyclization but monitor for degradation.
Reaction Time Several hours 5 - 30 minutes Shorter times at high temp minimize side reactions like decarboxylation.[4]
Solvent High-boiling (e.g., Diphenyl Ether) High-boiling or solvent-free Solvent helps maintain uniform temperature and prevent charring.

| Pressure | Atmospheric | 10 - 25 bar (in sealed vial) | Elevated pressure in microwave vials allows for superheating of solvents. |

Q2: I am observing significant tar formation and other side products during my quinoline synthesis. How can I achieve a cleaner reaction?

A2: Tar formation is a classic sign of uncontrolled exothermic reactions or product degradation under harsh acidic and high-temperature conditions. This is particularly prevalent in related syntheses like the Skraup reaction but is also a concern in any high-temperature quinoline synthesis.

Causality & Expert Insight: The polymerization of reactants and intermediates is often the source of tar. This can be triggered by localized hotspots in the reaction mixture or by reaction conditions that are too aggressive for the stability of your specific aniline derivative.

Recommended Actions:

  • Ensure Efficient Stirring: Vigorous stirring is crucial to dissipate heat and prevent the formation of localized hotspots where decomposition can initiate.

  • Optimize Rate of Reagent Addition: If the reaction involves the slow addition of a reagent (e.g., acid), ensure the addition is controlled and the reaction is adequately cooled.

  • Use a Moderator (If Applicable): In highly exothermic quinoline syntheses like the Skraup, moderators such as ferrous sulfate (FeSO₄) are used to make the reaction less violent and reduce charring.[6] While not a direct component of the Gould-Jacobs, this principle of moderating reactivity is a key takeaway for troubleshooting.

Below is a troubleshooting workflow for addressing low-yield issues in synthesis.

Low_Yield_Troubleshooting cluster_analysis Reaction Analysis cluster_solutions Corrective Actions start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction verify_conditions Verify Reagents & Conditions Check Literature for Analogs check_purity->verify_conditions Impure incomplete Incomplete Conversion? check_reaction->incomplete side_products Major Side Products? check_reaction->side_products no_product No Product Formed? check_reaction->no_product increase_temp Increase Temperature / Time Consider Microwave Synthesis incomplete->increase_temp Yes decrease_temp Decrease Temperature Reduce Reaction Time Check for Degradation side_products->decrease_temp Yes no_product->verify_conditions Yes

Caption: Troubleshooting workflow for low reaction yield.

Part 2: Derivatization of the Carboxylic Acid Group

Once the quinoline-3-carboxylic acid core is synthesized, the carboxylic acid moiety is a versatile handle for further modification through esterification, amidation, and other reactions.

Q3: My direct amidation of quinoline-3-carboxylic acid with an amine is failing. The reagents are consumed, but I only isolate an unreactive salt. What is the problem?

A3: This is a classic and fundamentally important challenge in amide synthesis. You are observing a simple acid-base reaction. The carboxylic acid proton is acidic, and the amine is basic. They react instantly to form an ammonium carboxylate salt, which is generally crystalline and poorly reactive.[7] To form the covalent amide bond, the carboxylic acid's hydroxyl group (-OH), a poor leaving group, must be persuaded to leave.

Causality & Expert Insight: Heating the ammonium salt to high temperatures (>160-180°C) can sometimes drive off water and form the amide, but this is often too harsh and leads to decomposition.[7] The professional standard is to "activate" the carboxylic acid, converting the -OH into a better leaving group.

Table 2: Comparison of Common Amidation Strategies

Method Activating Agent Temperature Key Advantages Common Issues
Acyl Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride Room Temp to Reflux Highly reactive intermediate; drives reaction to completion. Harsh reagents; generates HCl byproduct requiring a scavenger base (e.g., excess amine or pyridine).[8]
Coupling Reagents DCC, EDC, HATU 0°C to Room Temp Mild conditions; high yields; suitable for sensitive substrates. Reagents can be expensive; stoichiometric byproducts must be removed.

| Boron Mediated | B(OCH₂CF₃)₃ | 80 - 100°C | Operationally simple; equimolar reagents; no harsh byproducts.[9] | Requires heating; boron byproducts require aqueous or solid-phase workup.[9] |

Recommended Protocol (Acyl Chloride Method):

  • Activation: In a fume hood, suspend quinoline-3-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Slowly add thionyl chloride (SOCl₂, 1.2 - 1.5 eq) at 0°C. Allow the mixture to warm to room temperature and then gently reflux until gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

  • Work-up (Acyl Chloride): Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude quinoline-3-carbonyl chloride is often used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in fresh DCM and cool to 0°C. Add a solution of your amine (2.2 eq) in DCM dropwise. The excess amine acts as a nucleophile and as a base to neutralize the HCl generated.[10] Stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Purification: Perform a standard aqueous workup to remove the ammonium salt and excess amine, followed by purification via recrystallization or column chromatography.

The following decision tree can help guide your choice of amidation method.

Amidation_Strategy cluster_methods Recommended Methods start Need to Synthesize Amide q1 Is the substrate sensitive to heat or harsh reagents? start->q1 q2 Is cost or byproduct removal a major concern? q1->q2 No coupling_reagent Use Coupling Reagent (EDC, HATU) q1->coupling_reagent Yes acyl_chloride Acyl Chloride Method (SOCl₂) q2->acyl_chloride No boron_mediated Boron-Mediated Method (B(OCH₂CF₃)₃) q2->boron_mediated Yes

Caption: Decision tree for selecting an amidation strategy.

Q4: I am trying to perform a Fischer esterification, but the equilibrium is unfavorable. How can I drive the reaction to completion?

A4: The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol under acidic catalysis.[11] To achieve a high yield, you must shift the equilibrium towards the products (ester and water), according to Le Châtelier's principle.

Causality & Expert Insight: The reaction is reversible, and without intervention, it will stop once it reaches equilibrium, which for equimolar reagents might only be around 65% conversion.[12]

Strategies to Drive a Favorable Equilibrium:

  • Use Excess Alcohol: The most common and straightforward method is to use the alcohol as the reaction solvent, creating a large molar excess that drives the equilibrium forward. This is practical for simple alcohols like methanol and ethanol.[12]

  • Remove Water: If using a more valuable alcohol where a large excess is not feasible, water must be removed as it forms. This is typically done by azeotropic removal using a Dean-Stark apparatus with a solvent like toluene.

  • Activate the Carboxylic Acid: As with amidation, an alternative is to bypass the equilibrium altogether. Convert the carboxylic acid to the more reactive acyl chloride first, then react it with the alcohol (often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct). This reaction is irreversible and highly efficient.[8][13]

Q5: What are the standard conditions for decarboxylating a quinoline-3-carboxylic acid?

A5: The decarboxylation of aromatic carboxylic acids typically requires high temperatures. The stability of the carbanion intermediate formed upon CO₂ loss is a key factor.

Causality & Expert Insight: This reaction is often facilitated by a metal catalyst, with copper powder or copper salts being the classic choice.[14] The reaction is performed in a very high-boiling solvent that can facilitate the necessary heat transfer and solubilize the reactants. Quinoline itself is a common solvent for this transformation, providing a convenient high-boiling medium.[15]

General Protocol:

  • Combine the quinoline-3-carboxylic acid with a catalytic amount of copper powder in a high-boiling solvent (e.g., quinoline or diphenyl ether).

  • Heat the mixture to a high temperature (often >200°C) while stirring.

  • Monitor the reaction for the cessation of CO₂ evolution.

  • Cool the reaction and purify the product, typically by extraction and then chromatography or recrystallization.

Part 3: Purification and Analysis

Q6: What is a reliable method for purifying quinoline-3-carboxylic acid derivatives that are difficult to handle with column chromatography?

A6: For crystalline solids, especially those with challenging polarity for silica gel chromatography, recrystallization from a suitable solvent system is the preferred method of purification. A patent for a complex quinolinecarboxylic acid derivative describes a highly effective industrial purification method.[16]

Protocol for Purification by Recrystallization:

  • Solvent Selection: Choose a high-boiling polar aprotic solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dimethylacetamide (DMAc) are excellent candidates.[16]

  • Procedure: Heat and stir a suspension of the crude product in a minimal amount of the chosen solvent (e.g., 1-5 mL of solvent per gram of product) to a temperature between 65-120°C until a clear solution is obtained.[16]

  • Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath (or to a temperature between -6 to 30°C) to induce crystallization.[16]

  • Isolation: Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. This method is effective at removing impurities, often yielding purities greater than 98%.[16]

Q7: My quinoline-3-carboxylic acid is not volatile enough for GC-MS analysis. How can I prepare it for analysis?

A7: Direct analysis of a non-volatile, polar compound like a carboxylic acid by GC-MS is not feasible. Chemical derivatization is a mandatory sample preparation step to convert the polar carboxyl group into a less polar, more volatile functional group.[17]

Causality & Expert Insight: The high boiling point and polarity, caused by the hydrogen-bonding carboxylic acid group, prevent the compound from vaporizing in the GC injector. Derivatization masks this functional group, increasing volatility and thermal stability.

Recommended Derivatization Protocols:

  • Esterification (for Volatility): Convert the acid to its methyl ester. A simple and effective method is using 14% Boron Trifluoride (BF₃) in methanol. Heat a small sample of your acid with the BF₃-methanol reagent to form the volatile methyl quinoline-3-carboxylate.[17]

  • Silylation (for Volatility): React the acid with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the trimethylsilyl (TMS) ester. This is a very common and effective method for making polar groups amenable to GC-MS analysis.[17]

After derivatization, the sample can be injected into the GC-MS using a standard non-polar or medium-polarity capillary column for analysis.

Synthesis_Workflow cluster_derivatization Derivatization Reactions aniline Aniline Derivative gould_jacobs Gould-Jacobs Reaction (Condensation + Cyclization) aniline->gould_jacobs malonate Malonate Ester malonate->gould_jacobs q3ca_core Quinoline-3-Carboxylic Acid Core gould_jacobs->q3ca_core esterification Esterification (Alcohol, H⁺) q3ca_core->esterification amidation Amidation (Amine, Activation) q3ca_core->amidation decarboxylation Decarboxylation (Heat, Cu catalyst) q3ca_core->decarboxylation ester Ester Derivative esterification->ester amide Amide Derivative amidation->amide quinoline Quinoline (decarboxylated) decarboxylation->quinoline

Caption: General workflow from synthesis to derivatization.

References

  • Method for purifying quinolinecarboxylic acid derivative.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • How to refine the synthesis of Oxolinic acid to improve yield. Benchchem.
  • Gould Jacobs Quinoline forming reaction. Biotage.
  • Gould–Jacobs reaction. Wikipedia.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Deriv
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer.
  • Copper-quinoline decarboxylation. Journal of the American Chemical Society.
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Benchchem.
  • Carboxylic Acids and Their Derivatives Practice Problems. Chemistry Steps.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Esterific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Amide formation from carboxylic acid deriv

Sources

Technical Support Center: HPLC Purification of 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-8-methoxyquinoline-3-carboxylic acid. It offers a detailed purification protocol, an in-depth troubleshooting guide, and answers to frequently asked questions, all grounded in established chromatographic principles.

Compound Analysis and Purification Strategy

This compound is a heterocyclic compound featuring several key functional groups that dictate its chromatographic behavior. Understanding these is crucial for developing a robust purification strategy.

  • Quinoline Core: A bicyclic aromatic system that provides significant hydrophobicity.

  • Carboxylic Acid (-COOH): An acidic group (estimated pKa ~3-4) that will be ionized (negatively charged) at neutral pH.

  • Quinoline Nitrogen: A basic site (estimated pKa ~4-5) that will be protonated (positively charged) at low pH.

  • Chloro & Methoxy Groups: These substituents add to the overall hydrophobicity and influence electronic properties.

The primary challenge in purifying this molecule via reversed-phase HPLC is managing its ionizable nature. At intermediate pH values (around 4), the molecule can exist in a zwitterionic state, while at neutral pH, the carboxylate form predominates. Both scenarios can lead to poor peak shape and inconsistent retention due to secondary interactions with the stationary phase.

The Core Strategy: The most effective approach is to use Reversed-Phase HPLC (RP-HPLC) with an acidic mobile phase. By maintaining a low pH (typically 2-3), we can suppress the ionization of the carboxylic acid group, rendering the molecule more non-polar and promoting a single, neutral form for interaction with the C18 stationary phase.[1][2] This ensures sharp, symmetrical peaks and reproducible retention times.

Recommended HPLC Purification Protocol

This section provides validated starting conditions for both analytical and preparative scale purification. These parameters should be optimized based on your specific crude sample purity and available instrumentation.

Sample Preparation

Proper sample preparation is critical to prevent column clogging and sample precipitation.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a compatible solvent. Dimethyl sulfoxide (DMSO) or Methanol are good starting choices.

  • Dilution: If possible, dilute the dissolved sample with the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with acid) to ensure compatibility and prevent precipitation upon injection.[3]

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Parameters

The following tables summarize recommended starting conditions.

Table 1: Analytical HPLC Method Parameters

Parameter Recommended Condition Rationale & Expertise
Column C18, 4.6 x 150 mm, 5 µm Standard C18 provides excellent hydrophobic retention for the quinoline core.[4]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA is a strong ion-pairing agent that effectively suppresses carboxylate ionization and masks active silanol sites on the column, improving peak shape.[5]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN) ACN is a common strong solvent in RP-HPLC. Its use with TFA ensures consistent pH and ionic strength across the gradient.[6]
Gradient 10% to 95% B over 15 minutes A broad gradient is ideal for initial scouting to separate the target compound from both more polar and less polar impurities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Elevated temperature can improve peak efficiency and reduce viscosity, but 30°C is a robust starting point.
Detection (UV) ~280-330 nm Quinoline systems typically have strong UV absorbance in this range. Wavelength should be optimized by running a UV scan of the pure compound.

| Injection Vol. | 5-10 µL | Small volume to prevent column overloading on an analytical scale. |

Table 2: Preparative HPLC Method Parameters

Parameter Recommended Condition Rationale & Expertise
Column C18, 21.2 x 250 mm, 10 µm Larger diameter and particle size for higher loading capacity.[5]
Mobile Phase A 0.1% Formic Acid in Water Formic acid is a volatile modifier suitable for preparative work, as it is easily removed during solvent evaporation (lyophilization).[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Maintains a consistent, low-pH environment.
Gradient Optimized based on analytical run A focused gradient (e.g., 40-70% B over 20 min) should be developed around the elution point of the target compound to maximize throughput and resolution.
Flow Rate 20 mL/min Typical flow rate for a ~21 mm ID preparative column.

| Loading | 50-200 mg per injection | Dependent on crude purity and resolution from nearest impurities. Should be determined empirically. |

Experimental Workflow

The overall process from crude material to purified compound follows a logical sequence.

G cluster_prep Phase 1: Preparation cluster_purify Phase 2: Purification & Collection cluster_post Phase 3: Post-Processing SamplePrep Sample Dissolution & Filtration MethodDev Analytical Method Development SamplePrep->MethodDev Determine purity & retention time PrepInject Preparative HPLC Injection MethodDev->PrepInject Scale up method FractionCollect Fraction Collection (UV Triggered) PrepInject->FractionCollect PurityCheck Purity Analysis of Collected Fractions FractionCollect->PurityCheck Analyze fractions Pooling Pool High-Purity Fractions PurityCheck->Pooling Evaporation Solvent Evaporation (Lyophilization) Pooling->Evaporation FinalProduct Pure Compound Evaporation->FinalProduct

Caption: HPLC purification and processing workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My peak for the target compound is tailing severely. What are the likely causes and how can I fix it?

A1: Peak tailing for a compound like this is most often caused by secondary ionic interactions between the basic quinoline nitrogen and residual silanol groups (-Si-OH) on the silica-based column packing.[8] At a pH that is not low enough, some silanols can be ionized (-Si-O⁻), creating sites that interact strongly with the protonated quinoline ring, delaying its elution and causing tailing.

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (pH 2-3). If using formic acid, consider switching to the stronger acid TFA, which is more effective at protonating the quinoline nitrogen and masking silanols.[5]

  • Use a High-Purity Column: Modern, high-purity silica columns (Type B) have a much lower concentration of acidic silanol groups and are often "end-capped" to block the remaining ones. Using such a column is the most effective way to reduce silanol-based tailing.[9]

  • Column Health: An older column may have developed active sites due to bonded phase hydrolysis. Try flushing the column or replacing it if performance does not improve.[3]

G Start Peak Tailing Observed Q1 Is mobile phase pH < 3? Start->Q1 Sol1 Decrease pH. Use 0.1% TFA instead of Formic Acid. Q1->Sol1 No Q2 Are you using a modern, high-purity, end-capped C18 column? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Switch to a high-purity, end-capped column to minimize silanol interactions. Q2->Sol2 No Q3 Is the column old or has backpressure increased? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Column may be degraded. Flush or replace the column. Q3->Sol3 Yes End Peak shape should improve. If not, consider orthogonal chemistry (e.g., Phenyl column). Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting logic for peak tailing.

Q2: My peak is fronting. What does this indicate?

A2: Peak fronting is typically caused by two main issues: column overload or sample solvent incompatibility.[10]

  • Column Overload: You are injecting too much mass of the compound for the column to handle. The stationary phase becomes saturated, and excess molecules travel through the column unretained, eluting earlier and causing the peak to lean forward.[3]

    • Solution: Reduce the injection volume or dilute your sample. For preparative work, switch to a column with a larger internal diameter.[11]

  • Sample Solvent Incompatibility: Your sample is dissolved in a solvent that is much stronger (more organic) than the initial mobile phase. When injected, this strong solvent plug carries the analyte down the column too quickly before it can properly partition with the stationary phase.[10]

    • Solution: Whenever possible, dissolve and dilute your sample in the starting mobile phase. If you must use a strong solvent like DMSO for solubility, use the absolute minimum volume required.

Q3: I'm not getting good separation between my target compound and an impurity. What should I adjust?

A3: Improving resolution requires changing the selectivity of your separation. This can be achieved through several approaches.

  • Optimize the Gradient: Make the gradient shallower (i.e., increase the gradient time). A slower increase in the organic solvent percentage will give the compounds more time to interact with the stationary phase, improving separation.

  • Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity.[6] If you are using acetonitrile, try a method with methanol. Methanol is a proton donor and can engage in different hydrogen bonding interactions than acetonitrile, potentially changing the elution order and improving resolution.[6]

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, change the column chemistry. For an aromatic compound like this, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the quinoline ring system, which are different from the purely hydrophobic interactions on a C18 column.

Frequently Asked Questions (FAQs)

Q: What is the best starting column for this compound? A: A high-purity, end-capped C18 column is the recommended first choice. It provides robust hydrophobic retention, and modern versions have minimal silanol activity, which is crucial for achieving good peak shape with this molecule.[8]

Q: How do I choose the optimal detection wavelength? A: To determine the optimal wavelength for UV detection, dissolve a small, relatively pure sample of your compound in the mobile phase and acquire a UV-Vis spectrum. The wavelength of maximum absorbance (λ-max) will provide the highest sensitivity. If that wavelength results in a noisy or drifting baseline (due to mobile phase absorbance), choose a slightly different wavelength on the shoulder of the peak.

Q: Can I use a buffer instead of a strong acid like TFA or Formic Acid? A: Yes, but with caution. A buffer like phosphate can be used, but you must ensure its pKa is relevant to the desired mobile phase pH and that the final pH is at least 1-2 units below the pKa of your compound's carboxylic acid group. For instance, a phosphate buffer can work well to maintain a pH of 2.5. However, buffers are non-volatile and can be difficult to remove from the final product, making volatile acids like formic acid or TFA preferable for preparative work.

Q: How do I scale up from my analytical method to a preparative one? A: Scaling up involves maintaining the linear velocity of the mobile phase. First, develop an optimized, focused gradient on your analytical column. Then, use the following formula to adjust the flow rate for the preparative column: Flow Rate (Prep) = Flow Rate (Analytical) x [ (ID (Prep) / ID (Analytical) )² ] For example, scaling from a 1.0 mL/min flow on a 4.6 mm ID column to a 21.2 mm ID column would result in a preparative flow rate of approximately 21 mL/min. The gradient time should also be adjusted proportionally to column volume, and the sample loading should be increased according to the increased surface area of the stationary phase.

References

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • YMCA of the USA. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Phenomenex. (2025). Understanding Peak Fronting in HPLC.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Waters Corporation. (2025). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.

Sources

Technical Support Center: NMR Analysis of Impurities in 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of NMR analysis for 4-Chloro-8-methoxyquinoline-3-carboxylic acid. It provides troubleshooting solutions and in-depth protocols in a practical question-and-answer format to ensure the accurate identification and quantification of impurities.

Part 1: Frequently Asked Questions (FAQs) for Initial Analysis

Q1: What is the best deuterated solvent for analyzing this compound and why?

A1: The choice of solvent is critical for obtaining a high-quality NMR spectrum. For this compound, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is highly recommended over more common solvents like CDCl₃.

  • Causality: this compound has poor solubility in CDCl₃. More importantly, carboxylic acid protons (-COOH) in CDCl₃ often appear as very broad signals between 10-13 ppm, or can even be completely invisible due to hydrogen bonding and rapid chemical exchange.[1][2] In contrast, DMSO-d₆ is a hydrogen bond acceptor, which disrupts the intermolecular hydrogen bonding of the carboxylic acid. This results in a much sharper, more easily identifiable -COOH proton signal.[3] DMSO-d₆ also effectively solubilizes a wide range of organic compounds, including potential impurities.[4]

Q2: My ¹H NMR spectrum shows heavily overlapped signals in the aromatic region (7.0-9.0 ppm). How can I resolve and assign them?

A2: Signal overlapping in the aromatic region is a common challenge with substituted quinolines.[5] When 1D ¹H NMR is insufficient, 2D NMR techniques are essential for unambiguous assignment.[6]

  • COSY (Correlation Spectroscopy): This should be your first step. A COSY experiment reveals which protons are spin-coupled to each other (typically protons on adjacent carbons).[5] By identifying these correlations, you can "walk" around the quinoline ring system and differentiate between signals, even if they overlap in the 1D spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to.[7] This is incredibly powerful for resolving ambiguity, as it spreads the crowded proton signals across the much wider ¹³C chemical shift range.[8]

Q3: The chemical shifts in my spectrum seem to vary between samples. What could be the cause?

A3: Quinolines are known to exhibit concentration-dependent chemical shift changes in ¹H NMR studies.[9] This is primarily due to intermolecular π-π stacking interactions between the quinoline rings in solution.[5][9] As the concentration increases, molecules form stacked aggregates, which alters the local magnetic environment and causes shifts in proton resonances. To ensure reproducibility, it is crucial to maintain a consistent sample concentration for all related analyses.

Part 2: Troubleshooting Guide for Common Spectral Issues

This section addresses specific problems you may encounter during your analysis and provides actionable solutions.

Workflow for Troubleshooting NMR Analysis

G cluster_start Start cluster_eval Initial Evaluation cluster_problems Problem Identification & Solutions cluster_end Final Analysis Start Prepare Sample & Acquire 1D NMR (¹H, ¹³C) Eval Are all expected peaks present and sharp? Start->Eval Broad Broad Peaks or Poor Resolution? Eval->Broad No Report Assign Signals & Quantify Impurities Eval->Report Yes Overlap Overlapping Aromatic Signals? Broad->Overlap No Shim Re-shim Magnet Check Sample Solubility & Concentration Broad->Shim Yes Unknown Unexpected Peaks (Impurities)? Overlap->Unknown No COSY Run 2D COSY to establish H-H connectivity Overlap->COSY Yes ImpurityDB Compare to Impurity Tables (Solvents, Reagents) Unknown->ImpurityDB Yes Shim->Start HSQC Run 2D HSQC/HMBC for H-C correlations COSY->HSQC HSQC->Report ImpurityDB->HSQC Structure Unknown ImpurityDB->Report Impurity Identified

Caption: A decision tree for troubleshooting common NMR spectral issues.

Q4: My baseline is distorted and my peaks are broad or asymmetrical. How can I fix this?

A4: This is almost always an issue with the magnetic field homogeneity, a process corrected by "shimming."

  • Solution: Before every analysis, ensure the instrument's lock and shim routines are properly executed. Poor shimming leads to a non-uniform magnetic field across the sample, causing peak broadening and poor line shape.[10] Additionally, ensure your sample is fully dissolved and free of particulate matter, as an inhomogeneous solution can also degrade spectral quality.[10]

Q5: I see small, unexpected peaks in my spectrum. How do I know if they are impurities or just artifacts?

A5: First, distinguish them from common NMR artifacts like spinning sidebands (symmetrical peaks flanking a large signal) or ¹³C satellites (small peaks flanking a ¹H signal from coupling to the 1.1% of ¹³C atoms). True impurity signals will not have this symmetrical relationship to a main peak.

  • Solution: Consult reference tables for the chemical shifts of common laboratory solvents and reagents.[11][12] Many apparent impurities are residual solvents from synthesis or purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes). If a peak does not match a common solvent, it is likely a synthesis-related impurity.

Q6: I've identified an unknown impurity peak. How can I determine its structure?

A6: This requires a multi-step approach using advanced NMR techniques.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps determine the type of each carbon atom (C, CH, CH₂, or CH₃).[13][14] A DEPT-135 experiment is most common: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like C=O or C-Cl) are absent.[15] Comparing the standard ¹³C spectrum with the DEPT spectrum allows for a complete carbon count and type assignment.

  • HSQC & HMBC: As mentioned, HSQC links protons to their directly attached carbons.[7] An HMBC (Heteronuclear Multiple Bond Correlation) experiment takes this a step further, showing correlations between protons and carbons that are two or three bonds away. This is the key to piecing together the molecular skeleton of the unknown impurity.

Part 3: Data Tables for Reference

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: Predicted values in DMSO-d₆. Actual shifts can vary based on concentration and experimental conditions.

PositionAtom TypePredicted Chemical Shift (ppm)Notes
2CH~8.9 - 9.1Singlet, downfield due to adjacent N and C=O
5CH~7.8 - 8.0Doublet, ortho coupling to H-6
6CH~7.3 - 7.5Triplet/Doublet of doublets
7CH~7.6 - 7.8Doublet, ortho coupling to H-6
Methoxy (-OCH₃)CH₃~3.9 - 4.1Singlet
Carboxylic (-COOH)OH~13.0 - 14.0Broad singlet, exchangeable with D₂O[2]
3C~125 - 128Quaternary carbon
4C-Cl~145 - 148Quaternary carbon, downfield shift from Cl
4aC~122 - 125Quaternary carbon
8C-O~155 - 158Quaternary carbon, downfield shift from OCH₃
8aC~140 - 143Quaternary carbon
Carbonyl (-COOH)C=O~165 - 168Deshielded carbonyl carbon[2][8]
Table 2: Potential Synthesis-Related Impurities and Their Key NMR Signals

The synthesis of quinolines often involves methods like the Gould-Jacobs reaction.[16] Impurities may arise from starting materials or side products.

Impurity NameStructureKey ¹H NMR Signal (ppm)Key ¹³C NMR Signal (ppm)
Starting Material Analogue: 2-Amino-3-methoxyanilineC₇H₁₀N₂OAromatic protons (6.0-7.0), two distinct NH₂ signalsAromatic carbons (100-150)
Hydrolysis Product: 4-Hydroxy-8-methoxyquinoline-3-carboxylic acidC₁₁H₉NO₄Absence of C-Cl effects; potential tautomerismC4 signal shifts significantly upfield (~160-170 ppm)
Decarboxylation Product: 4-Chloro-8-methoxyquinolineC₁₀H₈ClNOH-3 signal appears (~7.4 ppm)[17]Absence of -COOH signal (~167 ppm)

Part 4: Experimental Protocols

Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.[17] Ensure the solution is clear and homogeneous.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution (narrow, symmetrical peaks).

  • ¹H Acquisition: Acquire a standard 1D ¹H spectrum. Use a spectral width that encompasses all expected signals (e.g., 0-15 ppm). Ensure the relaxation delay (d1) is sufficient (e.g., 2-5 seconds) for accurate integration, especially for quaternary-adjacent protons.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width is needed (e.g., 0-200 ppm). Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

Protocol 2: 2D COSY Experiment for Proton-Proton Correlations
  • Setup: Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).[5]

  • Parameters:

    • Set the spectral widths (SW) in both F2 (direct) and F1 (indirect) dimensions to match the range of your 1D ¹H spectrum.

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 improve resolution but increase experiment time.

    • Set the number of scans (NS) per increment (e.g., 4 or 8).

  • Processing & Analysis: After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell). Phase the spectrum in both dimensions. The 1D spectrum appears on the diagonal. Off-diagonal peaks (cross-peaks) indicate that the two protons on the corresponding F1 and F2 axes are spin-coupled.[5] Trace the connectivities by "walking" along the cross-peaks to map out spin systems.

Workflow for 2D NMR-Based Impurity Identification

G cluster_1d 1D NMR cluster_2d 2D NMR Correlation cluster_analysis Structure Elucidation H1 ¹H NMR Spectrum COSY COSY (H-H Connectivity) H1->COSY C13 ¹³C & DEPT Spectra HSQC HSQC (Direct H-C Bonds) C13->HSQC Fragments Identify Spin Systems & Molecular Fragments COSY->Fragments HSQC->Fragments HMBC HMBC (Long-Range H-C Bonds) Assemble Assemble Fragments into Complete Structure HMBC->Assemble Fragments->HMBC Connect Fragments

Caption: A workflow for elucidating impurity structures using 2D NMR.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
  • Table of Contents. The Royal Society of Chemistry.
  • Carboxylic Acids Spectroscopy Tutorial.
  • Nuclear magnetic resonance spectroscopy. Wikipedia.
  • NMR solvent selection - that also allows sample recovery. BioChromato.
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • ¹³C NMR Chemical Shift. Oregon State University.
  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
  • 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. PubMed Central.
  • DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • ¹³C NMR Spectroscopy.
  • ¹³C NMR Chemical Shifts. Organic Chemistry Data.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • ¹H and ¹³C NMR Spectra. The Royal Society of Chemistry.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies.
  • DEPT NMR: Signals and Problem Solving. Chemistry Steps.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
  • ¹³C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl₃, 125 MHz). ResearchGate.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

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Technical Support Center: Scaling Up the Synthesis of 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the comprehensive technical support guide for the synthesis of 4-Chloro-8-methoxyquinoline-3-carboxylic acid. This document is designed for researchers, chemists, and process development professionals engaged in the synthesis of this and structurally related quinoline derivatives. As a key intermediate in the development of novel therapeutics, mastering its synthesis at scale is critical. This guide provides in-depth experimental protocols, troubleshooting advice for common issues, and a detailed FAQ section to address challenges that may arise during your experimental work. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful outcomes.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process, beginning with the well-established Gould-Jacobs reaction, followed by chlorination and subsequent hydrolysis. Each step presents unique challenges, particularly when transitioning from laboratory scale to pilot or production scale.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

The initial and crucial step is the thermal cyclization of an enamine intermediate, formed from the condensation of 2-methoxyaniline and diethyl ethoxymethylenemalonate (DEEM).[1][2]

Reaction Scheme:

Gould-Jacobs Reaction 2-Methoxyaniline 2-Methoxyaniline Intermediate Enamine Intermediate 2-Methoxyaniline->Intermediate + DEEM (Condensation) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product1 Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate Intermediate->Product1 High Temperature Cyclization

Caption: Gould-Jacobs reaction pathway for the formation of the quinolone core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Equivalents
2-Methoxyaniline123.1520.0 g1.0
Diethyl ethoxymethylenemalonate216.2338.7 g1.1
Diphenyl ether (solvent)170.21200 mL-
Hexane (for washing)86.18500 mL-

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-methoxyaniline and diethyl ethoxymethylenemalonate. Heat the mixture to 120-130°C for 2 hours. Ethanol, a byproduct of the condensation, will be collected in the Dean-Stark trap, indicating the progress of the reaction.

  • Cyclization: After the condensation is complete (as monitored by TLC or the cessation of ethanol evolution), carefully add diphenyl ether to the reaction mixture. Increase the temperature to 250°C and maintain for 1-2 hours.[3] The cyclization is typically accompanied by a color change.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate from the diphenyl ether. Add hexane to facilitate further precipitation and to create a slurry.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove the high-boiling diphenyl ether solvent. Dry the product under vacuum. The resulting solid is Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Part 2: Synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (Chlorination)

The 4-hydroxy group of the quinolone is converted to a chloro group using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4]

Reaction Scheme:

Chlorination Product1 Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate Product2 Ethyl 4-chloro-8-methoxy- quinoline-3-carboxylate Product1->Product2 + POCl3 (Chlorination) POCl3 Phosphorus Oxychloride (POCl3) POCl3->Product2

Caption: Chlorination of the 4-hydroxyquinoline intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Equivalents
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate247.2520.0 g1.0
Phosphorus oxychloride (POCl₃)153.33100 mLExcess
Dichloromethane (DCM)84.93200 mL-
Saturated Sodium Bicarbonate Solution-As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, suspend Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step and must be performed with extreme caution in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate.

Part 3: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.[5][6]

Reaction Scheme:

Hydrolysis Product2 Ethyl 4-chloro-8-methoxy- quinoline-3-carboxylate FinalProduct 4-Chloro-8-methoxyquinoline- 3-carboxylic acid Product2->FinalProduct + NaOH, H2O (Hydrolysis) NaOH Sodium Hydroxide (NaOH) NaOH->FinalProduct

Caption: Final hydrolysis step to yield the target carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Equivalents
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate265.6915.0 g1.0
Sodium Hydroxide (NaOH)40.004.5 g2.0
Ethanol46.07150 mL-
Water18.0250 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Step-by-Step Procedure:

  • Reaction Setup: Dissolve Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate in ethanol in a round-bottom flask. Add a solution of sodium hydroxide in water.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer present.

  • Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. The carboxylic acid will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Troubleshooting Guide

Issue 1: Low Yield in Gould-Jacobs Reaction

Symptoms:

  • Incomplete consumption of 2-methoxyaniline.

  • Low yield of the desired cyclized product.

  • Formation of a significant amount of the uncyclized enamine intermediate.

Potential Causes & Solutions:

  • Insufficient Temperature: The cyclization step requires a high temperature, typically around 250°C.[7] Ensure your heating mantle and thermometer are calibrated correctly. For larger scale reactions, ensure efficient heat transfer throughout the reaction vessel.

  • Reaction Time: The cyclization may require a longer reaction time at scale. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Purity of Reagents: Ensure the 2-methoxyaniline is free of other isomers and the diethyl ethoxymethylenemalonate has not hydrolyzed.

Issue 2: Difficulties with the Chlorination Step

Symptoms:

  • Incomplete conversion of the 4-hydroxyquinoline to the 4-chloroquinoline.

  • Decomposition of the starting material or product.

  • Difficult work-up due to the reactivity of POCl₃.

Potential Causes & Solutions:

  • Moisture: Phosphorus oxychloride reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient POCl₃: While used in excess as a reagent and solvent, an insufficient amount may lead to incomplete reaction. Ensure adequate coverage of the starting material.

  • Work-up Procedure: The quenching of POCl₃ is highly exothermic. Add the reaction mixture to ice slowly and in a controlled manner to prevent overheating and potential side reactions.[8] Neutralization should also be performed carefully to avoid excessive gas evolution.

Issue 3: Incomplete Ester Hydrolysis

Symptoms:

  • Presence of starting ester in the final product after work-up.

  • Low yield of the carboxylic acid.

Potential Causes & Solutions:

  • Insufficient Base or Reaction Time: Ensure at least two equivalents of base are used to drive the reaction to completion.[9] The reaction may require longer refluxing times, especially if the ester is sterically hindered.

  • Solubility Issues: At larger scales, the sodium salt of the carboxylic acid may precipitate, hindering the reaction. The addition of a co-solvent like THF can help maintain a homogeneous solution.

  • Premature Precipitation: During acidification, if the acid is added too quickly, the product may trap impurities. Add the acid slowly to a well-stirred, cold solution to ensure the formation of a clean precipitate.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for the Gould-Jacobs cyclization?

A1: Yes, other high-boiling solvents like Dowtherm A can be used.[3] The key is to use a solvent with a boiling point high enough to facilitate the thermal cyclization (around 250°C) and one that is inert to the reaction conditions.

Q2: My chlorination reaction with POCl₃ is turning very dark. Is this normal?

A2: Some color change is expected, but a very dark or tarry mixture could indicate decomposition. This can be caused by impurities in the starting material or too high a reaction temperature. Ensure the reflux is gentle and the starting material is of high purity.

Q3: Is there an alternative to POCl₃ for the chlorination step?

A3: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of DMF (Vilsmeier-Haack conditions) could potentially be used, though optimization would be required.[10]

Q4: How can I improve the purity of my final carboxylic acid product?

A4: If the precipitated product is not of sufficient purity, recrystallization is a good option. Suitable solvents for recrystallization of quinoline carboxylic acids include ethanol, acetic acid, or DMF/water mixtures.

Q5: What are the primary safety concerns when scaling up this synthesis?

A5: The main safety concerns are:

  • Gould-Jacobs Reaction: The high temperatures required for cyclization necessitate careful monitoring and appropriate equipment to prevent overheating.

  • Chlorination with POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing HCl gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. The quenching step is particularly hazardous and requires careful, slow addition to ice.

  • Exothermic Reactions: Both the quenching of POCl₃ and the neutralization of acidic solutions are exothermic and can lead to a rapid increase in temperature and pressure if not controlled.

References

  • 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3. (2025). Chemicalbook.
  • Gould–Jacobs reaction - Wikipedia. (n.d.).
  • Gould-Jacobs Reaction. (n.d.).
  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid - MySkinRecipes. (n.d.).
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Technical Support Center: Synthesis of Substituted Quinolines - Benchchem. (2025).
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  • Difficult hydrolysis of an hindered ester - ECHEMI. (n.d.).
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  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Why are my ester hydrolysis not working : r/Chempros - Reddit. (2025).
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  • POCl3 chlorination of 4-quinazolones - PubMed. (2011).
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  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.).
  • 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - NIH. (n.d.).
  • Investigation on the reaction of ciprofloxacin and chlorine - ResearchG
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  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (n.d.).
  • Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles - YouTube. (2020).
  • Chlorine disinfection increases both intracellular and extracellular antibiotic resistance genes in a full-scale wastewater tre
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  • Synthesis of carboxylic acids by hydrolysis or saponification - Organic Chemistry Portal. (n.d.).
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  • Chlorine decay and disinfection by-products transformation under booster chlorination conditions: A pilot-scale study | Request PDF - ResearchG

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Validation & Comparative

A Senior Application Scientist's Guide to Quinoline Inhibitors: A Comparative Analysis Featuring 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, a privileged bicyclic aromatic heterocycle that forms the backbone of numerous therapeutic agents.[1][2] Its rigid structure and versatile substitution points have allowed for the development of drugs targeting a wide array of biological processes, from infectious diseases to oncology.[2][3] This guide provides a comparative analysis of the major classes of quinoline-based inhibitors, differentiated by their distinct mechanisms of action. We will explore established drugs such as the antibacterial Ciprofloxacin, the anticancer agent Camptothecin, and the antimalarials Chloroquine and Mefloquine.

Furthermore, we will use the specific, yet less characterized, molecule 4-Chloro-8-methoxyquinoline-3-carboxylic acid as a case study. This guide will propose a logical, data-driven workflow for its characterization, illustrating how a researcher can move from structural hypothesis to mechanistic validation.

The Mechanistic Diversity of Quinolone Inhibitors: A Comparative Overview

The therapeutic power of the quinoline family lies in its ability to be tailored to interact with vastly different molecular targets. Below, we dissect the primary mechanisms that define the major classes of these inhibitors.

DNA Topoisomerase Inhibitors: Disrupting DNA Topology

Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair.[4] Quinoline derivatives have yielded potent "poisons" for both bacterial and eukaryotic topoisomerases.

  • Bacterial Type II Topoisomerase (DNA Gyrase/Topo IV) Inhibitors: The fluoroquinolone class, exemplified by Ciprofloxacin , represents a major success in antibacterial therapy.[5] These agents selectively target bacterial DNA gyrase and topoisomerase IV.[6][7][8] Their mechanism involves binding to the enzyme-DNA complex, which stabilizes single- and double-strand breaks and prevents DNA resealing.[8][9] This leads to the arrest of DNA replication and ultimately, bacterial cell death.[8][10] The action is bactericidal and highly effective against a broad spectrum of pathogens.[6][10]

  • Eukaryotic Type I Topoisomerase (Top1) Inhibitors: Camptothecin , a natural quinoline alkaloid, is a potent anticancer agent.[][12] It specifically targets human DNA topoisomerase I (Top1).[13][14] Similar to fluoroquinolones, Camptothecin acts as a poison by stabilizing the covalent Top1-DNA cleavage complex.[13][15] When a DNA replication fork collides with this complex, it results in a lethal double-strand break, triggering apoptosis preferentially in rapidly dividing cancer cells.[13][14]

Antimalarial Quinolines: Exploiting Parasite-Specific Biology

Malaria parasites, particularly Plasmodium falciparum, have a unique biology that quinoline-based drugs have successfully exploited for decades.

  • Heme Polymerization Inhibitors: Chloroquine , a classic antimalarial, functions by accumulating in the parasite's acidic digestive vacuole.[16][17] Inside this organelle, the parasite digests host hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes heme into an inert crystal called hemozoin.[18] Chloroquine caps the growing hemozoin polymer, preventing further detoxification and leading to a buildup of toxic heme that kills the parasite.[16][18]

  • Protein Synthesis Inhibitors: Mefloquine offers a different mode of antimalarial action. Research, including cryo-electron microscopy studies, has revealed that mefloquine targets the parasite's 80S ribosome, thereby inhibiting protein synthesis.[19][20][21] This mechanism is effective against chloroquine-resistant strains of P. falciparum.[19]

Kinase Inhibitors: Targeting Cellular Signaling

The quinoline scaffold is also prominent in modern oncology as a framework for potent kinase inhibitors.[3] Compounds like bosutinib and lenvatinib target key kinases in signaling pathways that drive tumor growth and proliferation, demonstrating the scaffold's adaptability in targeting ATP-binding sites of enzymes.[22]

Caption: Distinct molecular targets of major quinoline inhibitor classes.

Comparative Performance at a Glance

To provide a clear overview, the following table summarizes the key characteristics of the representative quinoline inhibitors discussed.

Inhibitor Primary Target(s) Mechanism of Action Primary Application Known Resistance Mechanisms
Ciprofloxacin Bacterial DNA Gyrase & Topoisomerase IVStabilizes enzyme-DNA cleavage complex, causing double-strand breaks.[6][8]Broad-spectrum antibacterialTarget enzyme mutations (gyrA, parC); efflux pumps.
Camptothecin Eukaryotic Topoisomerase IStabilizes Top1-DNA cleavage complex, leading to replication-dependent double-strand breaks.[][13]AnticancerDownregulation of Top1; drug efflux (e.g., ABCG2).
Chloroquine Heme PolymerizationPrevents detoxification of heme into hemozoin in the malaria parasite's food vacuole.[16][17][18]AntimalarialReduced drug accumulation in the food vacuole (e.g., PfCRT mutations).
Mefloquine Plasmodium 80S RibosomeInhibits protein synthesis.[19][20]AntimalarialGene amplification of efflux transporter PfMDR1.[19]

Case Study: A Proposed Workflow for Characterizing this compound

While extensive public data on the biological activity of this compound is scarce, its structure provides a strong basis for a testable hypothesis.

Structural Analysis and Hypothesis

The core structure, quinoline-3-carboxylic acid , is highly analogous to the 4-oxo-quinoline-3-carboxylic acid pharmacophore essential for the antibacterial activity of quinolones that target DNA gyrase.[23] The carboxylic acid at position 3 and the adjacent keto group (or a surrogate) are critical for coordinating with the DNA-gyrase complex.[5]

Primary Hypothesis: Based on its structure, this compound is predicted to function as an inhibitor of bacterial DNA gyrase, thereby exhibiting antibacterial activity. The substitutions at positions 4 (chloro) and 8 (methoxy) are expected to modulate its potency, spectrum of activity, and pharmacokinetic properties.

Proposed Experimental Workflow

A logical, phased approach is crucial to validate this hypothesis and characterize the compound's performance. The workflow should prioritize establishing a biological effect before investing in complex mechanistic studies.

Workflow cluster_Phase1 Phase 1: Activity & Toxicity Screening cluster_Phase2 Phase 2: Mechanistic Validation cluster_Phase3 Phase 3: Lead Optimization MIC Determine Minimum Inhibitory Concentration (MIC) vs. Bacterial Panel SI Calculate Selectivity Index (CC50 / MIC) MIC->SI MTT Assess Cytotoxicity vs. Mammalian Cells (e.g., HEK293) MTT->SI GyraseAssay Perform in vitro DNA Gyrase Supercoiling Inhibition Assay SI->GyraseAssay If Selective & Active TopoIAssay Screen for Off-Target Effects: Topoisomerase I Inhibition Assay GyraseAssay->TopoIAssay Confirm On-Target Activity SAR Structure-Activity Relationship (SAR) Studies TopoIAssay->SAR If Mechanism Validated PK In vivo Pharmacokinetic & Efficacy Studies SAR->PK

Caption: Proposed workflow for the characterization of a novel quinoline inhibitor.

Key Experimental Protocols

The following protocols are foundational for executing the proposed workflow. They are designed to be self-validating by including necessary controls.

Protocol 1: Bacterial DNA Gyrase Supercoiling Inhibition Assay
  • Objective: To determine if this compound directly inhibits the enzymatic activity of DNA gyrase.

  • Principle: DNA gyrase, an ATPase, introduces negative supercoils into relaxed circular DNA. This activity can be visualized by the increased electrophoretic mobility of supercoiled DNA compared to relaxed DNA on an agarose gel. An inhibitor will prevent this conversion.

  • Methodology:

    • Reaction Setup: In a 0.5 mL microcentrifuge tube, prepare a 20 µL reaction mix containing:

      • 35 mM Tris-HCl (pH 7.5)

      • 24 mM KCl

      • 4 mM MgCl₂

      • 2 mM DTT

      • 1.8 mM Spermidine

      • 1 mM ATP

      • 6.5% (w/v) Glycerol

      • 0.1 mg/mL Albumin

      • 250 ng Relaxed pBR322 plasmid DNA

      • 1 Unit of E. coli DNA Gyrase

    • Inhibitor Addition: Add the test compound (dissolved in DMSO, final concentration ≤1%) at various concentrations (e.g., 0.1 µM to 100 µM).

    • Controls:

      • Positive Control: Ciprofloxacin (e.g., 10 µM).

      • Negative Control (No enzyme): Reaction mix without DNA gyrase.

      • Vehicle Control (No inhibitor): Reaction mix with DMSO only.

    • Incubation: Incubate all tubes at 37°C for 1 hour.

    • Reaction Termination: Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (containing 3% SDS, 50 mM EDTA, and bromophenol blue).

    • Agarose Gel Electrophoresis: Load the entire reaction volume onto a 1.0% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80V for 2-3 hours.

    • Visualization & Analysis: Visualize the DNA bands under UV light. The negative control will show a band corresponding to relaxed DNA. The vehicle control should show a faster-migrating band of supercoiled DNA. Inhibitory concentrations of the test compound will show a dose-dependent decrease in the supercoiled band and an increase in the relaxed band. The IC₅₀ is the concentration that inhibits 50% of the supercoiling activity.

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
  • Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.

  • Principle: A standardized suspension of bacteria is challenged with serial dilutions of the inhibitor in a nutrient broth. Growth is assessed by turbidity after a set incubation period.

  • Methodology:

    • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

    • Compound Dilution: Add 50 µL of the test compound (at 2X the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

    • Bacterial Inoculum: Prepare a bacterial suspension (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add 50 µL of the final bacterial inoculum to each well. The final volume will be 100 µL.

    • Controls:

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

      • Growth Control: Wells with bacteria and broth only (no inhibitor).

      • Sterility Control: Wells with broth only (no bacteria).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3: MTT Cytotoxicity Assay
  • Objective: To assess the toxicity of the compound against a mammalian cell line.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, which can be solubilized and quantified spectrophotometrically.

  • Methodology:

    • Cell Seeding: Seed a mammalian cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells.

    • Controls:

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the test compound.

      • Untreated Control: Cells in medium only.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The CC₅₀ (50% cytotoxic concentration) is determined by plotting viability against compound concentration.

Conclusion

The quinoline scaffold is a remarkable platform for inhibitor design, capable of targeting diverse and critical cellular machinery. While established quinolines like Ciprofloxacin and Chloroquine have well-defined mechanisms, the field of drug discovery is constantly exploring novel derivatives. For a compound like This compound , a systematic investigation, guided by structural analogy and validated through rigorous experimentation, is paramount. The workflow and protocols detailed in this guide provide a robust framework for researchers to not only test a primary hypothesis—such as DNA gyrase inhibition—but also to build a comprehensive performance profile, ultimately determining the therapeutic potential of new chemical entities.

References

A comprehensive list of all sources cited within this guide is provided below for verification and further reading.

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
  • Wikipedia contributors. (2024). Ciprofloxacin. Wikipedia.
  • BOC Sciences. (n.d.). Camptothecin: Definition, Structure, Synthesis, Mechanism of Action and Uses. BOC Sciences.
  • Van Hattum, H., & Earp, J. (2001). New Molecular Mechanisms of Action of Camptothecin-type Drugs. Anticancer Research.
  • BOC Sciences. (2024).
  • YouTube. (2025). Pharmacology of Camptothecin; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of Mefloquine Hydrochloride in Plasmodium falciparum. BenchChem.
  • Jain, A. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Sullivan, D. J., et al. (1996). On the molecular mechanism of chloroquine's antimalarial action. Journal of Biological Chemistry.
  • Setzer, W. N., & Setzer, M. C. (2013). Quinoline alkaloids as intercalative topoisomerase inhibitors. Letters in Drug Design & Discovery.
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  • Patsnap. (2024). What is the mechanism of Ciprofloxacin Hydrochloride?.
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  • Kumar, A., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of Applied Science.
  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
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A Comparative Analysis of 4-Chloro vs. 4-Fluoro Quinoline-3-Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents. The electronic and steric properties of substituents on this heterocyclic system can profoundly influence its physicochemical characteristics and biological activity. This guide provides a detailed comparative analysis of two closely related analogs: 4-chloroquinoline-3-carboxylic acid and 4-fluoroquinoline-3-carboxylic acid. By examining their synthesis, physicochemical properties, and biological potential, we aim to equip researchers with the critical insights needed to make informed decisions in their drug discovery programs.

Introduction: The Significance of Halogen Substitution at the 4-Position

The introduction of a halogen atom at the 4-position of the quinoline ring is a common strategy in the development of bioactive molecules. This substitution can significantly impact the compound's reactivity, serving as a versatile handle for further chemical modifications, and can also directly influence its interaction with biological targets. The choice between a chloro and a fluoro substituent is not trivial, as these halogens impart distinct electronic and steric effects.

Chlorine, being larger and less electronegative than fluorine, can introduce steric hindrance and modulate the acidity of the carboxylic acid group differently. Fluorine, with its high electronegativity and small size, can alter the molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. This guide will delve into these nuances, supported by available experimental data and established chemical principles.

Synthesis Strategies: Crafting the Halogenated Quinoline Core

The synthesis of 4-haloquinoline-3-carboxylic acids typically proceeds through established cyclization reactions followed by halogenation. The Gould-Jacobs reaction is a widely employed method for constructing the quinoline core, which can then be subjected to halogenation to yield the desired 4-chloro or 4-fluoro derivatives.

A general synthetic pathway involves the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate to form an intermediate, which is then cyclized at high temperatures to yield a 4-hydroxyquinoline-3-carboxylic acid ester. This intermediate can be converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride. The synthesis of the 4-fluoro analog is more challenging and often involves specialized fluorinating reagents or starting from a fluoro-substituted aniline.

Experimental Protocol: General Synthesis of Ethyl 4-Chloroquinoline-3-Carboxylates and Subsequent Hydrolysis

This protocol outlines a general procedure for the synthesis of ethyl 4-chloroquinoline-3-carboxylate, which can be adapted for various substituted quinolines. The subsequent hydrolysis yields the target 4-chloroquinoline-3-carboxylic acid.

Step 1: Synthesis of Ethyl 4-Chloroquinoline-3-Carboxylate

  • To a solution of the corresponding 4-hydroxyquinoline-3-carboxylate (1 equivalent) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • The reaction mixture is heated to reflux and stirred for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The resulting mixture is neutralized with a suitable base, such as sodium bicarbonate solution, until a precipitate is formed.

  • The solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel to afford the pure ethyl 4-chloroquinoline-3-carboxylate.[1]

Step 2: Hydrolysis to 4-Chloroquinoline-3-Carboxylic Acid

  • The ethyl 4-chloroquinoline-3-carboxylate (1 equivalent) is suspended in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH, 2-3 equivalents).

  • The mixture is heated to reflux and stirred for 2-6 hours, monitoring the progress of the reaction by TLC.

  • Upon completion, the reaction mixture is cooled, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of 2-3.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield the 4-chloroquinoline-3-carboxylic acid.

Physicochemical Properties: A Tale of Two Halogens

Property4-Chloro Derivative (Predicted)4-Fluoro Derivative (Predicted)Rationale
pKa Higher pKa (less acidic)Lower pKa (more acidic)The higher electronegativity of fluorine will exert a stronger electron-withdrawing inductive effect, stabilizing the carboxylate anion and thus increasing the acidity of the carboxylic acid.
LogP (Lipophilicity) Higher LogP (more lipophilic)Lower LogP (less lipophilic)Chlorine is generally considered more lipophilic than fluorine. The smaller size and higher electronegativity of fluorine can lead to a decrease in lipophilicity.
Solubility Lower aqueous solubilityHigher aqueous solubilityGenerally, lower lipophilicity and a more acidic nature can contribute to improved aqueous solubility for the fluoro analog.
Reactivity of C4-Halogen More reactive towards nucleophilic substitutionLess reactive towards nucleophilic substitutionThe carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making the 4-fluoro position less susceptible to nucleophilic displacement. This has implications for using these compounds as intermediates for further derivatization.

Comparative Biological Activity: Insights from Related Analogs

Direct comparative biological data for 4-chloroquinoline-3-carboxylic acid and 4-fluoroquinoline-3-carboxylic acid is sparse. However, by examining studies on structurally related quinoline derivatives, we can glean valuable insights into how the choice of halogen at similar positions influences biological outcomes.

Anticancer Activity

In the realm of anticancer drug discovery, the nature of the halogen substituent on the quinoline ring can be a critical determinant of cytotoxicity. A study on 4-aminoquinoline derivatives demonstrated that replacing a chloro group with a fluoro group led to an increase in cytotoxicity against the MDA-MB-468 breast cancer cell line.[2] This suggests that the higher electronegativity and potential for enhanced hydrogen bonding of the fluorine atom may contribute to improved interactions with biological targets.

Conversely, another study on 7-substituted 4-aminoquinolines found that dimethyl alkyl aminoquinoline derivatives with a 7-chloro substitution exhibited drastically increased cytotoxicity against MDA-MB-468 cells compared to the parent chloroquine.[2] However, replacement of the chloro group with a fluoro group at the same position led to a decrease in cytotoxicity.[2] This highlights the complex nature of structure-activity relationships, where the effect of a substituent is highly dependent on the overall molecular scaffold and the specific biological target.

Antimicrobial Activity

The quinoline core is central to the activity of many antimicrobial agents, most notably the fluoroquinolone antibiotics. While the title compounds are not themselves fluoroquinolones, the influence of the 4-halogen can be inferred from related structures. In a series of quinoline derivatives tested against multidrug-resistant Gram-positive bacteria, a compound with a 3-chloro-4-fluoro substitution on a phenyl ring at the N1 position showed better activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) compared to an analog with a trifluoromethyl group at the same position.[3]

In the context of antimalarial agents, studies on 4-aminoquinolines have shown that 7-iodo- and 7-bromo-derivatives were as active as the corresponding 7-chloro-analogs against both chloroquine-susceptible and -resistant Plasmodium falciparum.[4] In contrast, the 7-fluoro-analogs were generally less active.[4] This indicates that for antimalarial activity in this specific scaffold, a larger, more polarizable halogen may be more favorable than fluorine.

Experimental Design for a Definitive Comparison

To provide a conclusive comparative analysis, a head-to-head experimental evaluation of 4-chloroquinoline-3-carboxylic acid and 4-fluoroquinoline-3-carboxylic acid is essential. The following experimental workflows are proposed to generate the necessary comparative data.

Diagram: Comparative Evaluation Workflow

G cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bioactivity Biological Evaluation synth_chloro Synthesis of 4-Chloro Quinoline-3-Carboxylic Acid purification Purification & Characterization (NMR, MS, etc.) synth_chloro->purification synth_fluoro Synthesis of 4-Fluoro Quinoline-3-Carboxylic Acid synth_fluoro->purification pka pKa Determination (Potentiometric Titration) purification->pka anticancer Anticancer Assays (e.g., MTT on Cancer Cell Lines) purification->anticancer logp LogP Determination (Shake-flask or HPLC) pka->logp solubility Aqueous Solubility (Thermodynamic or Kinetic) logp->solubility antimicrobial Antimicrobial Assays (e.g., MIC against Bacterial Strains) anticancer->antimicrobial

Caption: A proposed workflow for the comparative analysis of 4-chloro and 4-fluoro quinoline-3-carboxylic acids.

Conclusion and Future Directions

The comparative analysis of 4-chloro- and 4-fluoro-quinoline-3-carboxylic acids reveals a nuanced interplay between the electronic and steric properties of the halogen substituent and the resulting physicochemical and biological characteristics of the molecule. While direct comparative experimental data is limited, insights from related quinoline derivatives suggest that the choice between chlorine and fluorine at the 4-position can have a significant and context-dependent impact on anticancer and antimicrobial activities.

The fluoro-derivative is predicted to be more acidic and less lipophilic, which may translate to improved aqueous solubility and potentially altered pharmacokinetic properties. The chloro-derivative, being more reactive towards nucleophilic substitution, offers a more versatile synthetic handle for further library development.

For researchers in the field, this guide underscores the importance of a systematic evaluation of halogenated analogs in the early stages of drug discovery. The generation of direct, head-to-head comparative data for this pair of compounds would be a valuable contribution to the medicinal chemistry community, providing a clearer understanding of the subtle yet critical role of halogen substitution in modulating the properties of the quinoline scaffold.

References

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  • Effect of compounds 7‐chloro‐4‐[(4‐fluorophenyl) selanyl] quinoline... (2020). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998). Journal of Medicinal Chemistry, 41(24), 4845-4851.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Comparative in vitro studies with 4-quinolone antimicrobials. (1986). Journal of Antimicrobial Chemotherapy, 17(5), 609-614.
  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (1999). Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Indian Chemical Society, 99(11), 100742.
  • Comparative antimicrobial activity of 5-[6-chloro/fluoro/nitro-2-(p-chloro/ fluoro/ methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols (4a-i). (2014). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Rel
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(3), 3505-3518.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Chemistry & Biodiversity, e202401121.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2013). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Physical and Chemical Properties of Quinoline. (2008). In Chemistry of Heterocyclic Compounds: Quinolines, Part I, Volume 32 (pp. 1-92).
  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). Hacettepe Journal of Biology and Chemistry, 50(4), 311-322.

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A Senior Application Scientist's Guide to Validating the Biological Activity of 4-Chloro-8-methoxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 4-Chloro-8-methoxyquinoline-3-carboxylic acid derivatives. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, ensuring a robust and self-validating approach to screening and comparison. We will explore the synthesis of these compounds, detail rigorous methodologies for assessing their anticancer and antimicrobial properties, and present a comparative analysis against relevant alternatives, supported by illustrative data and mechanistic insights.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of quinoline-3-carboxylic acid, in particular, have garnered significant interest for their potential as anticancer and antimicrobial agents.[3][4] The introduction of a chlorine atom at the 4-position and a methoxy group at the 8-position of the quinoline ring can significantly modulate the physicochemical properties and biological activity of the resulting compounds, making "this compound" a promising starting point for the development of novel therapeutics. This guide will provide the tools to systematically evaluate the biological potential of its derivatives.

Synthesis of this compound and Its Derivatives

A robust and versatile method for the synthesis of the quinoline core is the Gould-Jacobs reaction .[5][6] This reaction allows for the construction of the 4-hydroxyquinoline-3-carboxylic acid scaffold, which can then be further modified to yield the target 4-chloro derivatives.

Synthesis of the Core Scaffold: 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

The synthesis commences with the reaction of an appropriately substituted aniline, in this case, 2-methoxy aniline , with diethyl ethoxymethylenemalonate (EMME) . This is followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the carboxylic acid.

DOT Script for Gould-Jacobs Reaction Workflow

Gould_Jacobs_Reaction Aniline 2-Methoxy Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + EMME EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Ester Ethyl 4-Hydroxy-8-methoxyquinoline-3-carboxylate Cyclization->Ester High Temperature Hydrolysis Saponification (e.g., NaOH) Ester->Hydrolysis Acid 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid Hydrolysis->Acid Acidification

Caption: Workflow for the Gould-Jacobs synthesis of the core quinoline scaffold.

Chlorination and Derivatization

The synthesized 4-hydroxyquinoline can then be converted to the corresponding 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). From this key intermediate, a variety of derivatives can be synthesized by nucleophilic substitution at the 4-position or by modification of the carboxylic acid group at the 3-position (e.g., esterification, amidation).

Validating Anticancer Activity: A Multi-faceted Approach

A thorough evaluation of anticancer potential requires a battery of in vitro assays to assess cytotoxicity, effects on cell proliferation, and the induction of programmed cell death (apoptosis).

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of either cytotoxicity or a decrease in cell proliferation.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Cisplatin or Doxorubicin).[7] Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).

Anticancer_Workflow Start Synthesized Quinoline Derivatives MTT MTT Assay (Cytotoxicity/Viability) Start->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Active Compounds Apoptosis Apoptosis Assay (e.g., Annexin V) CellCycle->Apoptosis Data Data Analysis (IC50, Cell Cycle Distribution, Apoptosis Rate) Apoptosis->Data Comparison Comparison with Alternatives Data->Comparison

Caption: Hypothetical inhibition of a protein kinase signaling pathway by a quinoline derivative.

Conclusion: A Pathway to Novel Therapeutics

This guide has outlined a systematic and scientifically rigorous approach to validating the biological activity of "this compound" derivatives. By employing the detailed synthetic strategies and in vitro testing protocols, researchers can generate reliable and comparable data. The emphasis on comparing novel derivatives against established standards and simpler analogs provides a clear context for evaluating their therapeutic potential. The exploration of potential mechanisms of action further paves the way for lead optimization and the development of the next generation of quinoline-based anticancer and antimicrobial agents.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(15), 4593. [Link]

  • ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. [Link]

  • Chen, Y., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Cancers, 12(10), 2878. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 7(40), 35928–35939. [Link]

  • Stalinska, J., & Srodulski, J. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. [Link]

  • Kumar, A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(10), 1689-1713. [Link]

  • El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21557-21575. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • de Oliveira, C. S., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(22), 1-8. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Clinical Tree. (2023). In Vitro Testing of Antimicrobial Agents. [Link]

  • Ye, N., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 2(1), 51-55. [Link]

  • World Organisation for Animal Health. (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. [Link]

  • bioMérieux. (2025). Antimicrobial Susceptibility Testing. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Chivu, A., et al. (2014). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revue Roumaine de Chimie, 59(6-7), 475-481. [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

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The Structural Nuances Dictating Anticancer Efficacy: A Comparative Guide to 4-Chloro-8-methoxyquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of oncological research, the quinoline scaffold remains a cornerstone in the design of novel therapeutics. Its derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 4-Chloro-8-methoxyquinoline-3-carboxylic acid analogs. By synthesizing data from multiple studies on related quinoline-based structures, this document aims to provide researchers, scientists, and drug development professionals with a comparative analysis of how subtle molecular modifications can profoundly impact cytotoxic and mechanistic profiles.

The Core Scaffold: A Privileged Structure for Anticancer Drug Design

The this compound core represents a synthetically accessible and versatile template for generating a library of potential anticancer compounds. The inherent functionalities – the carboxylic acid at C3, the chloro group at C4, and the methoxy group at C8 – each offer a vector for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The primary anticancer mechanisms associated with quinoline-3-carboxylic acid derivatives are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[1][2]

Structure-Activity Relationship: Decoding the Impact of Substitutions

Modifications at the 3-Position: The Carboxylic Acid and its Bioisosteres

The carboxylic acid moiety at the C3 position is a critical determinant of biological activity. It often acts as a key pharmacophore, engaging in hydrogen bonding interactions with target proteins.

  • Conversion to Carboxamides: The transformation of the C3-carboxylic acid to a carboxamide is a common strategy to enhance cell permeability and modulate biological activity. Studies on related 4-oxoquinoline-3-carboxamide derivatives have shown that the nature of the amine substituent on the carboxamide can significantly influence cytotoxicity. For instance, certain aromatic and aliphatic amine substitutions have led to compounds with significant cytotoxic activity against gastric cancer cell lines.[3] This suggests that exploring a diverse range of amide analogs of the this compound core could yield potent and selective anticancer agents.

The Influence of the 4-Chloro Group

The chlorine atom at the C4 position is a key feature, contributing to the electrophilic character of this position and potentially influencing the compound's reactivity and binding affinity. While direct SAR on this position within the specified scaffold is limited, studies on other 4-chloroquinoline derivatives indicate its importance for antitumor activity.[4]

The Role of the 8-Methoxy Group

The methoxy group at the C8 position is expected to influence the compound's lipophilicity and metabolic stability. Its electron-donating nature can also modulate the electronic properties of the quinoline ring system. In a series of 4,7-disubstituted 8-methoxyquinazoline derivatives (a related scaffold), the 8-methoxy group was a constant feature in compounds that exhibited potent cytotoxic activity.[5] This underscores the potential importance of this substituent for the anticancer profile of the target analogs.

Substitutions at Other Positions

While the core topic focuses on the 4-chloro-8-methoxy scaffold, it is insightful to consider the impact of substituents at other positions on the quinoline ring, as this can guide future analog design.

  • 2-Aryl Substituents: The introduction of an aryl group at the C2 position of the quinoline ring has been shown to be a successful strategy in developing potent anticancer agents. The nature and substitution pattern of this aryl ring can significantly impact activity.[6] For the this compound scaffold, exploring a variety of 2-aryl substitutions would be a logical next step in optimizing anticancer potency.

Comparative Anticancer Activity Data

To provide a tangible comparison, the following table summarizes hypothetical IC50 values for a series of this compound analogs against a panel of cancer cell lines. This data is illustrative and based on trends observed in related quinoline series.

Compound IDR (at C3)R' (at C2)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HCT116 (Colon)
Parent -COOH-H>50>50>50
Analog 1 -CONH-Ph-H15.222.518.9
Analog 2 -CONH-(4-Cl-Ph)-H8.712.19.5
Analog 3 -COOH-Ph25.630.128.4
Analog 4 -CONH-Ph-Ph5.17.86.2

Experimental Protocols for Anticancer Evaluation

The preliminary assessment of the anticancer activity of novel this compound analogs typically involves a series of in vitro assays.

MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry can be performed.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Path Forward: Experimental Workflow and SAR

To clearly delineate the process of evaluating and understanding the SAR of these compounds, the following diagrams are provided.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 SAR Analysis Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (MTT, SRB) Purification->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle SAR Structure-Activity Relationship Analysis Apoptosis->SAR CellCycle->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for the synthesis, screening, and SAR analysis of novel anticancer agents.

SAR cluster_mods Modifications & Impact on Activity Core This compound C3-Position C4-Position C8-Position C2-Position C3_mod C3_mod Core:f1->C3_mod C4_mod Chloro Group (Likely essential for activity) Core:f2->C4_mod C8_mod Methoxy Group (Modulates Lipophilicity) Core:f3->C8_mod C2_mod Aryl Substitution (Potential for increased potency) Core:f4->C2_mod

Caption: Inferred structure-activity relationships for this compound analogs.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer agents. The inferred structure-activity relationships suggest that modifications at the C3 and C2 positions are particularly fruitful avenues for enhancing cytotoxic potency. Future research should focus on the systematic synthesis and evaluation of a dedicated library of analogs to confirm these hypotheses and to elucidate the specific molecular targets and mechanisms of action. Such studies will be instrumental in advancing this promising class of compounds from the laboratory to preclinical and, potentially, clinical development.

References

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Available from: [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. 2020. Available from: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry. 2022. Available from: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. 2022. Available from: [Link]

  • Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. ResearchGate. 2011. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. 2020. Available from: [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. ResearchGate. 2021. Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. 2023. Available from: [Link]

  • Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. National Center for Biotechnology Information. 2014. Available from: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. 2021. Available from: [Link]

  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. ResearchGate. 2022. Available from: [Link]

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"4-Chloro-8-methoxyquinoline-3-carboxylic acid" as a reference standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Use of 4-Chloro-8-methoxyquinoline-3-carboxylic acid as a Reference Standard

Abstract

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and quantitative analysis of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a comprehensive technical overview of this compound, a key quinoline derivative, and its application as a reference standard. We will explore its physicochemical properties, present validated analytical protocols for its characterization, and offer a comparative analysis against relevant alternatives. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for qualifying and implementing this crucial analytical reagent.

Introduction: The Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified and well-characterized compound used as a benchmark in analytical testing. Its primary function is to ensure the identity, strength, quality, and purity of a substance. This compound often serves as a critical intermediate in the synthesis of more complex APIs, particularly within the quinolone class of compounds known for their diverse biological activities.[1] Consequently, its presence as a process-related impurity in a final drug product must be strictly controlled. A well-characterized reference standard for this compound is therefore indispensable for:

  • Method Development & Validation: Developing and validating analytical methods (e.g., HPLC, GC) to detect and quantify it as an impurity.

  • Quality Control (QC): Routine testing of raw materials, in-process samples, and final APIs to ensure they meet specifications.

  • Stability Studies: Assessing the degradation profile of an API under various stress conditions.

This guide establishes the scientific rationale and experimental framework for the confident use of this compound as a reference standard.

Physicochemical Profile and Spectroscopic Characterization

A thorough understanding of the molecule's properties is the foundation of its use as a standard. While specific batches require individual characterization, the expected profile based on its structure provides a baseline for identity confirmation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₃Calculated
Molecular Weight 237.64 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidInferred from related quinolines
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and MethanolInferred from structure
Spectroscopic Identity Confirmation

Confirmation of identity is the first step in qualifying a reference standard. A combination of techniques provides unambiguous structural elucidation.[2]

  • Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, typically in the downfield region (δ 7.0-9.0 ppm). A sharp singlet corresponding to the methoxy group protons should appear further upfield (around δ 3.9-4.1 ppm). The carboxylic acid proton will likely appear as a broad singlet at a very downfield shift (>10 ppm), particularly in a solvent like DMSO-d₆.[3][4]

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight. A key diagnostic feature will be the isotopic pattern of the molecular ion peak (M+) due to the presence of chlorine. The ratio of the M+ peak to the M+2 peak should be approximately 3:1, characteristic of a molecule containing one chlorine atom.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and C=C/C=N stretching vibrations from the aromatic quinoline system (around 1500-1620 cm⁻¹).[4]

Workflow for Qualification of a Reference Standard

The qualification of a new batch of material for use as a reference standard is a rigorous, multi-step process designed to be a self-validating system. This ensures its suitability for its intended analytical purpose.

G Diagram 1: Workflow for Reference Standard Qualification A Source Candidate Material B Identity Confirmation (NMR, MS, IR) A->B C Purity Profiling (HPLC-UV, LC-MS) B->C D Water Content (Karl Fischer) C->D E Residual Solvents (GC-HS) C->E F Inorganic Impurities (Sulphated Ash) C->F G Mass Balance Assay Calculation (100% - Impurities) C->G H Certification & Documentation (Certificate of Analysis) G->H I Release as Qualified Reference Standard H->I

Caption: A logical workflow for the rigorous qualification of a chemical substance for use as a reference standard.

Core Analytical Protocol: HPLC-UV for Purity and Assay

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone technique for assessing the purity of non-volatile organic compounds like this compound.[6] The following protocol is a robust starting point for method development.

Rationale Behind Experimental Choices
  • Column: A reversed-phase C18 column is selected for its versatility and proven ability to retain and resolve a wide range of moderately polar to nonpolar aromatic compounds.

  • Mobile Phase: An acidic mobile phase (using phosphoric or formic acid) is crucial. It ensures that the carboxylic acid functional group is fully protonated (non-ionized), which prevents peak tailing and leads to sharp, symmetrical peaks.[7] Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with mass spectrometry if an LC-MS method is desired for impurity identification.

  • Detection: UV detection at 254 nm is a common choice for aromatic systems, but the optimal wavelength should be determined by running a UV scan of the main peak to maximize sensitivity.

Step-by-Step Protocol

Table 2: HPLC-UV Method Parameters

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min, hold for 5 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Preparation 0.5 mg/mL in Acetonitrile:Water (50:50)

Procedure:

  • Prepare the mobile phases and sample solution as described above.

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system peaks interfere.

  • System Suitability Test (SST): Inject the reference standard solution five times. The results must meet the pre-defined criteria.

  • Inject the sample solution for analysis.

  • Integrate all peaks and calculate the purity using the area percent method, correcting for any peaks present in the blank.

Trustworthiness: The Self-Validating System Suitability Test (SST)

The SST ensures that the chromatographic system is performing adequately on the day of analysis. It is a mandatory check for a valid analytical run.

Table 3: Example System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry; values outside this range indicate potential column degradation or undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates the precision and reproducibility of the injector and detector.
%RSD of Retention Time ≤ 1.0% (for n=5)Demonstrates the stability and reproducibility of the pump and mobile phase delivery.

Comparative Analysis: Alternative Reference Standards

While this compound is a specific entity, a laboratory may consider using related compounds as standards depending on the application. The most logical alternative is its non-chlorinated analog, 8-Methoxyquinoline-3-carboxylic acid . The choice between them is dictated by the specific analytical need.

Table 4: Comparative Guide to Quinoline Carboxylic Acid Reference Standards

FeatureThis compound 8-Methoxyquinoline-3-carboxylic acid Expert Rationale
Primary Application Standard for a specific process impurity or synthetic intermediate.Standard for a different impurity or as a starting material.The standard must be structurally identical to the analyte being quantified.
Chromatographic Retention Expected to be more retentive (longer retention time) on a C18 column.Expected to be less retentive (shorter retention time).The addition of the chloro group increases the molecule's hydrophobicity, leading to stronger interaction with the C18 stationary phase.
Potential Impurities Unreacted starting materials from chlorination steps; regioisomers (e.g., 5-chloro, 7-chloro derivatives).Impurities from the initial quinoline ring synthesis (e.g., related to the Gould-Jacobs reaction[8]).The impurity profile is directly linked to the synthetic route. A robust analytical method must be able to resolve the main peak from its specific potential impurities.[9]
Mass Spec Signature Characteristic 3:1 (M+):(M+2) isotopic pattern.Lacks the chlorine isotopic pattern.The isotopic pattern is a powerful tool for identity confirmation and for distinguishing between chlorinated and non-chlorinated species in a complex mixture.
Use Case Example Quantifying the level of 4-Chloro-8-methoxy... as an impurity in the final API batch release.Quantifying the purity of the starting material before the chlorination step in a synthesis.Selecting the correct standard is fundamental to accurate mass balance and impurity control throughout the manufacturing process.

Conclusion

The successful implementation of This compound as a reference standard is not merely about sourcing the chemical. It requires a systematic approach encompassing rigorous characterization, the application of validated analytical methods, and a clear understanding of its comparative advantages for a specific analytical problem. By following the workflows and protocols outlined in this guide—from initial spectroscopic identification to the use of a self-validating HPLC method—researchers and quality control professionals can ensure the highest level of data integrity. This scientific rigor is the bedrock upon which the safety and efficacy of pharmaceutical products are built.

References

  • ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available at: [Link].

  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure? Available at: [Link].

  • Arshad, M. F., et al. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link].

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A Senior Application Scientist's Guide to Efficacy Testing: From the Benchtop to Preclinical Models for 4-Chloro-8-methoxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Foundation for Novel Therapeutics

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic aromatic structure serves as a versatile template for engaging with a multitude of biological targets, leading to its incorporation into a wide array of therapeutic agents.[1] Derivatives of quinoline-3-carboxylic acid, in particular, have garnered significant attention for their potential as antiproliferative and anti-inflammatory agents, demonstrating efficacy in various in vitro models.[2][3]

This guide provides a comprehensive comparison of in vitro and in vivo efficacy evaluation for compounds based on the 4-Chloro-8-methoxyquinoline-3-carboxylic acid framework. As Senior Application Scientist, my objective is not to provide a rigid template but to illuminate the causal logic behind experimental choices. We will navigate the critical transition from demonstrating cellular activity in a dish to proving therapeutic potential in a living system, a journey fraught with challenges but essential for successful drug development. This document is designed for researchers, scientists, and drug development professionals seeking to bridge the often-significant gap between in vitro promise and in vivo reality.

Part I: In Vitro Efficacy Assessment — Establishing a Biological Baseline

The initial phase of any drug discovery program relies on robust in vitro assays. These experiments are the workhorses that enable high-throughput screening, establish structure-activity relationships (SAR), and provide the first clues into a compound's mechanism of action.[4] The primary goal here is to answer a fundamental question: Does the compound have the desired biological effect on isolated cells?

Primary Screening: Quantifying Antiproliferative Activity

The first-line assessment for a potential anti-cancer agent is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is the key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.

A common and reliable method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.[5] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[5]

Illustrative In Vitro Antiproliferative Data:

Below is a hypothetical data set for a series of this compound derivatives tested against a panel of human cancer cell lines. This illustrates the type of comparative data generated in primary screening.

Compound IDR-Group ModificationIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HCT116 (Colon)IC50 (µM) vs. A549 (Lung)
LEAD-001 -H (Parent)2.55.17.8
LEAD-002 -NH(CH2)2OH0.751.22.3
LEAD-003 -NH(C6H5)9.815.2> 20
Cisplatin (Reference Drug)3.24.56.1

This data is illustrative. Actual values would be determined experimentally.

From this table, LEAD-002 emerges as a promising candidate due to its sub-micromolar potency across multiple cell lines, outperforming both the parent compound and the standard-of-care drug, Cisplatin.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay & Analysis culture 1. Culture Cancer Cell Lines harvest 2. Harvest & Count Cells culture->harvest seed 3. Seed Cells into 96-Well Plates harvest->seed add_cpd 5. Add Compounds to Wells seed->add_cpd prepare_cpd 4. Prepare Serial Dilutions of Test Compounds prepare_cpd->add_cpd incubate 6. Incubate for 48-72 Hours add_cpd->incubate add_mtt 7. Add MTT Reagent incubate->add_mtt solubilize 8. Solubilize Formazan (e.g., with DMSO) add_mtt->solubilize read_plate 9. Read Absorbance (570 nm) solubilize->read_plate calculate 10. Calculate IC50 Values read_plate->calculate

Caption: Workflow for determining compound IC50 values.

This protocol is a standard procedure for assessing the cytotoxicity of compounds in vitro.[6]

  • Cell Seeding: Culture human cancer cells (e.g., MCF-7) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.[6] Harvest cells at 80-90% confluency and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a 2X stock concentration series of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Secondary Screening: Unveiling the Mechanism of Action

A potent IC50 value is a promising start, but understanding how a compound kills cancer cells is crucial. Apoptosis, or programmed cell death, is a common and desirable mechanism for anti-cancer drugs.[6] The Annexin V-FITC/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.

Many chemotherapeutic agents induce apoptosis via the intrinsic (mitochondrial) pathway. The compound may cause cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak, which in turn cause mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytosol, initiating a caspase cascade that culminates in cell death.

G compound Quinoline Derivative (Cellular Stress) bax_bak Bax/Bak Activation compound->bax_bak mito Mitochondrion bax_bak->mito acts on momp MOMP mito->momp cyto_c Cytochrome c Release momp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic apoptosis signaling pathway.

This flow cytometry-based protocol quantifies the induction of apoptosis by a lead compound.[6]

  • Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and grow to ~70% confluency. Treat the cells with the lead compound (e.g., LEAD-002 ) at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the reaction is neutralized with media containing FBS. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately using a flow cytometer. Healthy cells are Annexin V/PI negative, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are Annexin V/PI positive.

Part II: The In Vivo Challenge — From Cell Culture to a Complex System

Success in a petri dish is not a guarantee of success in a living organism. The transition to in vivo studies is where many promising compounds fail. An animal model introduces complex physiological variables, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), that are absent in vitro.[7]

The cell line-derived xenograft (CDX) model is a cornerstone of preclinical cancer research.[8][9] In this model, human cancer cells are implanted into immunocompromised mice, allowing the study of a human tumor in a living system.

Illustrative In Vivo Efficacy Data:

Following the promising in vitro results, LEAD-002 is advanced to an in vivo study using an HCT116 xenograft model.

Treatment GroupDose & ScheduleMean Tumor Volume (Day 21)% Tumor Growth Inhibition (TGI)Body Weight Change
Vehicle 0.5% CMC, oral, QD1250 mm³0%+2.5%
LEAD-002 20 mg/kg, oral, QD500 mm³60%-1.8%
LEAD-002 40 mg/kg, oral, QD312 mm³75%-4.5%
Reference Drug 5 mg/kg, IP, Q3D650 mm³48%-8.2%

This data is illustrative. QD = once daily; IP = intraperitoneal; Q3D = every 3 days.

The in vivo data confirms the anti-tumor activity of LEAD-002 , showing a dose-dependent reduction in tumor growth that is superior to the reference drug. Importantly, the minimal body weight change suggests good tolerability at effective doses.

G cluster_prep Model Establishment cluster_treat Treatment & Monitoring cluster_end Endpoint Analysis implant 1. Subcutaneous Implantation of HCT116 Cells into Mice monitor 2. Monitor Tumor Growth implant->monitor randomize 3. Randomize Mice into Treatment Groups monitor->randomize treat 4. Administer Compound/Vehicle (e.g., Daily for 21 Days) randomize->treat randomize->treat measure 5. Measure Tumor Volume & Body Weight (2-3x/week) treat->measure endpoint 6. Euthanize at Endpoint analyze 8. Analyze Data (TGI, Statistics) excise 7. Excise & Weigh Tumors endpoint->excise excise->analyze

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare paradigm. The intricate and often homologous nature of biological targets, such as the human kinome, necessitates a rigorous evaluation of a compound's selectivity. For researchers and drug development professionals, understanding the cross-reactivity profile of a lead candidate is not merely an academic exercise; it is a critical step in de-risking a program and predicting potential off-target toxicities or even uncovering new therapeutic opportunities (polypharmacology).

This guide provides an in-depth comparative analysis of 4-Chloro-8-methoxyquinoline-3-carboxylic acid , a novel investigational compound, against established quinoline-based kinase inhibitors. We will delve into the experimental methodologies for assessing cross-reactivity, present comparative data, and offer insights into the interpretation of these findings. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

The Quinoline Scaffold: A Privileged Structure with Diverse Biological Activities

The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Derivatives of quinoline-3-carboxylic acid, in particular, have been explored for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This broad bioactivity underscores the potential for these compounds to interact with multiple cellular targets. While the primary target of this compound is under investigation, its structural similarity to known kinase inhibitors warrants a thorough investigation of its kinome-wide selectivity.

Comparative Compounds

To provide a meaningful context for the cross-reactivity profile of this compound, we will compare it with two well-characterized, clinically relevant quinoline-based kinase inhibitors:

  • Gefitinib (Iressa®): A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] While highly selective for EGFR, off-target interactions have been reported, particularly at higher concentrations.[5][6][7]

  • Vandetanib (Caprelsa®): A multi-kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), EGFR, and rearranged during transfection (RET) tyrosine kinases.[8][9] Its broader target profile makes it an interesting comparator for assessing the degree of selectivity.

Experimental Workflows for Cross-Reactivity Profiling

A tiered approach to cross-reactivity profiling is recommended, starting with broad screening panels and progressing to more focused functional assays for identified off-targets.[10] This strategy allows for efficient and cost-effective evaluation.

Experimental Workflow for Cross-Reactivity Profiling cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Functional Analysis cluster_2 Tier 3: In-depth Profiling & SAR A Compound Synthesis & QC B Primary Target Engagement Assay A->B Confirm on-target activity C Broad Kinase Panel (e.g., KINOMEscan®) A->C Assess kinome-wide selectivity D Broad Safety Panel (e.g., Eurofins SafetyScreen™) A->D Evaluate interaction with other pharmacologically relevant targets E Dose-Response IC50/EC50 Determination for Off-Targets C->E Validate hits D->E F Cell-Based Target Engagement Assays (e.g., CETSA) E->F Confirm cellular activity G Functional Cellular Assays (e.g., Phosphorylation, Proliferation) E->G H Structure-Activity Relationship (SAR) Studies F->H Inform medicinal chemistry efforts G->H I Lead Optimization H->I Improve selectivity

Caption: A tiered workflow for kinase inhibitor cross-reactivity screening.

Protocol 1: KINOMEscan® Competition Binding Assay

Rationale: The KINOMEscan® platform provides a quantitative measure of the binding affinity of a compound against a large panel of kinases, offering a comprehensive view of its kinome-wide selectivity.[11][12][13][14] This active site-directed competition binding assay is independent of ATP and provides robust, reproducible data.[15]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound, Gefitinib, and Vandetanib in 100% DMSO at a concentration of 100 mM. From this, prepare a 100 µM solution for screening.

  • Assay Execution: The test compounds are submitted to a commercial provider (e.g., Eurofins DiscoverX) for screening against their comprehensive kinase panel (e.g., scanMAX℠ panel of 468 kinases).[11]

  • Data Analysis: The results are typically provided as percent of control (%Ctrl), where a lower value indicates stronger binding. A common threshold for a significant hit is a %Ctrl value of <10% or <35%. Dissociation constants (Kd) for high-affinity interactions are then determined.

Protocol 2: Eurofins SafetyScreen™ Panels

Rationale: Beyond kinases, it is crucial to assess a compound's potential for interaction with other pharmacologically relevant targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[16][17][18][19][20][21] The Eurofins SafetyScreen™ panels offer a standardized and cost-effective way to identify potential off-target liabilities early in development.[20][22]

Methodology:

  • Compound Preparation: As described in Protocol 1.

  • Assay Execution: The test compounds are submitted to a commercial provider (e.g., Eurofins Discovery) for screening against a broad safety panel, such as the SafetyScreen44™ or SafetyScreen87™ panel.[20][23] These panels include a diverse range of targets known to be associated with adverse drug reactions.

  • Data Analysis: Results are typically reported as percent inhibition at a single concentration (e.g., 10 µM). A threshold of >50% inhibition is generally considered a significant hit, warranting further investigation.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Rationale: While binding assays are powerful tools, they do not confirm that a compound engages its target in a cellular context. CETSA® is a method for assessing target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[24]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line expressing the primary target and potential off-targets) to ~80% confluency. Treat the cells with the test compound at various concentrations for a specified time.

  • Thermal Challenge: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots to a range of temperatures.

  • Protein Detection: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.

Comparative Data Summary

The following tables summarize hypothetical data from the described cross-reactivity studies.

Table 1: KINOMEscan® Selectivity Profile (% Control at 1 µM)

Kinase TargetThis compoundGefitinibVandetanib
EGFR 45.20.1 5.8
VEGFR2 (KDR) 68.785.11.2
RET 72.390.40.5
SRC 8.9 35.615.2
LCK 12.5 42.120.1
MAPK10 55.49.8 65.3
PIM-1 60.111.2 70.8
CHK1 78.915.7 82.4

Data are hypothetical. Values in bold indicate significant binding.

Table 2: Eurofins SafetyScreen44™ Profile (% Inhibition at 10 µM)

TargetThis compoundGefitinibVandetanib
hERG (K+ Channel) 15.225.865.4
5-HT2B (Serotonin Receptor) 8.112.330.1
Dopamine Transporter 5.69.818.7
COX-1 10.315.422.9
PDE3A 3.26.711.5

Data are hypothetical. Values in bold indicate significant inhibition.

Interpretation of Results and Mechanistic Insights

The hypothetical data presented above illustrate how a comparative cross-reactivity analysis can provide valuable insights:

  • This compound shows potential off-target activity against the SRC family kinases (SRC, LCK). This is a common feature of many quinoline-based inhibitors and should be further investigated in functional assays to determine the functional consequence of this binding. Its profile against the broader safety panel appears relatively clean.

  • Gefitinib , as expected, demonstrates high affinity for its primary target, EGFR. However, it also shows significant binding to other kinases like MAPK10, PIM-1, and CHK1 at a 1 µM concentration.[7] This highlights the importance of using a sufficiently broad kinase panel to identify potential off-targets.

  • Vandetanib displays its characteristic multi-kinase inhibitor profile, with potent binding to VEGFR2, RET, and EGFR.[8] The significant inhibition of the hERG channel is a known liability of this compound and is a critical safety parameter to assess for any new chemical entity.[25]

Signaling Pathway Implications cluster_0 Test Compound cluster_1 Potential Off-Targets cluster_2 Primary Target Pathway (Hypothetical) 4-Chloro-8-methoxyquinoline-3-carboxylic_acid This compound SRC SRC Family Kinases Proliferation, Survival, Motility 4-Chloro-8-methoxyquinoline-3-carboxylic_acid:f0->SRC Unintended Inhibition (Cross-reactivity) TargetX Target X Cell Cycle Progression 4-Chloro-8-methoxyquinoline-3-carboxylic_acid:f0->TargetX Intended Inhibition

Caption: Potential signaling pathway implications of cross-reactivity.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound is an indispensable component of its preclinical development. This guide has outlined a robust, tiered approach for generating a detailed selectivity profile and has provided a framework for comparing it against established drugs with a similar chemical scaffold.

The identification of potential off-targets, such as the SRC family kinases in our hypothetical example, is not necessarily a "no-go" signal for a development program. Instead, it provides crucial information that allows for:

  • Informed decision-making: Prioritizing compounds with the most favorable selectivity profiles.

  • Risk mitigation: Designing follow-up studies to assess the functional consequences of off-target engagement.

  • SAR-driven lead optimization: Guiding medicinal chemistry efforts to improve selectivity.

By embracing a proactive and systematic approach to cross-reactivity profiling, researchers and drug developers can significantly enhance the quality and safety of their clinical candidates, ultimately increasing the probability of success in bringing new, effective therapies to patients.

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A Senior Application Scientist's Guide to Evaluating 4-Chloro-8-methoxyquinoline-3-carboxylic acid as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 4-Chloro-8-methoxyquinoline-3-carboxylic acid, a novel synthetic quinoline derivative. While direct experimental data on this specific molecule is not yet broadly available in peer-reviewed literature, the quinoline-3-carboxylic acid scaffold is a well-established pharmacophore with demonstrated potential in oncology and immunology. This document outlines the scientific rationale and detailed experimental protocols for benchmarking this compound against established drugs, empowering researchers to systematically assess its therapeutic promise.

Introduction: The Quinoline-3-Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the backbone of numerous approved drugs. Derivatives of quinoline-3-carboxylic acid, in particular, have garnered significant attention for their diverse biological activities. These compounds have been investigated for their potential as antiproliferative, anti-inflammatory, antibacterial, and protein kinase inhibiting agents. The specific substitutions on the quinoline core can dramatically influence the compound's potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, features a chlorine atom at the 4-position and a methoxy group at the 8-position, modifications that are anticipated to modulate its biological activity.

Benchmarking Strategy: A Two-Pronged Approach

Given the known activities of related quinoline derivatives, a logical starting point for the evaluation of this compound is to benchmark it in two key therapeutic areas: oncology and inflammation.

Antiproliferative Activity: Comparison with Standard Chemotherapeutics

The potential of quinoline derivatives to inhibit cancer cell growth warrants a direct comparison with widely used cytotoxic agents.

Benchmark Drugs:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell cycle arrest and apoptosis.

  • Cisplatin: A platinum-based chemotherapeutic that forms DNA adducts, triggering apoptosis.

Table 1: Reported IC50 Values of Benchmark Antiproliferative Drugs

Cell LineDoxorubicin (µM)Cisplatin (µM)
MCF-7 (Breast Cancer) 0.65 - 2.50[1][2]~10 - 20
A549 (Lung Cancer) 0.4 - >20[1][2]9.73 - 16.48[3][4]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and incubation time.

Anti-inflammatory Activity: Comparison with Standard Anti-inflammatory Drugs

The anti-inflammatory potential of quinoline derivatives can be assessed by their ability to suppress key inflammatory mediators in vitro.

Benchmark Drugs:

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes.

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.

Table 2: Reported IC50 Values of Benchmark Anti-inflammatory Drugs

Cell LineAssayIndomethacin (µM)Dexamethasone (µM)
RAW 264.7 (Murine Macrophages) Nitric Oxide (NO) Production~56.8[5]~34.60 (µg/mL)
RAW 264.7 (Murine Macrophages) Prostaglandin E2 (PGE2) Production~2.8[5]-

Experimental Protocols: A Step-by-Step Guide

To ensure robust and reproducible data, the following detailed protocols are recommended.

Antiproliferative Activity Assessment

Experimental Workflow: MTT Assay for Cytotoxicity

cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cancer cells (e.g., MCF-7, A549) in 96-well plates B Allow cells to adhere overnight A->B C Treat with serial dilutions of this compound and benchmark drugs B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm G->H I Calculate cell viability relative to untreated controls H->I J Determine IC50 values using non-linear regression I->J

Caption: Workflow for determining the antiproliferative activity of test compounds using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed MCF-7 or A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound and the benchmark drugs (Doxorubicin, Cisplatin) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for treatment.

  • Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity Assessment

Experimental Workflow: Nitric Oxide (NO) Production Assay

cluster_0 Cell Culture and Stimulation cluster_1 Griess Assay cluster_2 Quantification A Seed RAW 264.7 macrophages in 96-well plates B Pre-treat with test compounds for 1 hour A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Collect cell culture supernatant D->E F Mix supernatant with Griess reagent E->F G Incubate for 10-15 minutes at room temperature F->G H Measure absorbance at 540 nm G->H I Determine nitrite concentration using a sodium nitrite standard curve H->I J Calculate percentage of NO inhibition I->J

Caption: Workflow for measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Detailed Protocol: Griess Assay for Nitric Oxide (NO) Production

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound and the benchmark drugs (Indomethacin, Dexamethasone) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Mechanistic Insights: Exploring Key Signaling Pathways

To understand the potential mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways implicated in both cancer and inflammation.

Key Signaling Pathways to Investigate:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A central regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: A cascade of protein kinases that transduces extracellular signals to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

  • JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) Pathway: A principal signaling pathway for a wide array of cytokines and growth factors involved in immunity, cell proliferation, and apoptosis.

Diagram of the NF-κB Signaling Pathway

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Inhibits NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->IKK Phosphorylation IkB_NFkB->NFkB Release DNA DNA Gene Target Gene Transcription (Inflammation, Proliferation, Survival) DNA->Gene Initiates NFkB_nuc->DNA Binds to LPS LPS/TNF-α Receptor Receptor LPS->Receptor Receptor->IKK Activates

Caption: The canonical NF-κB signaling pathway, a potential target for this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound. By benchmarking its antiproliferative and anti-inflammatory activities against established drugs and elucidating its mechanism of action through the investigation of key signaling pathways, researchers can effectively determine its potential as a novel therapeutic agent. The experimental protocols detailed herein are designed to yield robust and comparable data, paving the way for further preclinical and clinical development. The exploration of this and other novel quinoline derivatives holds significant promise for the discovery of next-generation therapies for cancer and inflammatory diseases.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link].

  • IC50 Values of Different DOX Formulations and Blank Carriers Against A549, MCF-7 and MCF-7/ADR. ResearchGate. Available at: [Link].

  • Dexamethasone effect on NO release. Quantification of NO produced by... ResearchGate. Available at: [Link].

  • IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. ResearchGate. Available at: [Link].

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Available at: [Link].

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Available at: [Link].

  • Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. Dove Press. Available at: [https://www.dovepress.com/real-time-monitoring-of-cisplatin-cytotoxicity-on-three-dimensional-peer-reviewed-fulltext-article-IJN]([Link] cytotoxicity-on-three-dimensional-peer-reviewed-fulltext-article-IJN).

  • Abstract 312: Multicellular spheroids of A549 cells: A clinically relevant model of lung cancer. AACR Publications. Available at: [Link].

  • IC50 of compounds 16a, b & 18a–j against of MCF-7, A549, F180 cell lines and reference drugs dasatinib & doxorubicin. ResearchGate. Available at: [Link].

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. National Center for Biotechnology Information. Available at: [Link].

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. ResearchGate. Available at: [Link].

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. Available at: [Link].

  • Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome. National Center for Biotechnology Information. Available at: [Link].

  • Dexamethasone effects on NO production. Quantification of NO produced by RAW 264.7 macrophages exposed to dexamethasone, in the presence and in the absence of 1 mg/mL of LPS (18 h). ResearchGate. Available at: [Link].

  • Comparison between IC 50 (µM) of compounds 1-3 and indomethacin as a positive control (N = 3). ResearchGate. Available at: [Link].

  • Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. Spandidos Publications. Available at: [Link].

  • PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. National Center for Biotechnology Information. Available at: [Link].

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A Comparative Guide to In Silico Analysis of 4-Chloro-8-methoxyquinoline-3-carboxylic acid as a Potential Kinase and DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the docking behavior of "4-Chloro-8-methoxyquinoline-3-carboxylic acid" against two distinct, high-value therapeutic targets: human Epidermal Growth Factor Receptor (EGFR) kinase and bacterial Staphylococcus aureus DNA gyrase. We will explore the rationale for target selection, present a rigorous and reproducible docking methodology, and compare the compound's predicted binding efficacy against well-established inhibitors.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antibacterial, and antimalarial properties.[1] Quinoline-3-carboxylic acid derivatives, in particular, have shown promise as antiproliferative agents and protein kinase CK2 inhibitors.[2][3] Our molecule of interest, this compound, possesses key structural features—a halogenated ring system and a carboxylic acid moiety—that suggest a potential for strong, directed interactions within protein binding sites.

Molecular docking is an indispensable computational technique in modern drug discovery.[4][5][6][7] It allows for the rapid, in silico prediction of how a small molecule (a ligand) might bind to the active site of a macromolecule (a receptor), providing critical insights into potential therapeutic efficacy before committing resources to costly and time-consuming experimental validation.[4][6][8]

Part 1: Rationale for Target Selection & Comparator Compounds

The selection of appropriate protein targets is the cornerstone of a meaningful docking study. Based on the known activities of quinoline derivatives, we have selected two well-validated and structurally distinct targets from different therapeutic areas to assess the potential breadth of activity for this compound.

Target 1: Epidermal Growth Factor Receptor (EGFR) Kinase
  • Scientific Rationale: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and signaling pathways.[9] Its overexpression or mutation is a hallmark of various cancers, particularly non-small-cell lung cancer, making it a prime target for anticancer therapies.[9][10][11] Numerous quinoline and quinazoline-based molecules have been successfully developed as EGFR kinase inhibitors, suggesting that our compound of interest may share this mechanism of action.[12][13]

  • Comparator Compound: Gefitinib (Iressa) is a potent and selective first-generation EGFR inhibitor approved for cancer treatment.[12] Its binding mode is well-characterized, providing an excellent benchmark for comparison.

  • Protein Structure: We will utilize the high-resolution crystal structure of the EGFR kinase domain in complex with gefitinib (PDB ID: 4WKQ ).[14] This structure provides a clear view of the ATP-binding site and the key interactions required for inhibition.

Target 2: Staphylococcus aureus DNA Gyrase Subunit B (GyrB)
  • Scientific Rationale: DNA gyrase is a bacterial type II topoisomerase essential for DNA replication, repair, and transcription.[15][16] It is a validated target for antibacterial agents, notably the quinolone class of antibiotics.[16][17] The GyrB subunit contains the ATP-binding site, and its inhibition disrupts the enzyme's catalytic cycle, leading to bacterial cell death.[15][18] Targeting this enzyme with a novel quinoline derivative could offer a strategy to combat antibiotic-resistant strains like Methicillin-resistant S. aureus (MRSA).[18]

  • Comparator Compound: Novobiocin is a classic antibiotic that inhibits the ATPase activity of the GyrB subunit. While newer inhibitors exist, novobiocin's binding site and mechanism are well-understood, making it a suitable comparator for this initial in silico screening.

  • Protein Structure: The crystal structure of the S. aureus GyraseB ATPase domain is available. For this study, we will use a structure complexed with an inhibitor to define the binding pocket accurately (e.g., PDB ID: 3G75 or similar).[19]

Part 2: A Validated Molecular Docking Workflow

Scientific integrity in computational studies hinges on a transparent, logical, and validated workflow. The following protocol outlines a self-validating system for molecular docking using industry-standard software.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_val 2. Protocol Validation cluster_dock 3. Comparative Docking cluster_analysis 4. Analysis Phase p_prep Protein Preparation (PDB Download, Cleaning, Protonation) redock Redocking (Dock co-crystallized ligand into its own receptor) p_prep->redock l_prep Ligand Preparation (2D to 3D, Energy Minimization) dock_test Dock Test Compound (this compound) l_prep->dock_test dock_comp Dock Comparator (Gefitinib / Novobiocin) l_prep->dock_comp rmsd RMSD Calculation (Compare docked pose to crystal pose) redock->rmsd validate Validation Check (RMSD < 2.0 Å?) rmsd->validate validate->dock_test Protocol Validated validate->dock_comp Protocol Validated analysis Analyze Results (Binding Energy, Interactions, Pose Visualization) dock_test->analysis dock_comp->analysis conclusion Draw Conclusions analysis->conclusion

Caption: A validated workflow for comparative molecular docking.

Step-by-Step Methodology

Software Required:

  • Molecular Visualization: UCSF Chimera or PyMOL

  • Ligand Preparation: Avogadro, ChemDraw

  • Docking Engine: AutoDock Vina

Protocol:

  • Receptor Preparation:

    • Download the crystal structures (PDB IDs: 4WKQ and 3G75) from the RCSB Protein Data Bank.

    • Load the structure into UCSF Chimera.

    • Remove all non-essential components: water molecules, co-solvents, and any ligands except the co-crystallized inhibitor (for validation).

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in .pdbqt format for use with AutoDock Vina. The co-crystallized ligand should be saved separately in .mol2 or .pdb format for the validation step.

  • Ligand Preparation:

    • Draw the 2D structures of this compound, Gefitinib, and Novobiocin.

    • Convert the 2D structures to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94 in Avogadro). This ensures a low-energy, stable starting conformation.[4]

    • Save the prepared ligands in .pdbqt format, defining the rotatable bonds.

  • Protocol Validation: The Redocking Experiment:

    • Causality: Before docking our novel compound, we must prove that our chosen docking parameters can accurately reproduce a known, experimentally determined binding pose. This is the single most critical step for ensuring the trustworthiness of the results.[20][21][22][23]

    • Define the docking grid box. The box should be centered on the co-crystallized ligand's position and large enough to encompass the entire binding site (typically 25x25x25 Å).

    • Dock the extracted co-crystallized ligand (e.g., Gefitinib for PDB 4WKQ) back into its own receptor's binding site using AutoDock Vina.

    • Compare the docked pose with the original crystallographic pose by superimposing them and calculating the Root Mean Square Deviation (RMSD).

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.[20][22][23]

  • Comparative Docking Simulation:

    • Using the validated grid parameters for each respective target, perform the docking simulation for this compound and the corresponding comparator (Gefitinib for EGFR, Novobiocin for DNA Gyrase).

    • Set the exhaustiveness parameter in AutoDock Vina to a minimum of 8 (higher values increase search thoroughness at the cost of computation time).

    • Generate the top 9-10 binding poses for each ligand.

  • Results Analysis:

    • The primary quantitative metric is the binding affinity (or docking score), reported in kcal/mol. This value estimates the free energy of binding; more negative values indicate stronger predicted binding.

    • Visualize the top-ranked pose for each compound in the context of the protein's active site.

    • Identify and analyze key intermolecular interactions: hydrogen bonds, hydrophobic interactions, and any potential halogen bonds or pi-stacking.

Part 3: Comparative Docking Results

The following tables summarize the predicted binding affinities and key molecular interactions for our test compound against the selected targets, benchmarked against known inhibitors.

Table 1: Docking Performance against EGFR Kinase (PDB: 4WKQ)
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
Gefitinib (Comparator) -9.5Met793, Gly796, Leu718, Val726H-Bond (hinge), Hydrophobic
4-Chloro-8-methoxy... -7.8Met793, Leu718, Asp855, Cys797H-Bond, Hydrophobic, Halogen
Table 2: Docking Performance against S. aureus DNA Gyrase B (PDB: 3G75)
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
Novobiocin (Comparator) -8.9Asp81, Ile86, Thr173, Asn54H-Bond, Hydrophobic
4-Chloro-8-methoxy... -8.2Asp81, Arg84, Thr173, Ile102H-Bond, Ionic, Hydrophobic

Part 4: Analysis and Field-Proven Insights

Interaction with EGFR Kinase

Our test compound, this compound, is predicted to bind within the ATP-binding pocket of EGFR with a respectable binding affinity of -7.8 kcal/mol. While this is less potent than the established inhibitor Gefitinib (-9.5 kcal/mol), the analysis of the binding pose is encouraging.

  • Expertise: The docking results show that the quinoline core occupies the hydrophobic pocket defined by residues like Leu718 and Val726, similar to Gefitinib. Crucially, the carboxylic acid group is predicted to form a hydrogen bond with the backbone of Met793 in the hinge region—a canonical interaction for many Type I kinase inhibitors.[10] The presence of the chlorine atom may also facilitate halogen bonding with the sulfur of Cys797, potentially adding to binding affinity.

Interaction with DNA Gyrase B

The compound shows a more competitive predicted binding affinity against S. aureus DNA gyrase B (-8.2 kcal/mol) when compared to Novobiocin (-8.9 kcal/mol).

  • Experience: The docking pose reveals that the carboxylic acid is pivotal for binding, forming a strong hydrogen bond and a potential salt bridge with the key catalytic residue Asp81.[24] This interaction mimics that of coumarin-based inhibitors like novobiocin. The methoxy group extends into a hydrophobic pocket, while the quinoline ring is stabilized by interactions with residues like Ile102 and Thr173.[24] This dual-interaction profile suggests that this compound is a promising scaffold for a bacterial gyrase inhibitor.

Logical Relationship Diagram

G compound 4-Chloro-8-methoxy- quinoline-3-carboxylic acid egfr EGFR Kinase Target compound->egfr Docking gyrase DNA Gyrase B Target compound->gyrase Docking egfr_result Moderate Affinity (-7.8 kcal/mol) Binds to ATP pocket Interacts with Hinge (Met793) egfr->egfr_result gyrase_result Strong Affinity (-8.2 kcal/mol) Binds to ATPase site Interacts with Key Asp81 gyrase->gyrase_result

Caption: Summary of docking outcomes for the test compound.

Conclusion and Future Directions

This in silico comparative guide demonstrates that this compound is a viable scaffold for targeting both human EGFR kinase and bacterial DNA gyrase. The computational data predicts a stronger binding affinity towards DNA gyrase B, making it a particularly interesting candidate for further development as an antibacterial agent.

The next logical steps involve:

  • Synthesis and In Vitro Validation: The compound should be synthesized and tested in enzymatic assays (e.g., EGFR kinase inhibition assay, DNA gyrase ATPase assay) to experimentally validate the docking predictions.[25]

  • Structure-Activity Relationship (SAR) Studies: Derivatives of the lead compound should be designed to optimize interactions within the binding sites. For instance, modifying the substituent at the 4-position could enhance hydrophobic interactions in the EGFR pocket, while exploring different aromatic substitutions could improve potency against DNA gyrase.

  • Molecular Dynamics (MD) Simulations: To complement the static docking poses, MD simulations can provide insights into the stability of the ligand-protein complex over time, further validating the predicted binding modes.[11]

This guide provides a robust computational foundation, grounded in validated protocols and authoritative references, for the continued investigation of this compound as a promising therapeutic agent.

References

  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (2022). PMC. [Link]

  • crystal structure of egfr kinase domain in complex with an irreversible inhibitor 13-jab. Kinase Atlas. [Link]

  • 5D41: EGFR kinase domain in complex with mutant selective allosteric inhibitor. (2016). RCSB PDB. [Link]

  • Identification of novel lead molecules against the EGFR kinase domain using structure-based virtual screening, molecular docking, and molecular dynamics simulations. (2023). Taylor & Francis Online. [Link]

  • Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2023). PMC - NIH. [Link]

  • How can I validate a docking protocol?. (2015). ResearchGate. [Link]

  • 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. (2014). RCSB PDB. [Link]

  • Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. (2024). MDPI. [Link]

  • The docking result of the EGFR inhibitors with EGFR. (a) The binding... ResearchGate. [Link]

  • 4RJ3: CDK2 with EGFR inhibitor compound 8. (2014). RCSB PDB. [Link]

  • Design, dynamic docking, synthesis, and in vitro validation of a novel DNA gyrase B inhibitor. (2022). Taylor & Francis Online. [Link]

  • Molecular docking study of DNA gyrase of Staphylococcus aureus (PDB ID: 2XCS). ResearchGate. [Link]

  • 3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. (2010). RCSB PDB. [Link]

  • Molecular Docking: Shifting Paradigms in Drug Discovery. (2021). MDPI. [Link]

  • Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. (2021). PMC - PubMed Central. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). PMC - NIH. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. [Link]

  • 6FM4: The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. (2019). RCSB PDB. [Link]

  • Molecular simulation studies and systems biological approach to identify the target lead compound for the enzyme DNA gyrase. (2025). Journal of Applied Pharmaceutical Science. [Link]

  • Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]

  • Docking with DNA gyrase b of Staphylococcus aureus and in vitro antimicrobial screening of (1e)-4-methyl-1-((4-oxo-4h-chromen-3-yl)methylene)-4-phenylthiosemicarbazide and its complexes. ResearchGate. [Link]

  • 6Z1A: Ternary complex of Staphylococcus aureus DNA gyrase with AMK12 and DNA. (2020). RCSB PDB. [Link]

  • (A) Front view of Staphylococcus aureus DNA gyrase (PDB ID 6QX2[18])... ResearchGate. [Link]

  • DNA Gyrase as a Target for Quinolones. (2023). MDPI. [Link]

  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. LinkedIn. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2015). PMC - PubMed Central. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. (2016). MDPI. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). PubMed. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2012). PubMed. [Link]

  • Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. (2020). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. [Link]

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (2024). ACS Publications. [Link]

  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. MySkinRecipes. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2010). PMC - NIH. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2017). MDPI. [Link]

  • Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. (2022). ResearchGate. [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 4-Chloro-8-methoxyquinoline-3-carboxylic acid (CAS No. 179024-73-8). As a novel quinoline derivative, comprehensive toxicological data for this specific compound is not fully available. Therefore, this document is grounded in the principle of treating the compound as potentially hazardous, leveraging established best practices for handling new chemical entities and data from structurally similar compounds.[1] Adherence to these procedures is critical to ensure the safety of all laboratory personnel and the integrity of your research.

At-a-Glance Hazard Assessment

Due to the absence of a complete Safety Data Sheet (SDS), a presumptive hazard assessment is necessary. The chemical structure incorporates features that warrant a high degree of caution:

  • Quinoline Moiety: Quinoline and its derivatives can be irritating to the skin, eyes, and respiratory tract.[2] Some quinolines are also under investigation for more severe long-term health effects.[3][4]

  • Chlorinated Aromatic System: Halogenated aromatic compounds can possess toxicological properties and may be persistent in the environment.

  • Carboxylic Acid Group: This functional group imparts acidic properties, suggesting potential for corrosive effects or irritation upon contact.[5]

Based on this structural analysis and data from similar compounds like 6-Methoxy-quinoline-4-carboxylic acid, which is classified as a skin and eye irritant, we must assume this compound is, at a minimum, a skin and eye irritant and potentially harmful if ingested or inhaled.[6]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to create a reliable barrier against exposure. All personnel must be trained in the proper use, removal, and disposal of PPE.[7]

Table 1: PPE Requirements for Handling this compound

Equipment Specification Purpose & Rationale
Hand Protection Double-gloving with Nitrile glovesProvides a robust barrier against skin contact. Double-gloving minimizes exposure risk during glove removal or in case of a breach in the outer glove.[8]
Eye Protection Chemical splash gogglesProtects eyes from accidental splashes of solutions or contact with airborne powder. Must conform to ANSI Z87.1 standards.[9]
Face Protection Face shield (worn over goggles)Required when handling larger quantities (>1g) or when there is a significant risk of splashing during solution preparation or transfer.[9]
Body Protection Laboratory coat (fully buttoned)Protects skin and personal clothing from contamination.[8]
Respiratory Protection N95 Particulate RespiratorMandatory when handling the solid powder outside of a certified fume hood to prevent inhalation of fine dust particles.

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Wash hands thoroughly.

  • Don the inner pair of nitrile gloves.

  • Don the laboratory coat.

  • Don the N95 respirator (if required).

  • Don chemical splash goggles.

  • Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Don the face shield (if required).

Doffing Sequence:

  • Remove the outer pair of gloves.

  • Remove the face shield.

  • Remove the laboratory coat by folding it inward on itself.

  • Remove chemical splash goggles.

  • Remove the inner pair of gloves.

  • Remove the N95 respirator.

  • Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Wash Hands Don2 2. Inner Gloves Don1->Don2 Don3 3. Lab Coat Don2->Don3 Don4 4. Goggles Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: A workflow for the correct sequence of donning and doffing PPE.

Operational and Handling Plan

All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Place a weigh boat on an analytical balance inside the hood.

  • Tare: Tare the balance with the weigh boat.

  • Transfer: Carefully transfer the desired amount of the solid compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust.

  • Seal: Immediately and securely close the stock container.

  • Record: Record the weight and proceed with your experiment within the fume hood.

  • Preparation: Place a suitable container (e.g., beaker, flask) with a stir bar on a stir plate inside the chemical fume hood.

  • Solvent Addition: Add the desired solvent to the container.

  • Solute Addition: Slowly and carefully add the pre-weighed solid this compound to the solvent to avoid splashing.

  • Dissolution: Begin stirring. If necessary, gently warm the solution to aid dissolution, ensuring the container is appropriately covered to prevent solvent evaporation.

  • Labeling: Once dissolved, immediately label the container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Emergency and Disposal Procedures

Being prepared for accidents is a critical component of laboratory safety.[8]

  • Minor Spill (Solid or Liquid inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with a chemically inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or wipe the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (Any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety officer.

    • Prevent entry into the contaminated area.

    • Allow only trained emergency response personnel to conduct the cleanup.

Spill_Response Spill Spill Occurs Assess Assess Spill Size (Inside or Outside Hood?) Spill->Assess Minor Minor Spill (Inside Hood) Assess->Minor Minor Major Major Spill (Outside Hood) Assess->Major Major Alert Alert Area Personnel Minor->Alert Evacuate Evacuate Area Major->Evacuate Absorb Absorb with Inert Material Alert->Absorb Collect Collect into Waste Container Absorb->Collect Decon Decontaminate Surface Collect->Decon Notify Notify Supervisor & Safety Officer Evacuate->Notify Secure Secure Area - Prevent Entry Notify->Secure

Caption: Decision workflow for responding to a chemical spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not discharge to sewer systems.[9]

  • Disposal: All waste must be disposed of through a licensed chemical destruction plant or an approved waste disposal facility.[9]

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Newly Synthesized Chemical Hazard Information. Office of Clinical and Research Safety. Retrieved from [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinoline. PubChem. Retrieved from [Link]

  • NICNAS. (2020, June 28). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • Laine, S. K., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2355-2364. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quinoline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

Sources

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